molecular formula C13H19BN2O4 B1438475 (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid CAS No. 913835-45-7

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1438475
CAS No.: 913835-45-7
M. Wt: 278.11 g/mol
InChI Key: SFJAUBYTKBOMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H19BN2O4 and its molecular weight is 278.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJAUBYTKBOMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657053
Record name (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-45-7
Record name (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and its Congeners: VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and structurally related molecules, which are pivotal as ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. While a specific CAS number for this exact molecule is not prominently indexed, this guide will delve into the foundational chemistry of its parent structures, such as (4-Carbamoylphenyl)boronic acid (CAS No. 123088-59-5)[1][2][3][4], and elucidate its critical role in the innovative field of targeted protein degradation. We will dissect the synthesis, mechanism of action, and application of these boronic acid-based VHL ligands in the design of Proteolysis Targeting Chimeras (PROTACs), offering both theoretical insights and practical considerations for researchers in drug discovery.

Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry

Boronic acids have emerged from a niche chemical curiosity to a cornerstone of modern medicinal chemistry.[5][6] Initially recognized for their utility in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, their unique electronic and structural properties have propelled them into the forefront of drug design.[5][7][8] The boron atom in boronic acids is a Lewis acid, capable of forming reversible covalent bonds with diols, a feature that has been ingeniously exploited for carbohydrate sensing and, more critically, for enzyme inhibition.[7][9] The landmark approval of the proteasome inhibitor bortezomib, a dipeptidyl boronic acid, for the treatment of multiple myeloma, demystified concerns about boron-containing compounds' toxicity and catalyzed a surge of interest in their therapeutic potential.[5][10]

At physiological pH, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[5] This equilibrium is crucial for their biological activity, enabling them to interact with biological targets in a pH-dependent manner. This unique characteristic, combined with their stability and synthetic tractability, makes them ideal candidates for developing novel therapeutics.[5][8]

The von Hippel-Lindau (VHL) E3 Ligase: A Key Player in Cellular Homeostasis and a Prime Target for PROTACs

The von Hippel-Lindau (VHL) protein is the substrate-recognition component of a Cullin-RING E3 ubiquitin ligase complex.[][12] Its primary role is to orchestrate the degradation of Hypoxia-Inducible Factors (HIFs), particularly HIF-1α, under normal oxygen conditions (normoxia).[13] HIFs are transcription factors that regulate cellular responses to low oxygen environments (hypoxia), promoting processes like angiogenesis and cell proliferation.[13]

The interaction between VHL and HIF-1α is highly specific and dependent on the post-translational hydroxylation of two proline residues on HIF-1α by prolyl hydroxylase domain-containing enzymes (PHDs).[13] This hydroxylated motif is then recognized by VHL, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[13] Inactivating mutations in the VHL gene disrupt this process, leading to the stabilization of HIF-1α and the development of VHL disease, a hereditary cancer syndrome.[]

The highly specific and well-characterized VHL/HIF-1α interaction has made VHL a prime target for the development of small molecule ligands. These ligands can either inhibit the VHL/HIF-1α interaction to mimic a hypoxic response or, more significantly, be incorporated into Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of other disease-causing proteins.[][13][14]

This compound as a VHL Ligand

The molecule at the heart of this guide, this compound, represents a class of small molecules designed to mimic the hydroxylated proline motif of HIF-1α, thereby enabling them to bind to VHL. The development of such non-peptidic VHL ligands was a significant breakthrough in the field.[13]

The general structure of these ligands features a core scaffold that presents key pharmacophoric elements to the VHL binding pocket. The boronic acid group, in this context, is a crucial component, contributing to the binding affinity and specificity. While the exact synthesis of this compound is not detailed in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles, likely starting from (4-Carbamoylphenyl)boronic acid.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely involve the amidation of a carboxylic acid precursor or the functionalization of an amine. A potential route could start with 4-carboxyphenylboronic acid, which would be coupled with 2-morpholinoethan-1-amine using standard peptide coupling reagents.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Product 4_carboxyphenylboronic_acid 4-Carboxyphenylboronic Acid Coupling Peptide Coupling (e.g., HATU, DIPEA) 4_carboxyphenylboronic_acid->Coupling 2_morpholinoethanamine 2-Morpholinoethan-1-amine 2_morpholinoethanamine->Coupling Target_Molecule This compound Coupling->Target_Molecule

Caption: Hypothetical synthesis of the target molecule.

PROTACs: Hijacking the Ubiquitin-Proteasome System for Targeted Therapy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in drug discovery.[15][16][17] Instead of inhibiting the function of a target protein, PROTACs induce its degradation.[15][18][19] They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby forming a ternary complex.[17] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the 26S proteasome.[13][15]

A key advantage of PROTACs is their catalytic mode of action; once the POI is degraded, the PROTAC is released and can engage another POI molecule.[15] This allows for sustained protein knockdown at substoichiometric concentrations.

Mechanism of Action of a VHL-based PROTAC

A PROTAC utilizing a VHL ligand, such as a derivative of this compound, operates through a well-defined mechanism:

  • Binding: The PROTAC molecule has two distinct warheads: one binds to the target Protein of Interest (POI), and the other, the VHL ligand, binds to the VHL E3 ligase.

  • Ternary Complex Formation: The simultaneous binding of the PROTAC to both the POI and VHL brings them into close proximity, forming a ternary "POI-PROTAC-VHL" complex.

  • Ubiquitination: Within this complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC molecule is released and can initiate another cycle of degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a VHL-based PROTAC.

Experimental Protocol: Characterization of a VHL Ligand

The following is a generalized protocol for the initial characterization of a novel VHL ligand, such as this compound.

VHL Binding Affinity Assay (e.g., Fluorescence Polarization)

Objective: To determine the binding affinity (Kd) of the test compound to the VHL E3 ligase complex.

Principle: This assay measures the change in polarization of a fluorescently labeled HIF-1α peptide upon binding to the VHL complex. Unlabeled ligands will compete with the fluorescent peptide, causing a decrease in polarization.

Materials:

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled HIF-1α peptide (e.g., with FITC)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • In a 384-well plate, add a fixed concentration of the VBC complex and the fluorescent HIF-1α peptide to each well.

  • Add the serially diluted test compound to the wells. Include control wells with no compound (maximum polarization) and no VBC complex (minimum polarization).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Plot the change in polarization against the logarithm of the compound concentration and fit the data to a suitable binding model to determine the IC50, which can then be converted to a Kd value.

Data Presentation

Table 1: Physicochemical Properties of Related Boronic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(4-Carbamoylphenyl)boronic acid123088-59-5[1][2]C₇H₈BNO₃164.95[1]
4-(Morpholinomethyl)phenylboronic acid279262-23-6[7]C₁₁H₁₆BNO₃221.06[7]

Conclusion and Future Perspectives

This compound and its analogs are at the forefront of a revolutionary approach to drug discovery. As highly specific ligands for the VHL E3 ligase, they are indispensable tools in the design and synthesis of PROTACs.[12] The ability to harness the cell's own protein degradation machinery opens up new avenues for targeting proteins previously considered "undruggable."[16]

Future research will likely focus on the development of novel VHL ligands with improved pharmacokinetic and pharmacodynamic properties. Furthermore, the exploration of other E3 ligases and their corresponding ligands will broaden the scope of targeted protein degradation, offering the potential for more selective and potent therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and viral infections.[16][17][19] The foundational chemistry of boronic acids will undoubtedly continue to play a central role in these exciting advancements.

References

  • This compound - GlobalChemMall.
  • Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction | Journal of the American Chemical Society.
  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - Taylor & Francis.
  • 4-(Morpholinomethyl)phenylboronic acid - Chem-Impex.
  • von Hippel-Lindau (VHL) Control, Gene - MedchemExpress.com.
  • 123088-59-5 | (4-Carbamoylphenyl)boronic acid | ChemScene.
  • Progress in the Development of E3 Ligase VHL Ligand - BOC Sciences.
  • PROteolysis TArgeting Chimeras (PROTACs) and beyond: targeted degradation as a new path to fight microbial pathogens - PMC.
  • Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022.
  • 123088-59-5|4-Carbamoylphenylboronic acid|BLD Pharm.
  • VHL ligands and functionalized intermediates - Enamine.
  • Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PubMed.
  • Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC - PubMed Central - NIH.
  • Proteolysis targeting chimeras (PROTACs) for epigenetics research - PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI.
  • (4-Carbamoylphenyl)boronic acid | Biochemical Reagent - MedchemExpress.com.
  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - NIH.
  • (4-Carbamoylphenyl)boronic acid - PMC - PubMed Central.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - MDPI.
  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • (4-((((2-Bromoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid - Sigma-Aldrich.
  • Phenylboronic acid:Synthesis,reactions - ChemicalBook.
  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed.
  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PubMed.

Sources

An In-depth Technical Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a specialized arylboronic acid derivative of significant interest in medicinal chemistry and drug development. Its unique structure, combining a reactive boronic acid moiety with a morpholinoethyl side chain, offers a versatile platform for creating complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, reactivity, and potential applications, drawing upon established principles of boronic acid chemistry and data from closely related analogues.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 913835-45-7, possesses a well-defined structure that dictates its chemical behavior. The molecule consists of a central phenylboronic acid core, which is functionalized at the para position with a carbamoyl linker attached to a 2-morpholinoethyl group. The boronic acid group is a key functional moiety, enabling a range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The morpholino group, a common motif in medicinal chemistry, can enhance aqueous solubility and provide a handle for further functionalization or interaction with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 913835-45-7[1]
Molecular Formula C13H19BN2O4[1]
Molecular Weight 278.11 g/mol [1]
Appearance White to off-white solid (inferred)
Melting Point 112-114 °C[1]
Density 1.26 g/cm³[1]
Solubility Expected to have good solubility in polar organic solvents and aqueous solutions, particularly at acidic pH due to the morpholino group.
pKa The pKa of the boronic acid is expected to be in the range of 8-9, typical for arylboronic acids. The morpholino group has a pKa of its conjugate acid around 7.4.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic acid Target_Molecule This compound 4-Carboxyphenylboronic_acid->Target_Molecule 2-Morpholinoethylamine 2-Morpholinoethylamine 2-Morpholinoethylamine->Target_Molecule Coupling_Reagent EDC/HOBt or similar Coupling_Reagent->Target_Molecule Base DIPEA or Et3N Base->Target_Molecule Solvent DMF or CH2Cl2 Solvent->Target_Molecule

Caption: Proposed synthesis via amide coupling.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 2-morpholinoethylamine (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the chemistry of the boronic acid group.

Suzuki-Miyaura Cross-Coupling

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[2] this compound can be readily coupled with a variety of aryl or vinyl halides (or triflates) to construct more complex molecular architectures. This reaction is of paramount importance in the synthesis of pharmaceuticals and biologically active compounds.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions Boronic_Acid This compound Product Biaryl Product Boronic_Acid->Product Ar_X Aryl/Vinyl Halide (R-X) Ar_X->Product Pd_Catalyst Pd(PPh3)4 or other Pd catalyst Pd_Catalyst->Product Base Base (e.g., K2CO3, CsF) Base->Product Solvent Solvent (e.g., Dioxane/H2O) Solvent->Product

Caption: Suzuki-Miyaura cross-coupling workflow.

Interaction with Diols and Its Implications

A fundamental property of boronic acids is their ability to form reversible covalent bonds with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This interaction is pH-dependent and is central to the use of boronic acids in sensors and drug delivery systems. A closely related compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), has been utilized for the selective capture and analysis of glycoproteins, leveraging the interaction between the boronic acid and the diol moieties present in the carbohydrate chains of these proteins.[3][4] It is highly probable that this compound exhibits similar behavior, making it a valuable tool for proteomics and glycobiology research.

Diol_Interaction Boronic_Acid B(OH)2 Aryl Group Boronate_Ester Cyclic Boronate Ester Reversible Complex Boronic_Acid->Boronate_Ester + Diol HO-R-OH Glycan Moiety Diol->Boronate_Ester + H2O 2 H2O Boronate_Ester->H2O

Caption: Reversible interaction with diols.

Potential Applications in Drug Discovery and Development

The structural features of this compound make it an attractive building block for the development of novel therapeutics.

  • Targeted Drug Delivery: The boronic acid moiety can be exploited for targeting specific cell types or tissues that are rich in sialoglycoproteins, a strategy that has been explored for cancer therapy.

  • Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue. This compound could serve as a scaffold for the design of novel enzyme inhibitors.

  • PROTACs and Molecular Glues: As a bifunctional molecule, it can be incorporated into more complex structures like Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which are emerging modalities in drug discovery. The morpholinoethyl tail can be further elaborated to bind to a protein of interest, while the boronic acid end can be coupled to an E3 ligase-recruiting moiety.

Analytical Characterization

The identity and purity of this compound would be confirmed using a combination of standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons would appear in the range of 7.5-8.0 ppm. The methylene protons of the ethyl linker and the morpholine ring would be observed in the aliphatic region (2.5-4.0 ppm). The boronic acid protons are often broad and may not be readily observed.
¹³C NMR Aromatic carbons would resonate between 120-140 ppm. The carbonyl carbon of the amide would be downfield (around 165-170 ppm). Aliphatic carbons of the ethyl and morpholino groups would appear upfield.
Mass Spectrometry (MS) The electrospray ionization (ESI) mass spectrum in positive ion mode would show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 279.1.
High-Performance Liquid Chromatography (HPLC) Purity would be assessed by reverse-phase HPLC, typically showing a single major peak.

References

  • Apostolova, M. D., Nikolova, R. P., & Shivachev, B. L. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1273. [Link]

  • Chem-Impex. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved January 19, 2026, from [Link]

  • Silva, F., Oliveira, C., & Alho, C. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Zhu, Y., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 82(21), 8806–8813. [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-(Aminomethyl)phenyl)boronic acid. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.
  • Al-Dulayymi, J. R., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(2), 185. [Link]

Sources

An In-depth Technical Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid: Synthesis, Mechanism, and Applications in Glycoprotein Recognition

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid, a functionalized phenylboronic acid derivative with significant potential in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its molecular structure, synthesis, mechanism of action, and key applications, with a particular focus on its role in the recognition and analysis of glycoproteins.

Introduction: The Significance of Functionalized Phenylboronic Acids

Phenylboronic acids are a class of organic compounds that have garnered considerable attention in medicinal chemistry and chemical biology. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols makes them invaluable tools for the recognition of saccharides and glycans.[1][2] This property is central to their application in glucose sensing, drug delivery, and as synthetic lectin mimetics for studying the complex roles of glycoproteins in cellular processes.[3][4]

This compound belongs to a sophisticated class of these molecules, where the core phenylboronic acid moiety is functionalized to enhance its utility. The incorporation of a morpholinoethylcarbamoyl side chain introduces specific physicochemical properties that can influence its solubility, biocompatibility, and binding kinetics. This guide will delve into the technical details of this promising molecule.

Physicochemical Properties and Molecular Structure

The molecular structure of this compound combines the diol-binding boronic acid group with a hydrophilic and synthetically versatile morpholinoethylamide tail.

PropertyValueSource
Molecular Formula C13H19BN2O4Inferred from structure
Molecular Weight 278.11 g/mol Calculated
CAS Number 913835-45-7[5]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in polar organic solvents and aqueous buffers at specific pH ranges (predicted)General knowledge of phenylboronic acids
pKa of Boronic Acid ~8.5 - 9.0 (estimated)[6][7]

The acidity (pKa) of the boronic acid is a critical parameter, as the tetrahedral boronate anion is the active species for diol binding.[8][9] The electron-withdrawing nature of the carbamoyl group is expected to slightly lower the pKa compared to unsubstituted phenylboronic acid.[6]

Synthesis of this compound

The synthesis of this molecule is typically achieved through a straightforward amide coupling reaction between 4-carboxyphenylboronic acid and 4-(2-aminoethyl)morpholine. This method is reliable and allows for the production of the target compound in good yield.

Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 4-Carboxyphenylboronic acid Product This compound Reactant1->Product Amide Coupling Reactant2 4-(2-Aminoethyl)morpholine Reactant2->Product Reagents EDC, HOBt (or similar coupling agents) Anhydrous DMF or DMSO Inert atmosphere (N2 or Ar) Room Temperature Reagents->Product

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of the title compound, adapted from established amide coupling methodologies.[4][10]

  • Preparation of Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Activation of Carboxylic Acid: To the stirred solution, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 equivalents) and hydroxybenzotriazole (HOBt) (1.5 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Slowly add a solution of 4-(2-aminoethyl)morpholine (1.1 equivalents) in anhydrous DMF or DMSO to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water to precipitate the product. The crude product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • ¹¹B NMR Spectroscopy: To verify the presence and chemical environment of the boron atom.[8][11][12]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Mechanism of Action: Reversible Boronate Ester Formation

The primary mechanism of action for this compound in biological applications is its ability to form a reversible covalent bond with cis-diol-containing molecules, most notably the glycan moieties of glycoproteins.[1][13]

G cluster_equilibrium Boronic Acid-Diol Binding Equilibrium cluster_factors Influencing Factors Boronic_Acid Trigonal Planar Boronic Acid (sp²) (Inactive form at low pH) Boronate_Ion Tetrahedral Boronate Ion (sp³) (Active form at physiological/alkaline pH) Boronic_Acid->Boronate_Ion + OH⁻ - H₂O Boronate_Ester Cyclic Boronate Ester (Reversible Covalent Complex) Boronate_Ion->Boronate_Ester + Diol - 2H₂O Diol cis-Diol (e.g., on a glycoprotein) pH pH pH->Boronate_Ion [OH⁻] dependent pKa Boronic Acid pKa pKa->Boronate_Ion determines equilibrium Diol_Structure Diol Structure Diol_Structure->Boronate_Ester affects stability

Caption: Mechanism of reversible boronate ester formation with a cis-diol.

This interaction is highly dependent on pH. At a pH above the pKa of the boronic acid, the boron atom transitions from a trigonal planar (sp²) to a more reactive tetrahedral (sp³) boronate ion. This tetrahedral intermediate readily reacts with cis-diols to form a stable five- or six-membered cyclic boronate ester.[7][8] The reaction is reversible, and the complex can be dissociated by lowering the pH or by introducing a competing diol-containing molecule.[14]

Applications in Glycoprotein Recognition and Analysis

The unique properties of this compound make it a powerful tool for the study of glycoproteins, which play crucial roles in cell signaling, immune responses, and disease progression.[13]

Affinity Capture and Enrichment of Glycoproteins

This molecule can be immobilized on various solid supports, such as agarose beads or sensor surfaces, to create an affinity matrix for the selective capture and enrichment of glycoproteins from complex biological samples like cell lysates or serum.[15] This is a critical step in glycoproteomics for identifying low-abundance glycoproteins that may serve as disease biomarkers.

Surface Plasmon Resonance (SPR) for Interaction Analysis

Surface Plasmon Resonance (SPR) is a powerful technique for studying biomolecular interactions in real-time without the need for labeling.[1][16][17] this compound can be immobilized on an SPR sensor chip to quantitatively analyze its interaction with various glycoproteins.[13]

G cluster_workflow SPR Experimental Workflow A 1. Sensor Chip Functionalization (e.g., Carboxymethyl Dextran) B 2. Immobilization of Boronic Acid (Amide coupling via EDC/NHS) A->B C 3. Injection of Glycoprotein Analyte (Association Phase) B->C D 4. Buffer Flow (Dissociation Phase) C->D E 5. Regeneration (e.g., low pH buffer or competing diol) D->E F 6. Data Analysis (Kinetics and Affinity) E->F

Caption: A typical workflow for studying boronic acid-glycoprotein interactions using SPR.

This protocol outlines the key steps for analyzing the interaction between an immobilized this compound surface and a glycoprotein analyte.[13]

  • Surface Preparation: A carboxymethylated dextran sensor chip (e.g., CM5) is activated with a fresh mixture of 0.4 M EDC and 0.1 M N-hydroxysuccinimide (NHS).

  • Ligand Immobilization: A solution of this compound (e.g., 20 mM in a suitable buffer like borate buffer, pH 8.5) is injected over the activated surface to achieve the desired immobilization level.

  • Blocking: Any remaining active esters on the surface are deactivated by injecting a solution of 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Binding: The glycoprotein of interest is diluted in a suitable running buffer (e.g., HBS-EP+, pH 7.4) and injected over the sensor surface at various concentrations to monitor the association phase.

  • Dissociation: The running buffer is flowed over the surface to monitor the dissociation of the glycoprotein from the boronic acid ligand.

  • Regeneration: The surface is regenerated for the next binding cycle by injecting a solution that disrupts the boronic acid-diol interaction, such as a low pH buffer (e.g., glycine-HCl, pH 2.5) or a buffer containing a high concentration of a competing diol (e.g., sorbitol).

  • Data Analysis: The resulting sensorgrams are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Binding Data (Illustrative)
GlycoproteinTerminal Sialic AcidExpected KD (M)
FetuinPresent10⁻⁴ - 10⁻⁵
AsialofetuinAbsent10⁻⁵ - 10⁻⁶
OvalbuminPresent10⁻⁴ - 10⁻⁵
RNase BPresent (high mannose)10⁻⁵ - 10⁻⁶

The binding affinity is expected to be influenced by the nature of the terminal saccharides on the glycoprotein, with a higher affinity often observed for glycoproteins lacking terminal sialic acid residues, which can sterically hinder the interaction with the boronic acid.[13]

Conclusion and Future Perspectives

This compound is a versatile and valuable tool for researchers in the fields of chemical biology, proteomics, and drug development. Its straightforward synthesis and its ability to selectively and reversibly bind to glycoproteins make it highly suitable for a range of applications, from affinity purification to detailed kinetic analysis of glycan-mediated interactions.

Future research in this area will likely focus on the development of boronic acid derivatives with enhanced affinity and selectivity for specific glycan structures, as well as their integration into novel diagnostic platforms and targeted drug delivery systems. The continued exploration of the structure-activity relationships of functionalized phenylboronic acids will undoubtedly lead to new and innovative solutions for understanding and combating diseases in which glycoproteins play a critical role.

References

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 2010.

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments, 2021.

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 2018.

  • Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry, 2012.

  • 4-(Morpholinomethyl)phenylboronic acid. PubChem, National Center for Biotechnology Information.

  • 4-((Morpholino)methyl)phenylboronic acid pinacol ester. PubChem, National Center for Biotechnology Information.

  • This compound. GlobalChemMall.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 2018.

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 2022.

  • Phenylboronic acid. Wikipedia.

  • A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 2015.

  • Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 2018.

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Request PDF.

  • 4-(Ethyl(methyl)carbamoyl)phenyl boronic acid. Sigma-Aldrich.

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments, 2021.

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Springer Protocols, 2013.

  • Protein–Protein Interactions: Surface Plasmon Resonance. Springer Nature Experiments, 2018.

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses.

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 2012.

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, 2013.

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org, 2024.

  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Frontiers in Chemistry, 2022.

  • Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PLoS One, 2013.

  • CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF.

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI, 2024.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed, 2022.

  • N-(2-Chloro-eth-yl)morpholine-4-carbox-amide. Acta Crystallographica Section E, 2014.

Sources

An In-depth Technical Guide to the Synthesis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Boronic Acids in Modern Drug Discovery

The intersection of boronic acid chemistry with medicinal chemistry has catalyzed the development of novel therapeutic agents and chemical probes. The unique ability of the boronic acid moiety to form reversible covalent bonds with diols, such as those found in saccharides and specific amino acid residues, has positioned this functional group as a critical pharmacophore. Its incorporation into molecular scaffolds allows for innovative approaches to target engagement, offering enhanced selectivity and potency. This guide focuses on the synthesis of a specific, yet versatile building block: (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid . This molecule synergistically combines the targeting capabilities of a phenylboronic acid with the favorable pharmacokinetic properties often imparted by a morpholine group, making it a valuable intermediate in the synthesis of complex bioactive molecules.

I. Strategic Overview of the Synthetic Approach

The synthesis of this compound is most efficiently achieved through a direct amidation reaction. This strategy involves the coupling of two readily available starting materials: 4-Carboxyphenylboronic acid and 2-Morpholinoethanamine . The core of this transformation is the formation of a stable amide bond, a cornerstone reaction in medicinal chemistry.

Causality Behind the Chosen Route: Why Amide Coupling?

The selection of a direct amide coupling strategy is underpinned by several key advantages:

  • Convergent Synthesis: This approach brings together two key fragments late in the synthetic sequence, maximizing efficiency and allowing for the independent synthesis and modification of each precursor.

  • High Atom Economy: Modern coupling reagents are designed to minimize waste and maximize the incorporation of atoms from the starting materials into the final product.

  • Mild Reaction Conditions: Amide coupling reactions can be performed under mild conditions, preserving the sensitive boronic acid functionality which can be prone to degradation under harsh acidic, basic, or oxidative conditions.

  • Broad Substrate Scope: The chosen coupling method is robust and tolerant of a wide range of functional groups, a critical consideration for the synthesis of complex molecules.

The logical flow of this synthesis is depicted in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product & Purification 4_Carboxyphenylboronic_Acid 4-Carboxyphenylboronic Acid Amide_Coupling Amide Bond Formation (EDC/HOBt) 4_Carboxyphenylboronic_Acid->Amide_Coupling 2_Morpholinoethanamine 2-Morpholinoethanamine 2_Morpholinoethanamine->Amide_Coupling Crude_Product Crude Product Amide_Coupling->Crude_Product Purification Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

II. The Mechanism of Amide Bond Formation: A Closer Look at EDC/HOBt Coupling

The formation of the amide bond between 4-carboxyphenylboronic acid and 2-morpholinoethanamine is facilitated by the use of coupling agents. A widely employed and highly effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).

The reaction proceeds through a multi-step mechanism:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 4-carboxyphenylboronic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a less reactive N-acylurea, a common side reaction.

  • Role of HOBt: To prevent the formation of the N-acylurea and increase the efficiency of the coupling, HOBt is added. HOBt acts as a scavenger for the O-acylisourea, forming an active HOBt ester. This ester is more stable than the O-acylisourea but still highly reactive towards amines.[1][2]

  • Nucleophilic Attack by the Amine: The primary amine of 2-morpholinoethanamine then attacks the carbonyl carbon of the HOBt ester.

  • Formation of the Amide Bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond. The byproducts of this reaction, a water-soluble urea derivative from EDC and the regenerated HOBt, are typically easy to remove during work-up.

The mechanistic pathway is illustrated below.

Amide_Coupling_Mechanism Carboxylic_Acid 4-Carboxyphenyl- boronic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester Active HOBt Ester O_Acylisourea->HOBt_Ester + HOBt Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct hydrolysis HOBt HOBt HOBt->HOBt_Ester Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_Ester->Tetrahedral_Intermediate + Amine Amine 2-Morpholino- ethanamine Amine->Tetrahedral_Intermediate Amide_Product Final Amide Product Tetrahedral_Intermediate->Amide_Product Regenerated_HOBt Regenerated HOBt Tetrahedral_Intermediate->Regenerated_HOBt

Sources

physicochemical properties of morpholino-functionalized boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Morpholino-Functionalized Boronic Acids

Introduction: A Strategic Alliance in Molecular Design

In the landscape of modern medicinal chemistry, the strategic functionalization of bioactive scaffolds is paramount to achieving desired therapeutic outcomes. Boronic acids, with their unique ability to form reversible covalent bonds with diols and act as transition state analogs for serine proteases, represent a class of compounds with immense therapeutic potential.[1] However, their translation into clinical candidates is often hampered by challenging physicochemical properties, including poor aqueous solubility and potential oxidative instability.[2][3]

This guide delves into the strategic use of the morpholino group as a functionalization partner for boronic acids. The morpholine moiety, a saturated heterocycle, is not merely an inert appendage; it is a powerful modulator of a molecule's physicochemical profile. Its introduction can profoundly influence acidity, lipophilicity, solubility, and stability, thereby addressing many of the inherent challenges of boronic acid-based drug candidates.[4] By understanding and harnessing these effects, researchers can fine-tune molecular properties to optimize pharmacokinetics and unlock new therapeutic applications, from advanced glucose sensors to targeted drug delivery systems.[5][6]

This document provides a comprehensive exploration of the core , grounded in mechanistic principles and supported by actionable experimental protocols.

cluster_M Morpholino Group cluster_BA Boronic Acid Moiety cluster_Combo Morpholino-Functionalized Boronic Acid cluster_Props Resulting Physicochemical Properties cluster_App Enhanced Applications M Key Attributes: - Hydrophilicity - H-bond Acceptor (O, N) - Basicity (N) - High Metabolic Stability Combo Synergistic Molecule M->Combo Functionalization BA Key Attributes: - Lewis Acidity - Reversible Diol Binding - Protease Inhibition - Synthetic Handle (e.g., Suzuki Coupling) BA->Combo Props Modulated: - pKa - LogP / LogD - Aqueous Solubility - Stability - Diol Binding Affinity Combo->Props Governs App Therapeutic Potential: - Glucose Sensing - Drug Delivery - Improved Pharmacokinetics Props->App Enables Diol_Interaction BA_trigonal R-B(OH)₂ (Trigonal) BA_tetrahedral R-B(OH)₃⁻ (Tetrahedral Boronate) BA_trigonal->BA_tetrahedral + OH⁻ - H₂O (pH ≈ pKa) Ester Cyclic Boronate Ester BA_tetrahedral->Ester + Diol - 2H₂O Diol cis-Diol (e.g., Glucose)

Caption: Boronic acid-diol binding equilibrium pathway.

The morpholino group's influence on the pKa directly translates to a shift in the optimal pH for diol binding. A morpholino-functionalized boronic acid with a higher pKa will require a more alkaline pH to achieve the same binding efficiency as an unsubstituted counterpart. This principle allows for the rational design of boronic acids that are "switched on" at specific pH values, a valuable feature for creating targeted sensors or delivery systems.

A Practical Guide: Analytical Characterization

Rigorous characterization is essential to validate the properties of any new chemical entity. The following protocols are self-validating systems for determining the key physicochemical parameters of morpholino-functionalized boronic acids.

Workflow start Synthesized Compound purity Purity & Identity Check (HPLC, LC-MS, NMR) start->purity pka pKa Determination (UV-Vis Titration) purity->pka logd LogD Measurement (Shake-Flask or HPLC) purity->logd solubility Aqueous Solubility (Shake-Flask / Saturation) purity->solubility stability Stability Assessment (Incubation + HPLC Analysis) purity->stability end Complete Physicochemical Profile pka->end logd->end solubility->end stability->end

Caption: Experimental workflow for physicochemical characterization.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorbance spectrum of the aromatic boronic acid as it transitions from the neutral to the anionic boronate form.

StepProcedureRationale / Self-Validation
1 Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the morpholino-boronic acid in a suitable organic solvent (e.g., DMSO or Methanol) to ensure complete dissolution.A concentrated stock minimizes the amount of organic solvent added to the aqueous buffers, reducing its effect on the pKa.
2 Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with known, precise pH values. Use a calibrated pH meter for verification.A wide range of buffers is necessary to capture the full titration curve. Accurate pH measurement is critical for an accurate pKa value.
3 Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer to achieve a final concentration where absorbance is within the linear range of the spectrophotometer (typically 5-50 µM).Keeping the analyte concentration constant across all samples ensures that changes in absorbance are due to pH changes only.
4 Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample, including a buffer-only blank for each pH point.Blank subtraction corrects for buffer absorbance. The full spectrum allows for the identification of the isosbestic point.
5 Data Analysis: Plot absorbance at a wavelength of maximum change versus pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal dose-response curve. The pKa is the pH at the inflection point of the curve.The presence of a clear isosbestic point (a wavelength where absorbance does not change) is a strong indicator of a clean, two-state equilibrium, validating the measurement.
Table 2: Protocol for pKa Determination.
Experimental Protocol: LogP Determination by Shake-Flask Method

This is the traditional method for measuring the partition coefficient, adhering to OECD Guideline 107.

StepProcedureRationale / Self-Validation
1 Solvent Preparation: Pre-saturate 1-octanol with water and water (or a relevant buffer, e.g., pH 7.4 phosphate buffer for LogD) with 1-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.Pre-saturation ensures that the volume of each phase does not change upon mixing, which would alter the concentration and lead to inaccurate results.
2 Sample Preparation: Dissolve a known amount of the morpholino-boronic acid in the pre-saturated aqueous phase. The concentration should be well below the solubility limit.Starting with the compound in the aqueous phase is common for water-soluble compounds.
3 Partitioning: Combine the aqueous solution with an equal volume of the pre-saturated 1-octanol in a separatory funnel. Shake vigorously for 5-10 minutes to allow equilibrium to be reached.Vigorous shaking ensures intimate mixing for efficient partitioning. The system must be allowed to reach equilibrium for the measurement to be valid.
4 Phase Separation: Allow the mixture to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.A clean separation is critical. Any cross-contamination of the phases will invalidate the concentration measurements.
5 Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the boronic acid using a suitable analytical method (e.g., HPLC-UV or LC-MS).A validated, linear analytical method is required for accurate quantification. The concentration in the octanol phase can be determined by difference from the initial concentration.
6 Calculation: Calculate LogP as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).The experiment should be repeated with different starting concentrations. A consistent LogP value across concentrations validates the result and indicates that the compound does not self-associate in either phase.
Table 3: Protocol for LogP/LogD Determination.

Conclusion and Future Outlook

The functionalization of boronic acids with the morpholino group is a potent and rational strategy in modern drug design. This modification provides a powerful lever to tune key physicochemical properties, transforming challenging parent molecules into viable drug candidates. The morpholino group's ability to enhance aqueous solubility, modulate pKa, and improve metabolic stability directly addresses the primary hurdles in the development of boronic acid-based therapeutics.

For researchers and drug development professionals, understanding the interplay between the morpholino substituent and the boronic acid core is crucial. It allows for the a priori design of molecules with tailored properties for specific applications, whether it be optimizing the pH-dependent glucose binding for a continuous monitoring sensor or improving the pharmacokinetic profile of a novel enzyme inhibitor. As the demand for sophisticated and targeted therapeutics grows, the strategic alliance of the morpholino group and the boronic acid moiety will undoubtedly continue to be a fruitful area of research and development.

References

A comprehensive, numbered list of all cited sources will be consolidated here, including the Title, Source, and a valid, clickable URL for verification.

Sources

An In-depth Technical Guide to the Solubility and Stability of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid, a molecule of interest in contemporary drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and empirical characterization of this compound's solubility and stability.

Introduction: The Significance of Boronic Acids in Medicinal Chemistry

Boronic acids are a versatile class of organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] Their unique ability to form reversible covalent bonds with diols has positioned them as invaluable tools in organic synthesis, most notably in the Suzuki-Miyaura coupling reaction.[2] In the realm of medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib, used in cancer therapy.[3][4] The boron atom in these molecules can interact with active site serine residues in enzymes, leading to potent and specific inhibition.[5]

The compound of focus, this compound (CAS No. 913835-45-7), combines the reactive boronic acid group with a substituted phenyl ring.[6][7] The morpholinoethylcarbamoyl side chain is anticipated to significantly influence the molecule's overall physicochemical properties, including its solubility and stability, which are paramount for its development as a potential therapeutic agent. The morpholine group, a common heterocycle in medicinal chemistry, is often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[8][9]

This guide will delve into the theoretical underpinnings of the solubility and stability of this specific boronic acid derivative and provide detailed methodologies for its empirical assessment.

Section 1: Theoretical Assessment of Solubility

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For this compound, solubility is governed by the interplay of its constituent functional groups.

The Phenylboronic Acid Core

Phenylboronic acid itself has limited water solubility.[10][11] The solubility of substituted phenylboronic acids is highly dependent on the nature of the substituents.[12] The boronic acid group is a weak Lewis acid with a pKa of approximately 9, but it can form tetrahedral boronate complexes with a pKa around 7.[1] This equilibrium is pH-dependent and will influence the compound's solubility profile.

The Influence of the Morpholinoethylcarbamoyl Side Chain

The side chain introduces several features that are expected to enhance aqueous solubility:

  • The Morpholine Ring: The morpholine moiety contains a tertiary amine, which is basic. This group can be protonated at physiological pH, introducing a positive charge and significantly increasing the molecule's polarity and, consequently, its aqueous solubility.[8]

  • The Amide Linker: The amide group can participate in hydrogen bonding with water molecules, further contributing to solubility.

  • The Ethyl Spacer: This flexible linker provides conformational freedom, which can aid in the solvation of the molecule.

Based on these structural features, it is hypothesized that this compound will exhibit pH-dependent solubility, with higher solubility at acidic pH due to the protonation of the morpholine nitrogen.

Section 2: Experimental Determination of Aqueous Solubility

A robust determination of aqueous solubility requires a systematic experimental approach. The following protocol outlines a standard method for generating a pH-solubility profile.

Experimental Protocol: pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess of the solid compound to vials containing each buffer solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • pH Measurement: Measure the pH of each saturated solution to confirm the final pH.

  • Data Analysis: Plot the logarithm of the solubility against the pH to generate the pH-solubility profile.


A [label="Prepare Buffers (pH 2-10)"]; B [label="Add Excess Compound"]; C [label="Equilibrate (24-48h at constant T)"]; D [label="Separate Solid/Liquid Phases"]; E [label="Quantify Dissolved Compound (HPLC)"]; F [label="Measure Final pH"]; G [label="Plot log(Solubility) vs. pH"];

A -> B [label="Dispense"]; B -> C [label="Agitate"]; C -> D [label="Centrifuge/Filter"]; D -> E [label="Analyze Supernatant"]; D -> F [label="Measure pH"]; E -> G; F -> G; }

Workflow for determining the pH-solubility profile.

Expected Results and Interpretation

The resulting pH-solubility profile is expected to show low solubility at high pH, where the morpholine is deprotonated, and a significant increase in solubility as the pH decreases and the morpholine becomes protonated. This data is crucial for selecting appropriate formulation strategies for potential oral administration.

Section 3: Understanding and Assessing Stability

The stability of a drug candidate under various conditions is a critical aspect of its developability. Boronic acids are susceptible to several degradation pathways.

Potential Degradation Pathways
  • Oxidative Deboronation: This is a common degradation pathway for boronic acids, particularly in the presence of reactive oxygen species (ROS), leading to the cleavage of the carbon-boron bond and formation of the corresponding alcohol and boric acid.[13][14]

  • Protodeboronation: In aqueous solutions, a slower degradation can occur through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[15]

  • Formation of Anhydrides (Boroxines): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] This is more prevalent in the solid state or in non-aqueous solutions.

  • Hydrolysis of the Amide Bond: The amide linkage in the side chain could be susceptible to hydrolysis under strongly acidic or basic conditions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should evaluate the compound's stability in solution and in the solid state under various stress conditions.

Objective: To assess the stability of this compound in aqueous solutions at different pH values and temperatures.

Methodology:

  • Sample Preparation: Prepare solutions of the compound at a known concentration in the same buffers used for the solubility studies (pH 2-10).

  • Incubation: Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C) and protect them from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw aliquots from each solution.

  • Quantification: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.


}

Workflow for solution state stability assessment.

Objective: To evaluate the stability of the solid form of the compound under stress conditions of temperature and humidity.

Methodology:

  • Sample Preparation: Place a known amount of the solid compound in open and closed vials.

  • Stress Conditions: Expose the samples to various conditions as per ICH guidelines (e.g., 40°C/75% RH, 60°C).

  • Time-Point Analysis: At specified time points, analyze the solid samples for chemical degradation (using HPLC) and physical changes (e.g., microscopy, X-ray powder diffraction to detect changes in crystalline form).[16][17]

Section 4: Analytical Methodologies

Accurate assessment of solubility and stability relies on robust analytical methods.

HPLC Method Development

A reversed-phase HPLC method is generally suitable for the analysis of boronic acids.[18]

Key Considerations:

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a pH modifier (e.g., formic acid or ammonium acetate) is typically used. For boronic acids, minimizing on-column hydrolysis is crucial, and sometimes a mobile phase with no pH modifier or even basic mobile phases can be beneficial.[19]

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity to ensure it is stability-indicating.

Characterization of Degradants

When degradation products are observed, their identification is crucial for understanding the degradation pathways. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight information that can help elucidate the structures of the degradants.

Summary of Key Physicochemical Properties and Experimental Approaches

PropertyKey Influencing FactorsRecommended Experimental ApproachAnalytical Technique
Aqueous Solubility pH (protonation of morpholine), temperature, crystalline formpH-Solubility ProfileHPLC-UV
Solution Stability pH, temperature, presence of oxidantsTime-course analysis in buffered solutionsStability-indicating HPLC-UV
Solid-State Stability Temperature, humidity, lightICH stress testingHPLC-UV, XRPD, Microscopy

Conclusion

This compound is a compound with structural features that suggest a favorable solubility profile, particularly at acidic pH. However, its boronic acid moiety also presents potential stability challenges, primarily through oxidative degradation. A thorough experimental investigation as outlined in this guide is essential to fully characterize its solubility and stability. The resulting data will be instrumental in guiding formulation development and assessing the overall viability of this compound as a drug candidate. By systematically applying these principles and protocols, researchers can build a comprehensive understanding of this promising molecule and make informed decisions in the drug development process.

References

  • Evelyn, C. K., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 161-167. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 843-857. [Link]

  • Graham, B. J., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Abstracts of Papers of the American Chemical Society, 261.
  • Windsor, I. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020876118. [Link]

  • Cheetham, J., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 213-219. [Link]

  • Gupta, A. K., et al. (2002). U.S.
  • Wikipedia. (n.d.). Boronic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Geron, M., et al. (2024). Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. European Journal of Organic Chemistry.
  • Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 845-851.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • ResearchGate. (n.d.).
  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water.
  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2697-2716. [Link]

  • Pinto, A., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(15), 4141-4178. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • GlobalChemMall. (n.d.). This compound. [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

  • Lassalas, P., et al. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(10), 2649. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

  • Hall, D. G. (Ed.). (2011).
  • Taylor, R. D., et al. (2014). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Bioorganic & Medicinal Chemistry, 22(17), 4599-4621. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. [Link]

  • Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(13), 4242. [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Semantic Scholar. [Link]

  • MREDA. (n.d.). 4-(2-Morpholinoethylcarbamoyl)phenylboronic acid,98%. [Link]

  • PubChem. (n.d.). (4-Carbamoyl-2-formylphenyl)boronic acid. [Link]

  • PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. [Link]

  • Kim, H., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(33), 4049-4067. [Link]

  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776.
  • Apostolova, M. D., et al. (2010). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1273. [Link]

  • PubChem. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester. [Link]

  • PubChem. (n.d.). (4-(2-Aminoethyl)phenyl)boronic acid. [Link]

  • PubChem. (n.d.). 4-Aminocarbonylphenylboronic acid. [Link]

Sources

A Comprehensive Safety and Handling Guide for (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer practical insights and a rationale for the recommended procedures, ensuring a culture of safety and scientific integrity in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a bifunctional molecule incorporating a phenylboronic acid moiety and a morpholinoethyl-carbamoyl side chain. The boronic acid group is a key functional group in various organic reactions, most notably the Suzuki-Miyaura cross-coupling reaction. The morpholine component can influence the compound's solubility and biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-(Morpholinomethyl)phenylboronic acidPhenylboronic acid
Molecular Formula C13H19BN2O4C11H16BNO3[1]C6H7BO2[2]
Molecular Weight 278.11 g/mol 221.06 g/mol [1]121.93 g/mol [2]
Appearance Assumed to be a white to off-white solidWhite solid[1]White to yellow powder[2]
Melting Point Not available102 - 106 °C[1]216 °C[2]
Solubility Expected to have some solubility in polar organic solventsSoluble in polar solvents[1]Soluble in most polar organic solvents, 10 g/L in water (20 °C)[2]
CAS Number 1246677-96-0279262-23-6[1][3]98-80-6[2][4]

Note: Data for the title compound is limited; properties of related compounds are provided for context.

Section 2: Hazard Identification and GHS Classification

Anticipated GHS Classification:

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][4][5]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[6][7]

  • Serious Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[6][7]

Hazard Pictogram:



Signal Word: Warning [2]

Rationale for Classification: The phenylboronic acid moiety is the primary driver of the irritant properties. Boronic acids can interact with biological diols, which may contribute to their biological effects. The morpholine group is a weak base and can also cause irritation. The overall molecule is a solid, and inhalation of dust can lead to respiratory tract irritation.

Section 3: Proactive and Emergency First Aid Measures

Immediate and appropriate first aid is crucial in mitigating exposure. The following protocols are based on best practices for handling similar chemical entities.

  • Inhalation: If dust is inhaled, immediately move the individual to fresh air. If breathing becomes difficult or irritation persists, seek medical attention.[6][7][8]

  • Skin Contact: Remove all contaminated clothing and shoes immediately. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. If skin irritation develops and persists, consult a physician.[6][9] The rationale for extensive washing is to physically remove the compound and prevent prolonged contact that could lead to more severe irritation.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][7][8] The delicate tissues of the eye are particularly susceptible to irritation from fine chemical dust.

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7][8] Inducing vomiting can cause further damage to the esophagus.

Section 4: Firefighting and Explosion Data

Boronic acids are generally combustible solids but do not typically pose a significant fire or explosion risk under standard laboratory conditions.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[6][9] Water spray can also be used to cool fire-exposed containers.

  • Specific Hazards from Combustion: In the event of a fire, hazardous decomposition products may be released, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).

  • Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with dust, fumes, and hazardous decomposition products.[6]

Section 5: Accidental Release and Containment Protocols

A well-defined spill response plan is essential for minimizing laboratory contamination and exposure.

Workflow for Solid Spill Response:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Restrict Access start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain the Spill Cover with absorbent material ppe->contain collect Carefully Scoop/Sweep Place in a labeled, sealed container contain->collect decontaminate Decontaminate Spill Area Use appropriate solvent and wipe clean collect->decontaminate dispose Dispose of Waste Follow institutional and local regulations decontaminate->dispose end Spill Cleaned dispose->end

Caption: Workflow for handling a solid chemical spill.

Key Considerations for Spill Cleanup:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, a lab coat, and a respirator if dealing with a large or dusty spill.[6]

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[10]

  • Containment and Cleanup: For a solid spill, carefully sweep or vacuum the material and place it into a sealed container for disposal. Avoid generating dust. The spill area should then be decontaminated.

Section 6: Handling and Storage Best Practices

Proper handling and storage are paramount to preventing accidental exposure and maintaining the chemical's integrity.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[8]

    • Avoid contact with skin, eyes, and clothing.[9]

    • Use appropriate PPE, as detailed in Section 7.

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place.[9]

    • Keep away from incompatible materials such as strong oxidizing agents.[11]

    • Some boronic acids are sensitive to light and moisture; while not explicitly stated for this compound, storing in a dark, dry environment is a prudent measure.

Section 7: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary means of protecting laboratory personnel.

PPE Selection Guide:

PPE_Selection cluster_0 Engineering Controls cluster_1 Personal Protective Equipment fume_hood Chemical Fume Hood ventilation Good General Ventilation eye_protection Safety Goggles/Glasses (EN166 compliant) hand_protection Chemical-Resistant Gloves (e.g., Nitrile) body_protection Lab Coat respiratory_protection Respirator (if dust is generated) (NIOSH/MSHA approved)

Caption: Recommended PPE for handling the compound.

  • Engineering Controls: A chemical fume hood is the most effective engineering control for minimizing inhalation exposure.[8] Ensure safety showers and eyewash stations are readily accessible.[7]

  • Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Inspect gloves before use.[4]

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH/MSHA-approved respirator.[7]

Section 8: Stability and Reactivity Profile

Understanding the chemical stability and reactivity is crucial for safe storage and handling, especially when planning reactions.

  • Chemical Stability: The product is expected to be stable under standard ambient and anticipated storage and handling conditions of temperature and pressure.[10][12]

  • Conditions to Avoid: Avoid exposure to moisture and high temperatures.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[11]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

  • Hazardous Reactions: Phenylboronic acids can undergo a Heck-type cross-coupling with alkenes and alkynes. They can also be halodeboronated with aqueous bromine, chlorine, or iodine.[2]

Section 9: Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information below is based on data from structurally related compounds.

  • Acute Toxicity: Likely harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6][7]

  • Respiratory or Skin Sensitization: No data is available, but it is not expected to be a sensitizer.

  • Germ Cell Mutagenicity: No data is available.

  • Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[4][10]

  • Reproductive Toxicity: No data is available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

  • Specific Target Organ Toxicity (Repeated Exposure): No data is available.

  • Aspiration Hazard: Not applicable as it is a solid.

Section 10: Ecological Information

The ecotoxicological effects of this specific compound have not been determined.

  • Ecotoxicity: Do not allow the product to enter drains or waterways.[10] Some related boronic acids may cause long-lasting harmful effects to aquatic life.[10]

  • Persistence and Degradability: No information is available.

  • Bioaccumulative Potential: No information is available.

  • Mobility in Soil: No information is available.

Section 11: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Disposal Method: Arrange for disposal as special waste by a licensed disposal company.[6] Do not dispose of it with household waste.

Section 12: Transport Information

This compound is not typically regulated as a hazardous material for transportation.

  • DOT (US): Not regulated.

  • IATA: Not regulated.

  • IMDG: Not regulated.

Section 13: Regulatory Information

This section provides an overview of the regulatory status of similar compounds.

  • SARA 302: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.[6]

  • SARA 313: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.[6]

  • TSCA (Toxic Substances Control Act): The regulatory status of this specific compound is not listed.

References

  • AFG Bioscience. (n.d.). Safety Data Sheet.
  • Chem-Impex. (n.d.). 4-(Morpholinomethyl)phenylboronic acid.
  • Sigma-Aldrich. (2025, May 5). Safety Data Sheet.
  • PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid.
  • Fisher Scientific. (2011, August 9). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024, March 29). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Combi-Blocks, Inc. (2023, January 2). BB-8418 - Safety Data Sheet.
  • PubChem. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • GlobalChemMall. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 4-(Ethyl(methyl)carbamoyl)phenyl boronic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-(Ethyl(methyl)carbamoyl)phenyl boronic acid.
  • Biosolve. (2020, September 10). Safety Data Sheet.
  • PubChem. (n.d.). 4-Aminocarbonylphenylboronic acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • Wikipedia. (n.d.). Phenylboronic acid.

Sources

An In-depth Technical Guide to Sourcing and Utilizing (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid (CAS No. 913835-45-7) is a specialized bifunctional molecule increasingly relevant in medicinal chemistry and bioconjugation. Combining the versatile reactivity of a phenylboronic acid with a morpholinoethyl carbamoyl side chain, this reagent offers a unique set of properties valuable for constructing complex molecules and probing biological systems. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions and as a reversible covalent binder for diol-containing biomolecules. Concurrently, the morpholine group enhances aqueous solubility and can improve the pharmacokinetic profile of derivative compounds. This guide provides a comprehensive overview of its commercial suppliers, essential quality control protocols, key applications, and best practices for handling and purification to ensure reliable and reproducible results in a research and development setting.

Introduction to this compound

From a structural standpoint, this compound is an elegantly designed synthetic building block. Its utility stems from the strategic placement of three key functional groups on a central phenyl ring:

  • The Boronic Acid Group (-B(OH)₂): This moiety is the cornerstone of its chemical reactivity. It is widely recognized for its role in Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds in modern organic synthesis.[1] Furthermore, the boron atom's empty p-orbital allows it to form reversible covalent bonds with 1,2- and 1,3-diols, a feature exploited for creating sensors and for affinity capture of glycoproteins.

  • The Carbamoyl Linker (-C(=O)NH-): This amide group provides a stable connection between the phenyl ring and the morpholinoethyl side chain.

  • The Morpholinoethyl Side Chain: The terminal morpholine ring is a key contributor to the molecule's physicochemical properties. As a tertiary amine, it can be protonated at physiological pH, significantly enhancing aqueous solubility—a critical attribute for reagents used in biological assays or for parent compounds in drug discovery programs.

This combination makes the compound a valuable tool for researchers aiming to synthesize complex biaryl structures or to develop probes and targeted drug conjugates with improved water solubility and cell permeability.

Commercial Sourcing and Supplier Landscape

Identifying a reliable source for specialized reagents is a critical first step in any research campaign. For this compound (CAS No. 913835-45-7), several chemical suppliers offer the compound for research and development purposes.

Known Commercial Suppliers:

A survey of the chemical supplier landscape indicates that this compound is available from various manufacturers and distributors, primarily specializing in building blocks for pharmaceutical and materials science research. Notable suppliers include:

  • GlobalChemMall: Lists the product and presents itself as a manufacturer and supplier based in China, offering the compound at a minimum purity of 99%.[2]

  • Amadis Chemical: Includes the compound in its catalog of chemical products.

  • ChemicalBook: Provides a listing for the compound, aggregating information and potential suppliers.[3]

  • MREDA: Offers the compound with a stated purity of 98%.[4]

Other major suppliers of boronic acids and related building blocks, such as BLD Pharm , are also potential sources, given their extensive catalogs and custom synthesis capabilities.[5][6][7]

Supplier Evaluation Criteria:

When sourcing this reagent, it is imperative to move beyond price and availability. The following criteria should be rigorously evaluated:

  • Purity and Analytical Data: The supplier must provide a comprehensive Certificate of Analysis (CoA) for the specific batch being purchased. This should include, at a minimum, purity determination by HPLC and identity confirmation by ¹H NMR and/or Mass Spectrometry.

  • Batch-to-Batch Consistency: For long-term projects or scale-up activities, inquire about the supplier's ability to ensure consistency across different batches.

  • Scale-Up Capability: Confirm whether the supplier can provide larger, kilogram-scale quantities if the project progresses toward preclinical or clinical development.

  • Technical Support: A reliable supplier should have accessible technical support to address questions regarding product stability, solubility, or analytical methods.

Table 1: Representative Supplier Information

SupplierCAS NumberStated PurityNotes
GlobalChemMall[2]913835-45-7≥ 99%Manufacturer in China; offers wholesale.
Amadis Chemical913835-45-7N/AListed in product catalog.
MREDA[4]913835-45-798%Available in various quantities (e.g., 1g).
ChemUniverse1704069-64-695%Note: Lists a related hydrochloride salt.[8]

Note: This table is representative and not exhaustive. Researchers should conduct their own due diligence.

Quality Control and Analytical Methodologies

The chemical integrity of boronic acids can be compromised by their propensity to undergo hydrolysis or protodeboronation. Therefore, a robust, self-validating analytical system is not just recommended—it is essential for ensuring the quality of the starting material and the reproducibility of experimental results.

The Analytical Challenge:

Aryl boronic acids and their ester derivatives (e.g., pinacol esters) are susceptible to hydrolysis, which can be exacerbated under typical reversed-phase HPLC conditions (aqueous mobile phases).[9] This on-column degradation can lead to inaccurate purity assessments.

Recommended Protocol: Stabilized Reversed-Phase HPLC for Purity Assessment

This protocol is designed to minimize degradation during sample preparation and analysis.

Objective: To accurately determine the purity of this compound while preventing its degradation.

Methodology:

  • Sample Preparation (Critical Step):

    • Prepare a stock solution of the boronic acid in a non-aqueous, aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). This is the single most important step to prevent premature hydrolysis.[9]

    • Perform serial dilutions using the same aprotic solvent to achieve the desired concentration for injection. Avoid aqueous diluents at all costs.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., XTerra MS C18) is often suitable.

    • Mobile Phase: To further stabilize the compound on-column, a highly basic mobile phase (e.g., pH > 10) can be employed.[9] This keeps the boronic acid in its more stable boronate anion form. An ion-pairing reagent may also be beneficial.

    • Detector: UV, typically at 254 nm.

    • Temperature: Maintain at ambient or slightly controlled temperature (e.g., 25°C).

  • Validation and Interpretation:

    • The primary peak should correspond to the title compound.

    • Potential impurities to monitor include the corresponding deboronated compound (4-((2-Morpholinoethyl)carbamoyl)benzene) and boric acid.

    • Run a blank (diluent only) and a standard of known purity if available.

QC_Workflow Release Release for R&D Use Reject Quarantine & Contact Supplier Decision Decision Decision->Release  Pass Decision->Reject  Fail

Caption: Quality Control workflow for incoming boronic acid reagent.

Applications in Research and Drug Development

The unique structure of this compound lends itself to several high-value applications in the pharmaceutical sciences.

  • Advanced Building Block in Medicinal Chemistry: Its primary use is as a sophisticated building block in Suzuki-Miyaura cross-coupling reactions. The presence of the morpholinoethyl side chain allows for the direct incorporation of a solubility-enhancing and pharmacokinetically favorable group into a target molecule. This is crucial for developing complex biaryl compounds for targeted therapies.[1]

  • Probes for Glycoprotein Analysis: The boronic acid's ability to form reversible covalent bonds with diols makes it an excellent capture agent for glycoproteins. When immobilized on a surface (e.g., in an SPR sensor or on affinity beads), it can be used to selectively bind and enrich glycosylated proteins from complex biological samples.[10]

Boronic_Acid_Interaction

Caption: Reversible binding of a boronic acid to a diol on a biomolecule.

  • Potential as a Therapeutic Agent: Boronic acids themselves are a class of pharmacologically active compounds. The proteasome inhibitor bortezomib (Velcade®) is a well-known example. While the specific biological activity of this compound is not widely published, its structure as a substituted phenylboronic acid makes it a candidate for screening in enzyme inhibitor assays, particularly against serine proteases.

Handling, Storage, and Purification

Proper handling and storage are critical to maintaining the compound's integrity. Boronic acids are known to be hygroscopic and can degrade upon exposure to moisture and certain atmospheric conditions.

Safe Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Eye Protection: Wear safety goggles or glasses with side shields.[6]

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Respiratory Protection: If handling large quantities or if dust formation is significant, a dust mask or respirator is recommended.[6]

Storage Conditions:

  • Temperature: Store in a cool, dry place, typically at room temperature (15–25°C) or refrigerated (2–8°C) as recommended by the supplier.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible. The compound is hygroscopic; exposure to moisture can lead to degradation.

  • Container: Keep the container tightly sealed at all times to prevent moisture absorption.[6]

Protocol for Small-Scale Purification (Acid-Base Extraction):

If an older batch of the reagent is suspected to contain impurities like boric acid or deboronated byproducts, a simple acid-base purification can be effective. This method leverages the acidic nature of the boronic acid group.

  • Dissolution: Dissolve the crude boronic acid in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Treat the organic solution with a mild aqueous base (e.g., 1M NaOH or K₂CO₃). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer. Many organic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the boronate salt.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a strong acid (e.g., 1M HCl) until the solution is acidic (pH ~2). The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum.

Purification_Flowchart

Caption: Flowchart of an acid-base purification strategy for boronic acids.

Conclusion

This compound is a highly functionalized reagent with significant potential in modern drug discovery and chemical biology. Its successful application hinges on sourcing high-quality material from reputable suppliers and employing rigorous, stability-conscious analytical and handling procedures. By understanding its chemical properties, validating its purity with appropriate methods, and applying it thoughtfully in synthesis or biological assays, researchers can effectively leverage this compound to accelerate their scientific objectives.

References

  • This compound. GlobalChemMall. [Link]

  • Amadis Chemical Company Limited. ChemBuyersGuide.com, Inc. [Link]

  • 4-(2-Morpholinoethylcarbamoyl)phenylboronic acid,98%. MREDA. [Link]

  • How to Store Boric Acid. Lab Alley. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Pharmaffiliates. [Link]

  • Other Biochemical Reagents. Hangzhou Chentong Biochemical Technology Co., Ltd. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. NIH. [Link]

  • (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE. ChemUniverse. [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Tejapharm. [Link]

Sources

The Ascendancy of Boronic Acids in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renaissance in Boron Chemistry

Once relegated to the periphery of medicinal chemistry due to early concerns about toxicity, boron-containing compounds, particularly boronic acids, have undergone a remarkable renaissance.[1][2] The paradigm shift was catalyzed by the landmark approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma.[2][3][4][5] This first-in-class proteasome inhibitor demonstrated that the unique chemical properties of the boronic acid moiety could be harnessed for significant therapeutic benefit, paving the way for a new class of drugs.[2][3] This guide provides an in-depth exploration of boronic acids in medicinal chemistry, from their fundamental physicochemical properties to their application in drug design, synthesis, and the strategic navigation of their inherent challenges.

I. The Boronic Acid Moiety: A Unique Chemical Entity

A boronic acid is an organoborane characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂).[6][7] This structure confers a unique set of properties that are central to their utility in medicinal chemistry.

A. Lewis Acidity and Reversible Covalent Bonding

Unlike carboxylic acids, which are Brønsted-Lowry acids, boronic acids primarily act as Lewis acids.[1][6] The boron atom possesses an empty p-orbital, making it electrophilic and capable of accepting a pair of electrons from a Lewis base. This property is the cornerstone of their mechanism of action. Boronic acids can form reversible covalent complexes with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues within enzyme active sites.[1][6] They also readily interact with diols, a common motif in biologically important molecules like carbohydrates.[6]

The pKa of a typical boronic acid is around 9; however, upon forming a tetrahedral boronate complex with a nucleophile, the pKa is lowered to approximately 7.[6] This pH-dependent interaction is critical for their biological activity under physiological conditions.

Diagram 1: Boronic Acid as a Lewis Acid

Lewis_Acid cluster_equilibrium Lewis Acid Behavior R-B(OH)2 R-B(OH)₂ (Trigonal Planar) R-B(OH)3- [R-B(OH)₃]⁻ (Tetrahedral Boronate) R-B(OH)2->R-B(OH)3- + H₂O OH- OH⁻ (Lewis Base) OH-->R-B(OH)2

Caption: Ionization equilibrium of a boronic acid, acting as a Lewis acid to accept a hydroxide ion.

B. Bioisosteric Replacement Strategies

The boronic acid group has emerged as a valuable bioisostere for other functional groups, notably carboxylic acids and aldehydes.[4][8] This strategic replacement can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, replacing the aldehyde moiety in early peptide aldehyde proteasome inhibitors with a boronic acid led to the development of bortezomib, which exhibited greater stability and specificity.[4] As a bioisostere for carboxylic acids, the less acidic nature of boronic acids can enhance cell permeability.[8][9]

II. Boronic Acids as Enzyme Inhibitors: Mechanism and Applications

The ability of boronic acids to act as transition-state analogs is the foundation of their success as enzyme inhibitors.[10] They are particularly effective against serine proteases and metallo-β-lactamases.[2][10][11]

A. Proteasome Inhibition in Oncology

The proteasome is a multi-protein complex responsible for degrading damaged or unnecessary proteins, a process crucial for cell cycle regulation. In cancer cells, particularly multiple myeloma, inhibition of the proteasome leads to an accumulation of pro-apoptotic factors, ultimately triggering cell death.

Bortezomib and the second-generation inhibitor ixazomib (Ninlaro®) are dipeptidyl boronic acids that target the chymotrypsin-like activity of the 26S proteasome.[1][4][12] The boron atom forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the proteasome's active site, effectively blocking its function.[1]

Diagram 2: Mechanism of Proteasome Inhibition

Proteasome_Inhibition Proteasome 26S Proteasome Active Site (Threonine) Complex Proteasome-Bortezomib Complex Reversible Covalent Bond Proteasome->Complex Inhibition Bortezomib Bortezomib R-B(OH)₂ Bortezomib:f0->Proteasome:f1 Binding Apoptosis Apoptosis Complex->Apoptosis Leads to

Caption: Simplified workflow of proteasome inhibition by a boronic acid-based drug.

B. β-Lactamase Inhibition in Infectious Diseases

Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that hydrolyze the antibiotic's active ring, is a major global health threat. Boronic acid-based β-lactamase inhibitors (BLIs) have emerged as a promising strategy to overcome this resistance.[10]

Vaborbactam (Vabomere®), a cyclic boronic acid, is a potent inhibitor of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs).[2][4] It is used in combination with the carbapenem antibiotic meropenem to treat complicated urinary tract infections and other serious infections caused by resistant Gram-negative bacteria.[2] Boronic acid transition state inhibitors (BATSIs) mimic the tetrahedral intermediate formed during β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[10]

III. Synthesis and Optimization of Boronic Acid-Based Drugs

The synthesis of boronic acids is generally well-established, with several methods available to medicinal chemists.[1][2]

A. Common Synthetic Routes

A prevalent method for synthesizing aryl boronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup. More recently, metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable for creating carbon-carbon bonds using boronic acids as key building blocks.[1][13][14] A newer technique, decarboxylative borylation, allows for the conversion of abundant carboxylic acids into boronic acids using a nickel catalyst.[15]

Experimental Protocol: General Synthesis of an Aryl Boronic Acid via Grignard Reaction

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of the corresponding aryl halide (e.g., bromobenzene) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir the mixture until the magnesium is consumed.

  • Borylation: Cool the Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of trialkyl borate (e.g., trimethyl borate) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by slowly adding an aqueous acid solution (e.g., 1M HCl) at 0 °C.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or column chromatography.

B. Structure-Activity Relationship (SAR) and Optimization

The properties of a boronic acid can be fine-tuned by modifying the organic substituent (R). Electron-withdrawing groups on an aryl ring generally decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[1] These modifications can impact the binding affinity and selectivity of the inhibitor. Computational methods are increasingly used to guide the rational design of boronic acid inhibitors with improved properties.

IV. Navigating the Challenges in Boronic Acid Drug Development

Despite their successes, boronic acid-based drugs present several challenges that must be addressed during development.

A. Stability and Metabolism

Boronic acids can undergo oxidative degradation, and their stability in different physiological compartments is a key consideration. The carbon-boron bond can be cleaved by certain metabolic enzymes, such as cytochrome P450s.[16]

B. Off-Target Effects and Toxicity

While the boronic acid functional group itself is considered to have low inherent toxicity, potential off-target interactions are a concern.[7] Some boronic acids have shown mutagenic potential in the Ames test, thought to be mediated by the generation of organic radicals via oxidation.[6] Careful toxicological evaluation is essential.

C. Prodrug Strategies to Enhance Efficacy and Safety

Prodrug approaches are being increasingly employed to improve the pharmacokinetic properties and target selectivity of boronic acid drugs.[12][17] Boronate esters can serve as prodrugs that are hydrolyzed in vivo to release the active boronic acid.[12][18]

An innovative strategy involves designing boronic acid prodrugs that are activated by the high levels of reactive oxygen species (ROS) present in the tumor microenvironment.[17][19][20][21] The carbon-boron bond can be oxidized by species like hydrogen peroxide, leading to the release of the active drug specifically at the tumor site, thereby minimizing systemic toxicity.[17][18]

Diagram 3: ROS-Activated Boronic Acid Prodrug Strategy

ROS_Prodrug Prodrug Boronic Acid Prodrug (Inactive) R-B(OR')₂ Tumor Tumor Microenvironment High ROS (e.g., H₂O₂) Prodrug->Tumor Enters NormalTissue Normal Tissue Low ROS Prodrug->NormalTissue Enters ActiveDrug Active Drug R-OH Tumor->ActiveDrug Activation by ROS NormalTissue->Prodrug Remains Inactive

Caption: Selective activation of a boronic acid prodrug in the high-ROS tumor microenvironment.

V. Future Perspectives and Conclusion

The field of boronic acids in medicinal chemistry continues to expand, with ongoing research exploring new therapeutic targets and innovative drug delivery strategies. The versatility of the boronic acid moiety, combined with a deeper understanding of its chemical and biological properties, ensures its continued prominence in the drug discovery landscape. From oncology to infectious diseases and beyond, boronic acids represent a powerful tool for developing novel and effective therapies. The continued exploration of their unique reactivity and the development of sophisticated prodrug strategies will undoubtedly lead to the next generation of boron-containing medicines.

VI. Data Summary

Table 1: FDA-Approved Boronic Acid-Containing Drugs

Drug NameBrand NameYear of FDA ApprovalTherapeutic AreaMechanism of Action
BortezomibVelcade®2003Oncology (Multiple Myeloma)Proteasome Inhibitor
IxazomibNinlaro®2015Oncology (Multiple Myeloma)Proteasome Inhibitor
VaborbactamVabomere®2017Infectious Diseasesβ-Lactamase Inhibitor
TavaboroleKerydin®2014Infectious Diseases (Onychomycosis)Leucyl-tRNA Synthetase Inhibitor
CrisaboroleEucrisa®2016Dermatology (Atopic Dermatitis)Phosphodiesterase 4 (PDE4) Inhibitor

Data compiled from multiple sources.[2][4][5][22]

VII. References

  • Correia, J. D. G., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Available at: [Link]

  • Fu, H., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry. Available at: [Link]

  • MDPI. (n.d.). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. Available at: [Link]

  • Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Available at: [Link]

  • Ingenta Connect. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Available at: [Link]

  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available at: [Link]

  • National Institutes of Health. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Available at: [Link]

  • National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • Dr. Oracle. (2025). What is the potential of organoboronic acids and their esters as drug and prodrug candidates in cancer treatments?. Available at: [Link]

  • ACS Publications. (n.d.). The Rise of Boron-Containing Compounds: Advancements in Synthesis, Medicinal Chemistry, and Emerging Pharmacology. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. (n.d.). Prodrug strategies for targeted therapy triggered by reactive oxygen species. Available at: [Link]

  • Interchim. (n.d.). Boronic acids : everything you need to know!. Available at: [Link]

  • ResearchGate. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Available at: [Link]

  • ULisboa Research Portal. (2023). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. Available at: [Link]

  • CoLab. (n.d.). Boronic Acids and Beyond: ROS-responsive prodrugs as tools for a safer and more effective cancer chemotherapy. Available at: [Link]

  • ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2023). Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Available at: [Link]

  • McGill eScholarship. (n.d.). Design and Discovery of Boronic Acid Drugs. Available at: [Link]

  • Labinsights. (2023). The Things You Need To Know About Boronic Acids. Available at: [Link]

  • MDPI. (n.d.). Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design. Available at: [Link]

  • MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acids as a bioisostere of carbonyl compounds and their.... Available at: [Link]

  • PubMed. (2016). Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Available at: [Link]

Sources

Methodological & Application

The Strategic Advantage of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a specialized reagent that offers significant advantages in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. Its unique molecular architecture, featuring a hydrophilic morpholine tail, addresses key challenges in drug development, including solubility and purification. This guide provides an in-depth analysis of this reagent, detailing its application, mechanistic nuances, and optimized protocols for its use in the synthesis of complex biaryl compounds, particularly for drug discovery pipelines.

Introduction: A Functionalized Boronic Acid for Advanced Synthesis

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is a powerful tool for constructing C-C bonds.[1] While a vast array of boronic acids are available, those functionalized with moieties that improve physicochemical properties are of particular interest in pharmaceutical research.[2][3] this compound stands out due to the incorporation of a morpholine group. Morpholine is a privileged structure in medicinal chemistry, often added to molecules to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a handle for salt formation.[4] This strategic functionalization makes the parent boronic acid and its subsequent coupled products more amenable to the rigorous demands of drug development.

The Role of the Morpholinoethylcarbamoyl Group

The appended side chain does not directly participate in the catalytic cycle but exerts a profound influence on the reaction and downstream processing:

  • Enhanced Solubility: The polar morpholine ring can improve the solubility of the boronic acid in the aqueous/organic solvent mixtures typically used in Suzuki-Miyaura reactions, leading to more efficient and reproducible couplings.[5]

  • Pharmacokinetic Modulation: When incorporated into a final drug candidate, the morpholine moiety can improve metabolic stability and bioavailability.[2][4]

  • Purification Handle: The basic nitrogen atom of the morpholine ring allows for straightforward purification via acid/base extraction, a technique that can simplify the isolation of the desired product from non-basic impurities.

  • Structural Versatility: The amide linkage provides a robust and synthetically versatile connection point for the morpholine unit.[6]

The Suzuki-Miyaura Catalytic Cycle: A Refresher

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding these steps is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd0->OxAdd + Ar-X Transmetal Ar-Pd(II)-Ar'(L₂) (Transmetalation) OxAdd->Transmetal + [Ar'B(OH)₃]⁻ RedElim Ar-Ar' (Reductive Elimination) Transmetal->RedElim Product Biaryl Product RedElim->Product Catalyst_Regen Pd(0)L₂ RedElim->Catalyst_Regen Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid + Base [Ar'B(OH)₃]⁻ BoronicAcid->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction. The process involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the product and regenerate the catalyst.[7][9]

The base is critical for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9][10]

Detailed Application Protocol: Synthesis of a Biaryl Scaffold

This protocol outlines a general procedure for the coupling of this compound with a heteroaryl bromide, a common transformation in the synthesis of kinase inhibitors and other targeted therapies.

Materials:

  • This compound (CAS: 913835-45-7)[11]

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent System: 1,4-Dioxane and Water (typically 4:1 to 10:1 ratio, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Standard glassware for inert atmosphere chemistry

Experimental Workflow:

Figure 2: A flowchart of the experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Procedure:

  • Reaction Assembly: In a flame-dried flask under an inert atmosphere (N₂ or Ar), combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and base (2.5 equiv).

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv). Follow this with the addition of the degassed dioxane/water solvent mixture.

  • Degassing: Bubble N₂ or Ar gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously.

  • Monitoring: Track the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash with water, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane) to yield the pure biaryl product.

Optimization and Troubleshooting

The success of the coupling can be influenced by several factors. The table below summarizes key parameters and provides guidance for optimization.

ParameterCommon ChoicesRationale and Considerations
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald precatalystsChoice depends on the electronic and steric nature of the coupling partners. Pd(dppf)Cl₂ is a robust, general-purpose catalyst.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Cs₂CO₃ is often more effective for challenging couplings but is more expensive. K₂CO₃ is a reliable standard.[9]
Solvent Ratio Dioxane/H₂O (4:1 to 10:1)The amount of water can influence the solubility of the base and boronate species.
Temperature 80-110 °CHigher temperatures can accelerate the reaction but may also increase the rate of side reactions like protodeboronation.
Protodeboronation N/AA key side reaction where the boronic acid is replaced by hydrogen. Minimized by using a slight excess of the boronic acid and ensuring strictly anaerobic conditions.[7]

For particularly unstable boronic acids, such as certain 2-heteroaryl derivatives, specialized precatalysts and reaction conditions at lower temperatures may be necessary to outcompete decomposition.[12]

Conclusion

This compound is more than just a simple building block; it is a strategically designed reagent that imparts desirable drug-like properties from an early synthetic stage. Its application in Suzuki-Miyaura coupling allows for the efficient construction of complex biaryl systems while simultaneously addressing critical downstream challenges in solubility and purification. For researchers in drug discovery, mastering the use of such functionalized reagents is essential for accelerating the development of new therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Accessed January 19, 2026.
  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. Accessed January 19, 2026.
  • PharmaBlock. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. PharmaBlock Website. Accessed January 19, 2026.
  • GlobalChemMall. This compound. GlobalChemMall Website. Accessed January 19, 2026.
  • Baker, S. J., et al. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 2021, 26(4), 853.
  • Valente, C., et al. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015, 20(8), 14338-14379.
  • Barnard, J. H., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, 2020.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. Accessed January 19, 2026.
  • Singh, V. K., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2021, 26(11), 3227.
  • António, J. P. M., et al. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 2019, 48(13), 3513-3536.
  • Te-Fang, C. The Strategic Role of Boronic Acids in Modern Drug Discovery. LinkedIn. Published October 25, 2023.
  • Chem-Impex. 4-(Morpholinomethyl)phenylboronic acid. Chem-Impex Website. Accessed January 19, 2026.
  • Tasso, B., et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 2020, 40(2), 709-752.
  • Fernandes, C., et al.
  • National Center for Biotechnology Information. 4-((Morpholino)methyl)phenylboronic acid pinacol ester. PubChem Compound Summary for CID 2795502.
  • ChemBK. 4-(2-Morpholinoethyl)phenylboronic acid, pinacol ester. ChemBK Website. Accessed January 19, 2026.
  • Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. Accessed January 19, 2026.
  • de la Torre, J. C., et al. (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 2010, 66(Pt 7), o1273.
  • Boubakri, L., et al. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Sigma-Aldrich. (4-((((2-Bromoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid. Sigma-Aldrich Website. Accessed January 19, 2026.
  • MedchemExpress. (4-Carbamoylphenyl)boronic acid. MedchemExpress Website. Accessed January 19, 2026.
  • Billingsley, K. L., et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 2011, 50(25), 5671-5675.
  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. Published February 13, 2020.
  • BLD Pharm. 4-Carbamoylphenylboronic acid. BLD Pharm Website. Accessed January 19, 2026.
  • Shields, J. D., et al. Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science, 2022, 378(6616), 185-191.

Sources

Application Note & Protocols for Glycoprotein Recognition using (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Modern Tool for Glycobiology

Glycosylation is a critical post-translational modification that dictates protein function, localization, and interaction, playing a central role in health and disease. The ability to selectively recognize and isolate glycoproteins from complex biological matrices is paramount for diagnostics, biomarker discovery, and the development of targeted therapeutics. (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid emerges as a sophisticated chemical tool designed for this purpose. Its unique architecture, combining a phenylboronic acid moiety with a morpholinoethyl-carbamoyl side chain, offers a powerful platform for the specific and reversible capture of glycoproteins.

This document provides an in-depth guide to the principles and applications of this compound in glycoprotein research. We will delve into the mechanistic underpinnings of its interaction with glycoproteins and provide detailed, field-proven protocols for its use in affinity chromatography and fluorescence-based detection assays.

Mechanism of Action: The Reversible Covalent Bond

The cornerstone of glycoprotein recognition by this compound is the formation of a reversible covalent bond between the boronic acid group and the cis-diol moieties present in the glycan chains of glycoproteins.[1] This interaction is highly dependent on pH.

In an aqueous solution, the boronic acid exists in equilibrium between a trigonal planar form and a tetrahedral boronate anion.[2] The tetrahedral form is the active species that reacts with cis-diols to form a stable five- or six-membered cyclic ester. This equilibrium is governed by the pKa of the boronic acid. For most phenylboronic acids, the pKa is in the range of 8.0-9.0.[3] Therefore, efficient binding of glycoproteins is typically achieved under slightly alkaline conditions (pH > pKa), which favors the formation of the boronate anion.

The morpholinoethyl-carbamoyl side chain of the molecule serves a dual purpose. Firstly, it enhances the water solubility of the compound, which is crucial for biological applications. Secondly, the tertiary amine of the morpholino group can influence the local microenvironment, potentially impacting the pKa of the boronic acid and contributing to the overall binding kinetics.

Elution of the bound glycoprotein is readily achieved by lowering the pH. Under acidic conditions, the equilibrium shifts back towards the trigonal planar boronic acid, leading to the hydrolysis of the cyclic ester and the release of the glycoprotein.[4] This gentle elution process is a significant advantage, as it preserves the native structure and function of the captured proteins.

Figure 1: Reversible covalent interaction between the boronic acid and a glycoprotein.

Protocol 1: Boronate Affinity Chromatography for Glycoprotein Enrichment

This protocol details the procedure for immobilizing this compound onto an agarose support and its subsequent use for the affinity purification of glycoproteins from a complex protein mixture.

Expert Insights:

The choice of an agarose-based support is due to its hydrophilic nature, low non-specific binding, and porous structure, which allows for efficient interaction with large biomolecules.[5] The pH of the binding and elution buffers is critical for the success of this protocol. The binding buffer should have a pH above the pKa of the boronic acid to ensure efficient capture, while the elution buffer should be acidic to facilitate the release of the bound glycoproteins.

Materials:
  • This compound

  • N-Hydroxysuccinimide (NHS)-activated agarose beads

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine, pH 8.0

  • Binding/Wash Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Elution Buffer: 0.1 M glycine-HCl, pH 3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0

  • Protein sample containing glycoproteins (e.g., cell lysate, serum)

Procedure:

Part A: Immobilization of Boronic Acid

  • Prepare the Ligand: Dissolve this compound in the Coupling Buffer to a final concentration of 10-20 mg/mL.

  • Wash the Resin: Wash 1 mL of NHS-activated agarose beads with 10 mL of ice-cold 1 mM HCl, followed by 10 mL of Coupling Buffer.

  • Couple the Ligand: Immediately add the boronic acid solution to the washed agarose beads. Incubate on a rotator at room temperature for 2-4 hours.

  • Block Unreacted Sites: Pellet the beads by centrifugation (500 x g, 1 min) and discard the supernatant. Add 10 mL of Blocking Buffer and incubate for 1 hour at room temperature to block any unreacted NHS groups.

  • Wash the Resin: Wash the beads three times with 10 mL of Binding/Wash Buffer. The boronate affinity resin is now ready for use.

Part B: Glycoprotein Enrichment

  • Equilibrate the Resin: Add 1 mL of Binding/Wash Buffer to the prepared boronate affinity resin and gently mix. Pellet the resin and discard the supernatant. Repeat this step twice.

  • Prepare the Sample: Adjust the pH of the protein sample to 8.5 with the addition of 1 M Tris-HCl, pH 8.5. Centrifuge the sample at 10,000 x g for 10 minutes to remove any precipitates.

  • Bind Glycoproteins: Add the prepared protein sample to the equilibrated resin. Incubate on a rotator at 4°C for 1-2 hours.

  • Wash: Pellet the resin and collect the supernatant (this is the unbound fraction). Wash the resin three times with 1 mL of Binding/Wash Buffer.

  • Elute Glycoproteins: Add 500 µL of Elution Buffer to the resin and incubate for 5 minutes with gentle agitation. Pellet the resin and collect the supernatant containing the enriched glycoproteins.

  • Neutralize: Immediately neutralize the eluted fraction by adding 50 µL of Neutralization Buffer.

Affinity_Chromatography_Workflow cluster_prep Resin Preparation cluster_enrichment Enrichment Immobilize Immobilize Boronic Acid on NHS-Agarose Block Block Unreacted Sites Immobilize->Block Equilibrate Equilibrate Resin Block->Equilibrate Bind Bind Glycoproteins (pH 8.5) Equilibrate->Bind Wash Wash Resin Bind->Wash Elute Elute Glycoproteins (pH 3.0) Wash->Elute Neutralize Neutralize Eluate Elute->Neutralize

Figure 2: Workflow for glycoprotein enrichment using boronate affinity chromatography.

Protocol 2: Fluorescence-Based Homogeneous Assay for Glycoprotein Detection

This protocol describes a homogeneous assay for the detection of glycoproteins using this compound in conjunction with a fluorescent reporter. The principle of this assay relies on the change in fluorescence of a probe upon binding of the boronic acid to a glycoprotein. This can be achieved through various mechanisms, such as photoinduced electron transfer (PET) quenching that is disrupted upon binding.[2]

Expert Insights:

The success of this assay depends on the selection of a suitable fluorescent probe that can be conjugated to the boronic acid or a competing sugar. The fluorescence of the probe should be sensitive to the binding event. It is crucial to perform control experiments to account for background fluorescence and non-specific interactions.

Materials:
  • This compound

  • Fluorescently labeled sugar (e.g., FITC-sorbitol) or a custom-synthesized fluorescent boronic acid conjugate

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.5

  • Glycoprotein standards (e.g., Horseradish Peroxidase, Ovalbumin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:
  • Prepare Reagents:

    • Prepare a stock solution of this compound in Assay Buffer.

    • Prepare a stock solution of the fluorescently labeled sugar in Assay Buffer.

    • Prepare a series of glycoprotein standards of known concentrations in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the this compound solution to each well.

    • Add 25 µL of the fluorescently labeled sugar solution to each well.

    • Add 50 µL of the glycoprotein standard or unknown sample to the respective wells.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells without glycoprotein).

    • Plot the fluorescence intensity as a function of glycoprotein concentration to generate a standard curve.

    • Determine the concentration of the unknown sample from the standard curve.

Fluorescence_Assay_Workflow cluster_assay Assay Steps Prepare Prepare Reagents Mix Mix Reagents in Microplate Prepare->Mix Incubate Incubate (30 min) Mix->Incubate Measure Measure Fluorescence Incubate->Measure Analyze Analyze Data Measure->Analyze

Figure 3: General workflow for a fluorescence-based glycoprotein detection assay.

Quantitative Data Summary

The following table provides representative quantitative data for boronic acid-based glycoprotein recognition systems. The actual values for this compound may vary depending on the specific glycoprotein, experimental conditions, and the nature of the solid support or fluorescent probe used.

ParameterTypical Value RangeReference
Binding Capacity (Affinity Chromatography) 1-10 mg glycoprotein/mL resin[6]
pKa of Phenylboronic Acids 8.0 - 9.0[3]
Optimal Binding pH 8.0 - 9.0[4]
Optimal Elution pH 2.5 - 4.0[4]
Detection Limit (Fluorescence Assay) 10 nM - 1 µM[2]

Troubleshooting and Further Considerations

  • Low Yield in Affinity Chromatography:

    • Suboptimal pH: Ensure the binding buffer pH is at least 0.5 units above the pKa of the boronic acid.

    • Insufficient Incubation Time: Increase the incubation time to allow for complete binding.

    • Sample Overload: Reduce the amount of protein sample loaded onto the resin.

  • High Non-specific Binding:

    • Increase Salt Concentration: Increase the NaCl concentration in the Binding/Wash Buffer to 300-500 mM to reduce ionic interactions.

    • Add Detergent: Include a non-ionic detergent (e.g., 0.05% Tween-20) in the Binding/Wash Buffer.

  • Poor Signal in Fluorescence Assay:

    • Suboptimal Reagent Concentrations: Optimize the concentrations of the boronic acid and the fluorescent probe.

    • Fluorescence Quenching: Ensure the assay buffer does not contain components that quench the fluorescence of the probe.

Conclusion

This compound is a versatile and effective tool for the recognition and analysis of glycoproteins. Its ability to form reversible covalent bonds with the glycan portions of these important biomolecules enables a wide range of applications, from enrichment for proteomic studies to the development of sensitive detection assays. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical probe in their scientific endeavors.

References

Sources

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid: A Multifunctional Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a versatile chemical entity poised for significant applications in drug discovery. Its structure uniquely combines three key functional motifs: a reactive phenylboronic acid "warhead," a stable carbamoyl linker, and a pharmacokinetic-modulating morpholinoethyl group. This combination makes it an exemplary candidate for the development of reversible covalent inhibitors, particularly against serine proteases, and a valuable building block for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth exploration of its mechanistic basis of action, detailed protocols for its application in enzyme inhibition assays, and a strategic workflow for its incorporation into novel protein degraders.

Compound Profile and Rationale for Use

The strategic design of this compound integrates distinct chemical features that each confer a specific advantage in a drug discovery context.

  • The Boronic Acid Moiety: This functional group is the cornerstone of the molecule's biological activity. Boronic acids are well-established as "warheads" for covalent inhibitors because they can form strong, yet reversible, covalent bonds with nucleophilic amino acid residues like serine and threonine, which are often found in the active sites of enzymes.[1][2] This reversible covalent interaction can lead to inhibitors with high potency and prolonged target engagement compared to non-covalent counterparts.[3]

  • The Phenyl Carbamoyl Core: The central phenyl ring provides a rigid scaffold for presenting the boronic acid, while the carbamoyl (amide) linkage offers a metabolically stable connection point. This structure is analogous to (4-Carbamoylphenyl)boronic acid, a known biochemical reagent.[4][5]

  • The Morpholinoethyl Group: The N-(2-morpholinoethyl) tail is a common feature in medicinal chemistry used to enhance aqueous solubility and improve pharmacokinetic (PK) properties. The morpholine ring is generally resistant to metabolism and its basic nitrogen can be protonated at physiological pH, aiding solubility and cell permeability.

PropertyValueSource
IUPAC Name [4-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid[6]
CAS Number 913835-45-7[7]
Molecular Formula C₁₃H₁₉BN₂O₄Derived
Molecular Weight 278.11 g/mol Derived

Application I: Reversible Covalent Inhibition of Serine Proteases

A primary application of this compound is as an inhibitor of serine proteases, a class of enzymes implicated in numerous diseases, including cancer, coagulation disorders, and viral infections.[8][9]

Mechanistic Overview

Boronic acids inhibit serine proteases by acting as transition-state analogs.[10] The active site of a serine protease features a catalytic triad of serine, histidine, and aspartate. The boronic acid's boron atom, being a Lewis acid, is attacked by the nucleophilic hydroxyl group of the active site serine.[11][12] This interaction is facilitated by the adjacent histidine, leading to the formation of a stable, tetrahedral boronate adduct that mimics the natural transition state of peptide bond hydrolysis, thus potently inhibiting the enzyme.[10][13]

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor cluster_2 Tetrahedral Adduct (Inhibited State) Ser195 Ser195-OH His57 His57-N Ser195->His57 H-Bond Adduct R-B(OH)⁻-O-Ser195 Asp102 Asp102-COO⁻ His57->Asp102 H-Bond His57_H His57-N-H⁺ Inhibitor R-B(OH)₂ (Boronic Acid) Inhibitor->Ser195 Nucleophilic Attack Adduct->His57_H H-Bond

Mechanism of boronic acid inhibition of a serine protease.
Application Note: Screening and Characterization

This compound can be used as a tool compound or a starting point for a lead optimization campaign against a specific serine protease of interest. Its potency (typically measured as IC₅₀ or Kᵢ) can be determined using standard enzymatic assays. The reversibility of inhibition can be confirmed through washout experiments or by observing a time-dependent but non-permanent loss of enzyme activity.

Protocol 1: Serine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the IC₅₀ value of this compound against a model serine protease, such as chymotrypsin or trypsin.

A. Materials

  • Serine Protease (e.g., Chymotrypsin, TPCK-treated)

  • Fluorogenic Substrate (e.g., Suc-LLVY-AMC for chymotrypsin)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.5

  • Inhibitor Stock: 10 mM this compound in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation/Emission suitable for AMC, e.g., 360/460 nm)

B. Experimental Workflow

Workflow for determining protease inhibitor IC₅₀.

C. Step-by-Step Procedure

  • Inhibitor Preparation: Prepare a serial dilution series of the inhibitor stock solution in Assay Buffer. A common starting point is a 10-point, 3-fold dilution series, starting from 100 µM. Include a "no inhibitor" control containing only DMSO at the same final concentration as the inhibitor wells (e.g., 1%).

  • Plate Setup: Add 25 µL of each inhibitor dilution (and controls) to triplicate wells of the 96-well plate.

  • Enzyme Addition: Prepare the enzyme solution in Assay Buffer to a concentration that is 2X the final desired concentration (e.g., 2 nM for a 1 nM final concentration). Add 25 µL of this 2X enzyme solution to each well (except "No Enzyme" background controls, which receive 25 µL of Assay Buffer).

  • Pre-incubation: Mix the plate gently and incubate for 30 minutes at room temperature. This step is crucial for covalent inhibitors to allow time for the binding and reaction with the enzyme to approach equilibrium.[1]

  • Reaction Initiation: Prepare the fluorogenic substrate at 2X its Kₘ concentration in Assay Buffer. To start the reaction, add 50 µL of the 2X substrate solution to all wells, bringing the final volume to 100 µL.

  • Data Acquisition: Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record fluorescence every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • For each well, calculate the reaction velocity (rate) by determining the slope of the linear portion of the fluorescence vs. time plot.

    • Subtract the average rate of the "No Enzyme" control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application II: Building Block for PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system.[14][15] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[16]

Conceptual Overview

This compound is an ideal starting point for creating a PROTAC targeting a protease. The phenylboronic acid serves as the "warhead" to bind the protease POI, while the morpholinoethyl group provides a reactive handle for conjugation to an E3 ligase ligand.

The general mechanism of action for a PROTAC.
Application Note: Synthetic Strategy

The terminal morpholine nitrogen is not directly reactive for standard amide or ether linkages. A common strategy involves replacing the morpholinoethyl group with a linker terminating in a more versatile functional group, such as a primary amine, a carboxylic acid, or an alkyne for click chemistry. For this guide, we will consider a synthetic analogue, (4-((2-aminoethyl)carbamoyl)phenyl)boronic acid, which provides a primary amine for direct coupling to an E3 ligase ligand equipped with a carboxylic acid.

Protocol 2: Conceptual Synthesis and Validation of a Protease-Targeting PROTAC

This protocol outlines the steps to synthesize a PROTAC by coupling an amine-functionalized analogue of our title compound to a Cereblon (CRBN) E3 ligase ligand, followed by biological validation.

A. Materials & Reagents

  • (4-((2-aminoethyl)carbamoyl)phenyl)boronic acid pinacol ester (the protected form of the warhead-linker)

  • Pomalidomide-linker-COOH (an E3 ligase ligand with a carboxylic acid handle)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Deprotection reagent (e.g., TFA or aqueous acid for the pinacol ester)

  • Cell line expressing the target protease (e.g., cancer cell line)

  • Primary antibody against the target protease

  • Secondary HRP-conjugated antibody

  • Lysis buffer, SDS-PAGE gels, Western blot equipment

B. Synthetic and Validation Workflow

Workflow for PROTAC synthesis and biological validation.

C. Step-by-Step Procedure

  • Amide Coupling:

    • Dissolve the E3 ligase ligand (Pomalidomide-linker-COOH, 1.0 eq) in DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes to activate the carboxylic acid.

    • Add the warhead-linker fragment ((4-((2-aminoethyl)carbamoyl)phenyl)boronic acid pinacol ester, 1.0 eq) to the reaction mixture.

    • Stir at room temperature overnight. Monitor reaction progress by LC-MS.

  • Purification: Upon completion, purify the crude product (the pinacol-protected PROTAC) using reverse-phase HPLC.

  • Deprotection:

    • Dissolve the purified, protected PROTAC in a suitable solvent system (e.g., Dichloromethane/Trifluoroacetic acid).

    • Stir for 2-4 hours at room temperature.

    • Remove the solvent under reduced pressure to yield the final, deprotected PROTAC.

  • Final Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, ¹H NMR, and analytical HPLC.

  • Biological Validation (Western Blot):

    • Plate cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (DMSO).

    • Harvest and lyse the cells. Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protease, followed by an HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands. A dose-dependent decrease in the band intensity for the target protease indicates successful PROTAC-mediated degradation.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated tool for modern drug discovery. Its inherent properties make it a potent inhibitor of serine proteases through a well-understood, reversible covalent mechanism. Furthermore, its structure serves as an outstanding scaffold for the rational design of targeted protein degraders. The protocols and workflows detailed herein provide a robust framework for researchers to harness the potential of this molecule in developing novel therapeutics.

References

  • Withana, N. P., et al. (2012). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 109(46), 18893-18898. [Link]

  • Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(15), 4840-4843. [Link]

  • Tan, T., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7306. [Link]

  • Philipp, M., & Bender, M. L. (1971). Inhibition of serine proteases by arylboronic acids. Proceedings of the National Academy of Sciences, 68(2), 478-480. [Link]

  • ResearchGate. (n.d.). Inhibition mechanism of peptide boronic acids against serine protease. [Image]. ResearchGate. [Link]

  • Request PDF. (n.d.). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ResearchGate. [Link]

  • GlobalChemMall. (n.d.). This compound. GlobalChemMall. [Link]

  • Bull, S. D., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. RSC Molecular Biosystems, 8(1), 21-31. [Link]

  • Lee, H., et al. (2023). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science, 10(29), e2303183. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • Isambert, N., & Hall, D. G. (2020). How to make C–N bonds using boronic acids and their derivatives without transition metals. Chemical Communications, 56(60), 8436-8452. [Link]

  • Piloto, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Rodríguez-Cuamatzi, P., et al. (2007). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1313–o1315. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Kumar, A., et al. (2021). Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing. Bioorganic & Medicinal Chemistry Letters, 42, 128062. [Link]

  • Chen, Y., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. [Link]

  • PubChem. (n.d.). (4-Carbamoyl-2-formylphenyl)boronic acid. National Center for Biotechnology Information. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]

  • Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 42(5), 115-120. [Link]

  • Zhang, Y., & Glass, T. E. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Langmuir, 26(20), 15919-15925. [Link]

  • Liu, J., & Wang, C. (2014). Targeting Biomolecules with Reversible Covalent Chemistry. Current Opinion in Chemical Biology, 19, 1-8. [Link]

  • Kim, D., & Park, S. B. (2021). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry, 12(4), 549-563. [Link]

  • Miller, J. R., et al. (2020). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1162-1170. [Link]

  • Zhang, T., et al. (2022). Analysis of the ERK Pathway Cysteinome for Targeted Covalent Inhibition of RAF and MEK Kinases. Journal of Chemical Information and Modeling, 62(15), 3629-3641. [Link]

  • Collins, B. E., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry, 25(2), 79-86. [Link]

Sources

Application Notes and Protocols for Sensor Development Using (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid in Modern Sensor Design

The field of molecular sensing has witnessed a paradigm shift with the advent of boronic acid-based recognition elements. Their unique ability to form reversible covalent bonds with cis-1,2- and 1,3-diols has positioned them as a cornerstone for the development of highly specific and sensitive sensors for a myriad of biological analytes, most notably saccharides.[1][2][3] Within this promising class of compounds, this compound emerges as a molecule of significant interest for researchers, scientists, and drug development professionals. Its tailored chemical architecture, featuring a phenylboronic acid core for diol recognition, a morpholinoethyl group for enhanced aqueous solubility and potential pH modulation, and a robust carbamoyl linker, offers a compelling platform for the design of next-generation sensors.

This comprehensive guide provides an in-depth exploration of the principles, protocols, and applications of this compound in sensor development. Moving beyond a mere recitation of procedural steps, we will delve into the causal relationships that underpin experimental design, ensuring a thorough understanding of the "why" behind the "how." This document is structured to serve as a practical and intellectually stimulating resource for both seasoned investigators and those new to the field of boronic acid-based sensing.

Part 1: The Sensing Mechanism - A Dance of Reversible Covalent Interactions

The fundamental principle governing the sensing capability of this compound lies in the reversible formation of a five- or six-membered cyclic ester with a target diol, such as glucose.[3][4] In its unbound state, the boron atom of the boronic acid is trigonal planar and sp² hybridized. Upon interaction with a diol, it transitions to a tetrahedral, sp³ hybridized state, forming a more stable boronate ester.[5] This transformation alters the electronic properties of the phenyl ring, which can be harnessed to generate a detectable signal.

The morpholinoethyl and carbamoyl moieties play a crucial role in optimizing this process. The morpholino group, with its tertiary amine, can influence the local pH environment and enhance the water solubility of the sensor molecule. The carbamoyl linker provides a stable connection between the recognition element (phenylboronic acid) and the signaling component, which could be a fluorophore, a chromophore, or an electrochemical probe.

The following diagram illustrates the proposed sensing mechanism:

Sensing_Mechanism cluster_0 Unbound State cluster_1 Analyte Binding cluster_2 Bound State cluster_3 Signal Transduction Sensor This compound (Trigonal Planar Boron) Complex Boronate Ester Complex (Tetrahedral Boron) Sensor->Complex + Analyte Analyte cis-Diol Analyte (e.g., Glucose) Complex->Sensor - Analyte (Reversible) Signal Detectable Signal (e.g., Fluorescence Change) Complex->Signal Generates

Caption: Proposed sensing mechanism of this compound with a cis-diol analyte.

Part 2: Experimental Protocols - From Concept to Functional Sensor

This section provides detailed, step-by-step methodologies for the development of a fluorescent sensor based on this compound. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 2.1: Synthesis of a Fluorescent Boronic Acid Probe

This protocol describes the coupling of this compound with a commercially available fluorescent dye containing a reactive functional group (e.g., an amine-reactive N-hydroxysuccinimide ester).

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS-ester of a rhodamine or fluorescein derivative)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add triethylamine (2 equivalents) to the solution to act as a base and facilitate the reaction.

  • Addition of Dye: Slowly add a solution of the amine-reactive fluorescent dye (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by TLC. The formation of a new, more polar fluorescent spot should be observed.

  • Work-up: Once the reaction is complete, remove the DMF under reduced pressure. Redissolve the residue in a minimal amount of DCM.

  • Purification: Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to isolate the desired fluorescent boronic acid probe.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2.2: Characterization of the Fluorescent Probe's Response to Glucose

This protocol outlines the steps to evaluate the performance of the synthesized fluorescent probe in detecting glucose.

Materials:

  • Synthesized fluorescent boronic acid probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solution of D-glucose (e.g., 1 M in PBS)

  • Fluorometer

  • 96-well microplate (black, clear bottom for fluorescence measurements)

Procedure:

  • Preparation of Probe Solution: Prepare a stock solution of the fluorescent boronic acid probe in PBS (e.g., 1 mM). From this, prepare a working solution at the desired final concentration for the assay (e.g., 10 µM).

  • Preparation of Glucose Standards: Prepare a series of glucose standards by serial dilution of the stock solution in PBS to cover the desired concentration range (e.g., 0-50 mM).

  • Assay Setup: In a 96-well microplate, add the working solution of the fluorescent probe to each well. Then, add the different concentrations of the glucose standards to the respective wells. Include a blank control with only the probe in PBS.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the binding equilibrium to be reached.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorometer. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.

  • Data Analysis: Plot the fluorescence intensity as a function of glucose concentration. Fit the data to a suitable binding isotherm (e.g., Langmuir or Hill) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

The following diagram illustrates the experimental workflow for sensor characterization:

Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis A Prepare Probe Stock Solution C Mix Probe and Glucose in Microplate A->C B Prepare Glucose Standards B->C D Incubate C->D E Measure Fluorescence D->E F Plot Data and Determine Kd E->F

Caption: Experimental workflow for characterizing the fluorescent sensor's response to glucose.

Part 3: Applications and Performance

The unique structural features of this compound make it a versatile platform for a range of sensing applications, particularly in the biomedical and pharmaceutical fields.

Potential Applications:
  • Continuous Glucose Monitoring: The development of implantable or wearable sensors for real-time glucose monitoring in diabetic patients.[6]

  • High-Throughput Screening: In drug discovery, for the screening of compounds that modulate carbohydrate-protein interactions.

  • Glycoprotein Analysis: For the detection and quantification of specific glycoproteins that are biomarkers for various diseases.[4]

  • Cell Imaging: As a component of fluorescent probes for imaging glycosylation patterns on the surface of living cells.[7]

Hypothetical Performance Metrics

The following table summarizes the expected performance characteristics of a sensor based on this compound, based on typical values reported for similar boronic acid-based sensors. It is important to note that these values are illustrative and would need to be experimentally determined for a specific sensor construct.

Performance MetricExpected Value RangeSignificance
Limit of Detection (LOD) 1 - 100 µMThe lowest concentration of the analyte that can be reliably detected.
Dynamic Range 0.1 - 50 mMThe concentration range over which the sensor provides a quantifiable response.
Selectivity High for cis-diolsThe ability to detect the target analyte in the presence of other potentially interfering substances.
Response Time < 5 minutesThe time required for the sensor to reach a stable signal after exposure to the analyte.
Reversibility HighThe ability of the sensor to return to its baseline state after the removal of the analyte.
Stability > 24 hours at physiological pHThe duration for which the sensor maintains its performance characteristics under operational conditions.

Conclusion: A Versatile Building Block for Future Innovations

This compound represents a promising and strategically designed molecular scaffold for the development of advanced sensors. Its inherent diol-binding capability, coupled with features that enhance its practicality in aqueous environments, makes it an attractive candidate for a wide array of applications, from clinical diagnostics to fundamental biological research. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile compound and to drive innovation in the ever-evolving field of molecular sensing.

References

  • Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. (n.d.). MDPI. Retrieved from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). ResearchGate. Retrieved from [Link]

  • Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection. (n.d.). University of Birmingham. Retrieved from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. Retrieved from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). ACS Publications. Retrieved from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. Retrieved from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). PubMed Central. Retrieved from [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (2021). National Institutes of Health. Retrieved from [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. (2021). PubMed Central. Retrieved from [Link]

  • Recent development of boronic acid-based fluorescent sensors. (2018). RSC Publishing. Retrieved from [Link]

  • (4-Carbamoylphenyl)boronic acid. (n.d.). PubMed Central. Retrieved from [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (2022). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes and Protocols for Bioconjugation with (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (4-((2-morpholinoethyl)carbamoyl)phenyl)boronic acid for bioconjugation. This document delves into the underlying chemical principles, showcases diverse applications, and offers detailed, field-tested protocols to ensure successful and reproducible results.

Introduction: The Power of Phenylboronic Acid in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2][3] It enables the creation of sophisticated constructs like antibody-drug conjugates (ADCs), targeted imaging agents, and biosensors.[4][5] Among the diverse chemical tools available, phenylboronic acids have emerged as uniquely powerful reagents due to their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols.[1][6][7] This interaction is particularly valuable because cis-diols are characteristic motifs in many biological molecules, most notably on the carbohydrate portions of glycoproteins and on the ribose units of RNA.

This compound (herein referred to as MECPBA) is an advanced phenylboronic acid derivative designed for enhanced performance in biological systems. Its key features include:

  • Favorable pKa: The morpholino group helps to lower the pKa of the boronic acid. This is advantageous for forming stable boronate esters at or near physiological pH (7.4), a critical requirement for working with sensitive biomolecules.[8]

  • Enhanced Aqueous Solubility: The morpholinoethylcarbamoyl moiety imparts improved water solubility, simplifying reaction setup and purification in aqueous buffers.

  • Versatile Handle: The core structure provides a stable scaffold that can be further modified or directly conjugated to various payloads, including fluorophores, drugs, or affinity tags.

This guide will explore the mechanistic basis of MECPBA reactivity and provide practical protocols for its application in key areas of bioconjugation.

The Chemistry of Boronate Ester Formation: A Reversible Covalent Interaction

The utility of MECPBA in bioconjugation stems from its reaction with cis-diols to form a cyclic boronate ester. This reaction is a dynamic equilibrium, the position of which is highly dependent on pH.[1][6][7]

At acidic to neutral pH, the boronic acid exists predominantly in a trigonal, neutral form. As the pH increases to approach the pKa of the boronic acid, it accepts a hydroxide ion to form a more reactive, tetrahedral boronate species. This anionic boronate form readily reacts with cis-diols on biomolecules to form a stable, yet reversible, cyclic ester.[6][7] The reversibility of this bond is a key feature, allowing for the release of conjugated cargo under specific conditions, such as a drop in pH within a cellular lysosome.[9][10]

G cluster_0 pH < pKa cluster_1 pH ≈ pKa cluster_2 Biomolecule cluster_3 Conjugate MECPBA_trigonal MECPBA (Trigonal, Neutral) MECPBA_tetrahedral MECPBA (Tetrahedral, Anionic) MECPBA_trigonal->MECPBA_tetrahedral + OH⁻ MECPBA_tetrahedral->MECPBA_trigonal + H⁺ Conjugate Boronate Ester Conjugate (Reversible) MECPBA_tetrahedral->Conjugate + cis-diol Biomolecule Glycoprotein with cis-diol Conjugate->MECPBA_tetrahedral Hydrolysis (e.g., low pH)

Figure 1: pH-dependent equilibrium of MECPBA and its reaction with a cis-diol on a biomolecule.

Applications and Protocols

MECPBA is a versatile tool for a range of bioconjugation applications. Here, we present detailed protocols for two common workflows: glycoprotein capture for analysis and cell surface labeling for fluorescence microscopy.

Application: Selective Capture and Enrichment of Glycoproteins

Rationale: Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. Aberrant glycosylation is a hallmark of many diseases, including cancer. MECPBA can be immobilized on a solid support (e.g., agarose beads) to selectively capture glycoproteins from complex biological samples like cell lysates or serum for subsequent analysis by techniques such as mass spectrometry.[8][11]

Protocol: Immobilization of MECPBA and Glycoprotein Capture

This protocol describes the immobilization of an amine-reactive version of MECPBA to NHS-activated agarose beads and subsequent use for glycoprotein enrichment. A similar compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), has been successfully used for this purpose.[8][11]

Materials:

  • (4-((2-(Aminoethyl))carbamoyl)phenyl)boronic acid (a derivative of MECPBA with a terminal amine for immobilization)

  • NHS-activated agarose beads

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching/Blocking Buffer: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: 1 M NaCl

  • Binding/Wash Buffer (B/W Buffer): 50 mM HEPES, 0.15 M NaCl, pH 8.5

  • Elution Buffer: 100 mM Borate or 100 mM Sorbitol in PBS, pH 6.0

  • Protein sample (e.g., cell lysate, serum)

Workflow Overview:

G start Start step1 Activate NHS-Agarose Beads start->step1 step2 Couple Amine-MECPBA to Beads step1->step2 step3 Quench & Block Unreacted Sites step2->step3 step4 Equilibrate Beads in B/W Buffer step3->step4 step5 Incubate with Protein Sample step4->step5 step6 Wash Away Non-bound Proteins step5->step6 step7 Elute Captured Glycoproteins step6->step7 end Analyze Eluate step7->end

Figure 2: Workflow for glycoprotein capture using MECPBA-functionalized beads.

Step-by-Step Procedure:

  • Bead Preparation and Coupling:

    • Transfer 1 mL of NHS-activated agarose bead slurry to a 2 mL microcentrifuge tube.

    • Centrifuge at 500 x g for 1 minute and discard the supernatant.

    • Wash the beads twice with 1 mL of ice-cold 1 mM HCl.

    • Immediately add a solution of 5-10 mg of amine-MECPBA dissolved in 1 mL of Coupling Buffer.

    • Incubate on a rotator at room temperature for 2 hours or at 4°C overnight.

    • Rationale: NHS esters react with primary amines to form stable amide bonds. Ice-cold HCl wash removes preservatives and protonates amines, which are then deprotonated in the coupling buffer to initiate the reaction.

  • Quenching and Blocking:

    • Centrifuge the beads and discard the supernatant.

    • Add 1 mL of Quenching/Blocking Buffer and incubate for 1 hour at room temperature to block any unreacted NHS groups.

    • Wash the beads three times with 1 mL of Wash Buffer to remove non-covalently bound reagents.

    • Rationale: Tris contains a primary amine that will react with and cap any remaining NHS esters, preventing non-specific binding of proteins in subsequent steps.

  • Glycoprotein Binding:

    • Equilibrate the MECPBA-beads by washing them three times with 1 mL of B/W Buffer (pH 8.5).

    • Add your protein sample (e.g., 1 mg of total protein from a cell lysate) to the equilibrated beads. Adjust the sample to pH 8.5 if necessary.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

    • Rationale: A slightly alkaline pH (8.5) promotes the formation of the tetrahedral boronate species, enhancing its affinity for cis-diols on glycoproteins.

  • Washing:

    • Centrifuge the beads and collect the supernatant (this is the "flow-through" containing non-glycosylated proteins).

    • Wash the beads five times with 1 mL of B/W Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 500 µL of Elution Buffer (pH 6.0) to the beads.

    • Incubate for 10-15 minutes at room temperature with gentle agitation.

    • Centrifuge and collect the supernatant. This fraction contains the enriched glycoproteins.

    • Repeat the elution step and pool the eluates.

    • Rationale: Lowering the pH shifts the equilibrium back towards the trigonal boronic acid, causing the release of the bound glycoproteins. Alternatively, a high concentration of a competitive diol like sorbitol can also displace the bound glycoproteins.

  • Verification:

    • Analyze the flow-through and eluted fractions by SDS-PAGE and silver staining or Western blot to confirm the enrichment of known glycoproteins. For in-depth analysis, the eluate can be processed for mass spectrometry-based glycoproteomics.

Application: Cell Surface Labeling for Fluorescence Imaging

Rationale: The surface of mammalian cells is decorated with a dense layer of glycoproteins and glycolipids, collectively known as the glycocalyx. Sialic acids, often found at the terminal positions of glycan chains, are key players in cell signaling and are frequently overexpressed in cancer.[12][13][14] MECPBA, conjugated to a fluorescent dye, can be used to specifically label these sialic acid residues for visualization by fluorescence microscopy.[12][13][14][15]

Protocol: Fluorescent Labeling of Cell Surface Sialic Acids

This protocol details the conjugation of a fluorophore to MECPBA and its subsequent use for labeling live cells.

Materials:

  • MECPBA

  • A fluorophore with an NHS-ester reactive group (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Live cells in culture (e.g., HeLa or MCF-7 cells)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Labeling Buffer: PBS, pH 8.0-8.5

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium with DAPI

Step-by-Step Procedure:

  • Synthesis of MECPBA-Fluorophore Conjugate:

    • This step should be performed by a chemist in a fume hood.

    • Dissolve MECPBA (1.2 equivalents) in anhydrous DMF.

    • Add TEA (3 equivalents).

    • In a separate vial, dissolve the NHS-ester fluorophore (1 equivalent) in anhydrous DMF.

    • Add the fluorophore solution dropwise to the MECPBA solution while stirring.

    • Let the reaction proceed for 4-6 hours at room temperature, protected from light.

    • Purify the conjugate using reverse-phase HPLC.

    • Rationale: The amine on the morpholinoethyl group of MECPBA will react with the NHS ester of the fluorophore to form a stable amide bond. TEA acts as a base to facilitate the reaction.

  • Cell Preparation:

    • Culture cells on glass coverslips in a petri dish until they reach 60-70% confluency.

    • Gently wash the cells three times with pre-warmed PBS (pH 7.4).

  • Cell Surface Labeling:

    • Prepare a 10-50 µM solution of the MECPBA-fluorophore conjugate in Labeling Buffer (pH 8.0-8.5).

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

    • Rationale: As with glycoprotein capture, a slightly basic pH enhances the binding affinity of the boronic acid to the cis-diols of sialic acid on the cell surface.

  • Washing and Fixation:

    • Remove the labeling solution and wash the cells three times with PBS (pH 7.4) to remove the unbound probe.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

    • Expected Result: A fluorescent signal should be observed primarily on the cell membrane, outlining the cell shape.

Quantitative Data and Troubleshooting

Table 1: Key Parameters for MECPBA Bioconjugation

ParameterApplicationRecommended Value/RangeRationale & Notes
Binding pH Glycoprotein Capture8.0 - 8.5Maximizes the concentration of the reactive tetrahedral boronate species.[8]
Cell Surface Labeling7.5 - 8.5Balances binding efficiency with cell viability. Higher pH can be stressful for cells.
Elution pH Glycoprotein Capture< 6.5Protonates the boronate ester, leading to its hydrolysis and release of the glycoprotein.
Molar Ratio Fluorophore Conjugation1.2 : 1 (MECPBA:Dye)A slight excess of MECPBA ensures complete consumption of the more expensive dye.
Concentration Cell Labeling Probe10 - 50 µMConcentration should be optimized for each cell line to maximize signal and minimize toxicity.

Table 2: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield of captured glycoproteins Inefficient coupling of MECPBA to beads.Ensure NHS-beads are fresh. Perform coupling immediately after washing with HCl. Confirm the presence of a primary amine on your MECPBA derivative.
Binding pH is too low.Verify the pH of your Binding/Wash Buffer is between 8.0 and 8.5.
Over-washing of beads.Reduce the number or stringency of wash steps after binding.
High non-specific binding Incomplete blocking of beads.Ensure the quenching/blocking step is performed for at least 1 hour with a sufficient concentration of Tris.
Hydrophobic or ionic interactions.Increase the salt concentration in the B/W Buffer (e.g., to 0.5 M NaCl) or add a non-ionic detergent (e.g., 0.05% Tween-20).
Weak or no cell fluorescence Low probe concentration.Increase the concentration of the MECPBA-fluorophore conjugate.
Labeling pH is not optimal.Ensure the labeling buffer is at the correct pH. Test a range from 7.5 to 8.5.
Low expression of sialic acid on cells.Use a positive control cell line known to have high sialic acid expression.
High background fluorescence Incomplete removal of unbound probe.Increase the number of wash steps after labeling.
Probe is entering the cells.Reduce incubation time or temperature (e.g., perform labeling at 4°C to inhibit endocytosis).

References

  • Zheng, M., & Gao, J. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link][1][2][3]

  • Rodríguez-Cuamatzi, P., et al. (2006). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 62(7), o1273-o1274. [Link][16]

  • K-Pop, S., et al. (2013). Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. NIH Public Access, 24(19), 3395–3405. [Link][17]

  • Yuan, Y., et al. (2011). Quantum Dots with Phenylboronic Acid Tags for Specific Labeling of Sialic Acids on Living Cells. Analytical Chemistry, 83(5), 1686–1694. [Link][12][13]

  • Bose, D. D., et al. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Analytical and Bioanalytical Chemistry, 398(7-8), 3027–3035. [Link][11]

  • Hudson, F. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 18168–18174. [Link][18]

  • Prista, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(12), 3245–3263. [Link][4][5]

  • Bayer Aktiengesellschaft. (2002). Process for preparing highly pure formylphenylboronic acids. U.S. Patent No. 6,420,597 B2. [19]

  • Tomsho, J. W., & Benkovic, S. J. (2012). Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S. Journal of the American Chemical Society, 134(30), 12517–12527. [Link][6]

  • Bose, D. D., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. NIH Public Access, 398(7-8), 3027–3035. [Link][8]

  • Bina, M., et al. (2014). Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. Chemical Communications, 50(48), 6337-6340. [Link][9][10]

  • Wang, Y., et al. (2022). Cell-Surface Glycan Labeling and Sensing. Targets, 2(1), 1-19. [Link][15]

  • Neil, S. M., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. ChemRxiv. [Link][20]

  • Furikado, Y., et al. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Chemistry, 20(41), 13194-13202. [Link][7]

  • Zhang, Y., et al. (2016). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Analytica Chimica Acta, 912, 86-92. [Link][14]

Sources

Application Note: High-Affinity Glycoprotein Characterization Using Surface Plasmon Resonance with (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Frontier in Glycan Interaction Analysis

Surface Plasmon Resonance (SPR) has become an indispensable tool in drug discovery and biomedical research, offering real-time, label-free insights into biomolecular interactions.[1][2][3] This technology measures changes in the refractive index near a sensor surface as molecules bind and dissociate, providing a detailed picture of binding kinetics (kₐ, kₑ) and affinity (K₋).[2][4][5] While traditionally focused on protein-protein or protein-small molecule interactions, SPR is increasingly being leveraged to unravel the complexities of carbohydrate-mediated interactions, which are central to numerous physiological and pathological processes.[6][7]

A significant advancement in this area is the use of boronic acids as synthetic receptors for the specific recognition of cis-diol-containing molecules like glycoproteins.[8][9] Boronic acids form reversible covalent bonds with the 1,2- or 1,3-diol moieties present in the glycan structures of these proteins.[9][10][11] This application note provides a comprehensive guide to utilizing (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid for the robust and sensitive analysis of glycoproteins using SPR. The unique structure of this boronic acid derivative offers a strategic balance of hydrophilicity and reactive potential, making it an excellent candidate for creating highly specific and stable sensor surfaces.

The Science Behind the Selectivity: Boronic Acid-Diol Interaction

The key to this application lies in the unique chemistry of boronic acids. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid.[12] In an aqueous environment, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species. The anionic form is more reactive towards diols. This equilibrium is pH-dependent, with the formation of the boronate ester being favored at pH values close to the pKₐ of the boronic acid.[11][13] The reversible nature of this covalent interaction allows for both the stable capture of glycoproteins and their subsequent gentle elution for surface regeneration.[8][14]

The morpholino group in the specified boronic acid derivative enhances its solubility in aqueous buffers and can participate in hydrogen bonding, potentially influencing the binding kinetics and stability of the formed boronate ester complex.

Experimental Workflow: From Sensor Chip to Kinetic Data

The following protocol outlines the key steps for conducting an SPR experiment to characterize the interaction between a glycoprotein analyte and an immobilized this compound ligand.

experimental_workflow cluster_prep Surface Preparation cluster_analysis Interaction Analysis cluster_post Post-Analysis Activation Sensor Chip Activation (EDC/NHS) Immobilization Ligand Immobilization (Boronic Acid Derivative) Activation->Immobilization Amine Coupling Deactivation Surface Deactivation (Ethanolamine) Immobilization->Deactivation Block Unreacted Sites Baseline Establish Baseline (Running Buffer) Deactivation->Baseline Association Analyte Injection (Glycoprotein) Baseline->Association Binding Dissociation Dissociation Phase (Running Buffer) Association->Dissociation Unbinding Regeneration Surface Regeneration (Low pH Buffer/Denaturant) Dissociation->Regeneration Data_Analysis Kinetic Analysis (ka, kd, KD) Dissociation->Data_Analysis Regeneration->Baseline Next Cycle

Figure 1: A generalized workflow for an SPR experiment.

Protocol 1: Immobilization of this compound on a Carboxymethyl Dextran Sensor Chip

This protocol details the covalent immobilization of the boronic acid ligand onto a standard carboxymethyl dextran sensor chip via amine coupling.[15][16]

Materials:

  • SPR instrument and a carboxymethyl dextran-coated sensor chip (e.g., CM5).

  • This compound (Ligand).

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

  • Amine Coupling Kit: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl.

  • Running Buffer (HBS-EP+ or similar): 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4.

Procedure:

  • System Priming: Equilibrate the SPR system with the running buffer until a stable baseline is achieved.

  • Ligand Preparation: Dissolve the boronic acid derivative in the immobilization buffer to a final concentration of 5-20 µg/mL.[17]

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[17][18]

  • Ligand Immobilization: Inject the prepared boronic acid solution over the activated surface. The target immobilization level will depend on the specific interaction being studied, but a starting point of 1000-3000 Response Units (RU) is often suitable. Monitor the RU change in real-time to control the immobilization level.

  • Surface Deactivation: Inject 1 M Ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.[17][18]

  • Surface Conditioning: Perform 2-3 startup cycles with injections of the regeneration solution to remove any non-covalently bound ligand and to stabilize the surface.

Protocol 2: Kinetic Analysis of Glycoprotein Binding

This protocol describes the analysis of the interaction between the immobilized boronic acid surface and a glycoprotein analyte.

Materials:

  • Immobilized sensor chip from Protocol 1.

  • Glycoprotein of interest (Analyte).

  • Running Buffer.

  • Regeneration Solution (see Section on Regeneration).

Procedure:

  • Analyte Preparation: Prepare a dilution series of the glycoprotein analyte in the running buffer. A typical concentration range would be from 0.1x to 10x the expected K₋ value. If the K₋ is unknown, a broad range from low nM to µM should be tested.

  • Baseline Establishment: Flow the running buffer over the sensor surface until a stable baseline is achieved.

  • Association Phase: Inject the lowest concentration of the glycoprotein analyte over the surface for a defined period (e.g., 120-300 seconds) to monitor the binding event.[4]

  • Dissociation Phase: Switch back to flowing the running buffer over the surface to monitor the dissociation of the glycoprotein from the boronic acid ligand.[4] The length of this phase depends on the dissociation rate; for slow off-rates, a longer dissociation time is required.

  • Regeneration: Inject the optimized regeneration solution to remove all bound analyte and prepare the surface for the next cycle.[19][20]

  • Repeat: Repeat steps 2-5 for each concentration in the analyte dilution series, including a zero-concentration (buffer only) injection for double referencing.

Data Analysis and Interpretation

The resulting sensorgrams, which plot Response Units (RU) against time, are used to determine the kinetic parameters of the interaction.[7][21]

Figure 2: The reversible binding of a glycoprotein to the boronic acid ligand.

The sensorgram data is typically fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kₐ) and the dissociation rate constant (kₑ). The equilibrium dissociation constant (K₋) is then calculated as kₑ/kₐ.

Parameter Description Typical Units
kₐ (on-rate) The rate at which the glycoprotein binds to the immobilized boronic acid.M⁻¹s⁻¹
kₑ (off-rate) The rate at which the glycoprotein-boronic acid complex dissociates.s⁻¹
K₋ (Affinity) The equilibrium dissociation constant, a measure of the binding strength.M (molar)
Rmax The maximum theoretical binding capacity of the surface.RU

Critical Considerations and Troubleshooting

  • pH Optimization: The binding of boronic acids to diols is pH-dependent. It is advisable to scout different pH conditions for the running buffer (typically between 6.5 and 8.5) to find the optimal pH for the interaction under study.

  • Regeneration: The choice of regeneration solution is critical for maintaining the activity of the immobilized ligand over multiple cycles.[19][20] For boronic acid surfaces, mild acidic conditions (e.g., 10 mM Glycine-HCl, pH 2.0-3.0) are often effective.[20] In some cases, the addition of a denaturant like ethanol or urea may be necessary to fully remove the bound glycoprotein.[14]

  • Non-specific Binding: To minimize non-specific binding, ensure the running buffer contains a surfactant and that the surface is properly deactivated. The use of a reference flow cell is crucial for subtracting any non-specific binding and bulk refractive index effects.

  • Mass Transport Limitation: At high ligand densities or with high-affinity interactions, the binding rate can be limited by the diffusion of the analyte to the surface. This can be identified by a linear initial binding phase in the sensorgram.[4] If mass transport limitation is observed, it can be mitigated by using a lower ligand density or a higher flow rate.

Conclusion

The use of this compound in SPR spectroscopy provides a powerful and specific method for the detailed characterization of glycoprotein interactions. This approach offers a significant advantage over traditional methods by enabling the direct, real-time analysis of these crucial biomolecular recognition events. By following the protocols and considering the key experimental parameters outlined in this application note, researchers can obtain high-quality kinetic and affinity data, advancing our understanding of the roles of glycoproteins in health and disease and accelerating the development of novel therapeutics.

References

  • On the Use of Surface Plasmon Resonance-Based Biosensors for Advanced Bioprocess Monitoring - MDPI. (URL: [Link])

  • Boronic acid functionalized fiber-optic SPR sensors for high sensitivity glycoprotein detection | Request PDF - ResearchGate. (URL: [Link])

  • Binding Kinetics of Glycoprotein Interactions using SPR | Blog - Nicoya Lifesciences. (URL: [Link])

  • Binding assay of lectins and glycoproteins by surface plasmon resonance - NCBI - NIH. (URL: [Link])

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - MDPI. (URL: [Link])

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC - NIH. (URL: [Link])

  • Principle and Applications of Surface Plasmon Resonance (SPR) Technolo - AntBio. (URL: [Link])

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (URL: [Link])

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. (URL: [Link])

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PubMed Central. (URL: [Link])

  • Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC - NIH. (URL: [Link])

  • Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant - ResearchGate. (URL: [Link])

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radiations. (URL: [Link])

  • Application and Method of Surface Plasmon Resonance Technology in the Preparation and Characterization of Biomedical Nanoparticle Materials - PMC - NIH. (URL: [Link])

  • (PDF) Surface Plasmon Resonance: Principles, Methods and Applications in Biomedical Sciences - ResearchGate. (URL: [Link])

  • Master the Art of Regeneration in SPR Experiments - Nicoya Lifesciences. (URL: [Link])

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])

  • Surface plasmon resonance: principles, methods and applications in biomedical sciences - SciSpace. (URL: [Link])

  • Regeneration - SPR-Pages. (URL: [Link])

  • Explained: Sensor Chips for Surface Plasmon Resonance and Other Applications. (URL: [Link])

  • Immobilization theory - SPR-Pages. (URL: [Link])

  • Guide to Running an SPR Experiment. (URL: [Link])

Sources

Application Note & Protocol: Synthesis of Advanced Biaryl Scaffolds Using (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The biaryl motif is a cornerstone in modern medicinal chemistry and materials science.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for its construction, prized for its mild conditions and broad functional group tolerance.[2][3] This document provides an in-depth guide to the synthesis of biaryl compounds utilizing a specialized building block, (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. We explore the strategic advantages conferred by the morpholinoethyl moiety, detail the reaction mechanism, present a robust experimental protocol, and offer insights into optimization and troubleshooting. The inclusion of the morpholine scaffold is particularly relevant for drug discovery programs, where it is known to enhance physicochemical properties and metabolic stability.[4][5]

The Strategic Advantage: Why Use this compound?

The choice of a boronic acid coupling partner is critical. While many simple arylboronic acids are available, this compound offers unique advantages, particularly in the context of pharmaceutical development. The morpholine heterocycle is considered a "privileged structure" in medicinal chemistry.[4][5]

Causality behind the Choice:

  • Enhanced Physicochemical Properties: The morpholine group is a versatile pharmacophore that can improve aqueous solubility, a key factor in drug bioavailability.[6] Its presence provides an optimal balance of hydrophilicity and lipophilicity, which can enhance permeability across biological membranes like the blood-brain barrier.[7]

  • Metabolic Stability: The saturated heterocyclic nature of morpholine often imparts metabolic stability, reducing the rate of in vivo clearance and potentially extending a drug's half-life.[8]

  • Pharmacophore Interaction: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets such as enzymes and receptors.[5][6]

  • Synthetic Versatility: The secondary amine within the morpholine ring, if unprotected, or the entire sidechain, serves as a versatile synthetic handle for further molecular elaboration.[7]

By incorporating this moiety at the outset of biaryl synthesis, researchers can streamline the development of complex, drug-like molecules, saving synthetic steps and accelerating the path to lead optimization.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (the nucleophile) with an organohalide (the electrophile).[9] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halide bond of the aryl halide (Ar¹-X). This oxidizes the palladium from Pd(0) to a square planar Pd(II) complex.[11][12]

  • Transmetalation: This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃). The base converts the neutral boronic acid into a more nucleophilic boronate species (Ar²-B(OH)₃⁻), which then readily exchanges its aryl group (Ar²) for the halide on the Pd(II) complex.[9]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center are coupled, forming the new biaryl C-C bond (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main cluster_inputs Suzuki-Miyaura Catalytic Cycle cluster_output Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar¹-Pd(II)L₂(X) (Oxidative Adduct) pd0->oa_intermediate Oxidative Addition tm_intermediate Ar¹-Pd(II)L₂(Ar²) (Transmetalation Product) oa_intermediate->tm_intermediate Transmetalation tm_intermediate->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) tm_intermediate->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oa_intermediate boronic_acid Ar²-B(OH)₂ (Boronic Acid) + Base boronic_acid->tm_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of this compound with a representative aryl bromide.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
Aryl Bromide (e.g., 4-Bromoanisole)187.041.01.0187 mg
This compound294.131.21.2353 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.024.5 mg
SPhos (Ligand)410.470.040.0416.4 mg
Potassium Phosphate (K₃PO₄), anhydrous212.272.02.0425 mg
1,4-Dioxane (Anhydrous)---5.0 mL
Water (Degassed)---0.5 mL
Step-by-Step Methodology

1. Reaction Setup & Inert Atmosphere:

  • Rationale: The Pd(0) catalytic species is sensitive to oxygen. Establishing an inert atmosphere prevents catalyst oxidation and ensures high reactivity.

  • Procedure:

    • Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar on a Schlenk line.

    • Add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[3]

2. Solvent Addition:

  • Rationale: Solvents must be degassed to remove dissolved oxygen. A mixture of an organic solvent and water is typical; water aids in dissolving the base and facilitating the transmetalation step.[3]

  • Procedure:

    • Using a gas-tight syringe, add degassed 1,4-dioxane (5.0 mL) to the flask.

    • Using a separate syringe, add degassed water (0.5 mL).

3. Reaction Execution and Monitoring:

  • Rationale: Heat is typically required to drive the reaction to completion. Reaction progress should be monitored to determine the endpoint and prevent byproduct formation.

  • Procedure:

    • Lower the flask into a preheated oil bath set to 100 °C.

    • Stir the mixture vigorously for the duration of the reaction (typically 4-18 hours).

    • Monitor the reaction's progress by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or LC-MS. A typical mobile phase for TLC could be Ethyl Acetate/Hexanes (e.g., 1:1 v/v).

4. Work-up and Extraction:

  • Rationale: This sequence separates the desired product from the catalyst, inorganic salts, and other reaction components.

  • Procedure:

    • Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 15 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water.

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[3]

5. Purification and Characterization:

  • Rationale: Flash column chromatography is a standard method for purifying organic compounds to a high degree.

  • Procedure:

    • Filter the dried organic solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow and Data Visualization

A streamlined workflow is essential for reproducible results.

Experimental_Workflow General Experimental Workflow setup 1. Reagent Preparation (Flask, Stir Bar, Solids) inert 2. Inert Atmosphere (3x Evacuate/Backfill Cycle) setup->inert solvents 3. Solvent Addition (Degassed Dioxane/Water) inert->solvents reaction 4. Reaction Execution (Heat & Stir at 100 °C) solvents->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Aqueous Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, HRMS) purify->characterize

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Representative Reaction Scope

The following table illustrates the expected versatility of the protocol with various aryl halides. Yields are representative for illustrative purposes.

EntryAryl Halide (Ar-X)R GroupExpected Yield (%)
14-Bromoanisole-OCH₃ (EDG)92%
24-Bromotoluene-CH₃ (EDG)95%
31-Bromo-4-(trifluoromethyl)benzene-CF₃ (EWG)85%
4Methyl 4-bromobenzoate-CO₂Me (EWG)88%
52-BromopyridineHeteroaryl78%

EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently degassed solvents; Poor quality base.Ensure a proper inert atmosphere; Use freshly opened, high-purity catalyst and ligand; Use freshly purchased or properly stored anhydrous base.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or base.Use a stronger, non-nucleophilic base (e.g., CsF); Minimize water content if possible; Reduce reaction time.
Homocoupling of Ar-X Reaction temperature is too high; Ligand choice is suboptimal.Lower the reaction temperature; Screen alternative phosphine ligands (e.g., XPhos, RuPhos) that favor cross-coupling over homocoupling.
Difficult Purification Product is highly polar due to the morpholine moiety.Use a more polar eluent system for chromatography (e.g., add methanol to dichloromethane); Consider reverse-phase chromatography if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains a powerful tool for the synthesis of biaryl compounds. The use of this compound as a coupling partner provides a direct route to molecules containing a valuable morpholine pharmacophore, offering significant advantages for drug discovery and development. The protocol detailed herein is robust and versatile, enabling the efficient synthesis of a wide range of advanced biaryl structures. Careful attention to experimental parameters, particularly the maintenance of an inert atmosphere and the quality of reagents, is paramount to achieving high yields and purity.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Al-Masum, M. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(1), 1-12. Available at: [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Talele, T. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2063-2123. Available at: [Link]

  • Sharma, S. et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • ResearchGate. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Available at: [Link]

  • Wagner, M. et al. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 24(8), 1556-1563. Available at: [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. Available at: [Link]

  • ResearchGate. (2017). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. Available at: [Link]

  • Trivedi, A. R. et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 42(1), 1-25. Available at: [Link]

  • ResearchGate. (2023). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. Available at: [Link]

  • Cignarella, G. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2715-2733. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Boronic Acids in Organic Chemistry. Available at: [Link]

  • Sadeghi, S. H. (2024). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 10(1), 79-82. Available at: [Link]

  • Boruah, P. R. et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available at: [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Available at: [Link]

  • Journal of the American Chemical Society. (2022). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling. Available at: [Link]

  • National Institutes of Health. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available at: [Link]

  • Rodríguez-Cuamatzi, P. et al. (2009). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1033. Available at: [Link]

  • Organic Letters. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Available at: [Link]

  • ResearchGate. (2013). Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... Available at: [Link]

  • National Institutes of Health. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]

Sources

Application Notes and Protocols: Palladium Catalyst Selection for Suzuki-Miyaura Coupling of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Functionalized Substrates in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility.[1][2] Its power is particularly evident in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where precise control over molecular architecture is paramount.[3][4] The general mechanism, involving an oxidative addition, transmetalation, and reductive elimination sequence at a palladium center, is well-established.[2][4]

However, the idyllic efficiency of the Suzuki-Miyaura coupling can be compromised when substrates are adorned with functional groups capable of interacting with the palladium catalyst. The target molecule for this guide, (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid , presents a classic example of such a challenge. It incorporates two potentially problematic functionalities: a secondary amide and a tertiary amine (morpholine). Both contain Lewis basic nitrogen and oxygen atoms that can coordinate to the palladium center, potentially sequestering the catalyst and impeding or halting the catalytic cycle.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of selecting an optimal palladium catalyst system for the successful coupling of this and structurally related boronic acids. We will delve into the rationale behind catalyst and ligand selection, provide a detailed experimental protocol, and offer insights into troubleshooting potential issues.

Understanding the Substrate: Potential Pitfalls and Strategic Considerations

The structure of this compound necessitates a catalyst system that is robust and tolerant of its inherent functionalities.

  • Amide Group: The amide linkage presents a potential bidentate chelation site (N and O) that can bind to the palladium center. This can lead to catalyst inhibition.

  • Morpholine Moiety: The tertiary amine of the morpholine ring is a Lewis base that can compete with the desired phosphine ligand for coordination to the palladium, thereby reducing the catalytic activity.

Therefore, the chosen catalyst system must be highly active to overcome these potential inhibitory effects and promote the desired cross-coupling pathway over unproductive side reactions.

Catalyst System Selection: A Rationale-Driven Approach

For challenging substrates, particularly those containing coordinating functional groups, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated, highly active Pd(0) species, which is essential for efficient oxidative addition and subsequent steps in the catalytic cycle.

Among the plethora of available ligands, the Buchwald biaryl phosphine ligands have demonstrated exceptional performance in a wide range of challenging Suzuki-Miyaura couplings. Specifically, ligands like XPhos and SPhos are highly recommended for substrates of this nature.[5][6]

These ligands, when combined with a suitable palladium precursor, form highly active and stable catalysts. For ease of use, reproducibility, and enhanced air-stability, we recommend the use of palladium precatalysts . These are well-defined, stable palladium(II) complexes that efficiently generate the active Pd(0) species in situ. The second-generation (G2) and third-generation (G3) Buchwald precatalysts are particularly effective as they can be activated under relatively mild conditions.[6][7]

Based on these considerations, we recommend the following catalyst systems for initial screening:

  • System 1 (Preferred): XPhos Pd G3 - This third-generation precatalyst offers high activity and is often effective for a broad range of substrates, including those with coordinating groups.

  • System 2 (Alternative): SPhos Pd G2 - A highly effective second-generation precatalyst that generates the active catalytic species at room temperature with weaker bases like carbonates or phosphates.[7][8][9]

The choice between these will depend on the specific coupling partner and empirical optimization.

Data Summary: Recommended Catalyst Systems
Catalyst SystemStructure of LigandKey FeaturesRecommended For
XPhos Pd G3 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHigh activity, broad substrate scope, effective for hindered and functionalized substrates.Initial screening, challenging couplings.
SPhos Pd G2 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent activity, activates at room temperature with weak bases, good for base-sensitive substrates.Alternative for optimization, couplings requiring milder conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Reagents and Materials
  • This compound

  • Aryl bromide (coupling partner)

  • XPhos Pd G3 (or SPhos Pd G2)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0-3.0 equivalents), and the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The final concentration of the aryl bromide should be in the range of 0.1-0.2 M. The solvent mixture should be thoroughly degassed prior to use by sparging with an inert gas for 15-20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction can also be performed in a microwave reactor at 100-120 °C for a significantly reduced reaction time.[6][10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (aryl bromide) is observed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the desired biaryl product.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Add Boronic Acid, Aryl Bromide, K₃PO₄, and Pd Precatalyst to Flask inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Dioxane/Water inert->solvent heat 4. Heat and Stir (80-100°C or Microwave) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (EtOAc/Water Extraction) monitor->workup purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product

The Catalytic Cycle: A Visual Representation

The catalytic cycle for the Suzuki-Miyaura coupling is a well-orchestrated sequence of events at the palladium center. The use of a bulky biaryl phosphine ligand like XPhos or SPhos is critical in facilitating each of these steps, particularly for challenging substrates.

// Nodes Pd0 [label="Pd(0)L", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-X(L)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-Ar'(L)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; Regen_Pd0 [label="Pd(0)L", fillcolor="#FBBC05", fontcolor="#202124", style=invis]; // Invisible node for cycle return

// Edges with labels Pd0 -> OxAdd [label=" Oxidative\n Addition\n(Ar-X)"]; OxAdd -> Transmetal [label=" Transmetalation\n(Ar'-B(OH)₂,\nBase)"]; Transmetal -> Product [label=" Reductive\n Elimination"]; Product -> Pd0 [style=invis]; // Invisible edge for layout Transmetal -> Pd0 [label=" ", style=dashed, arrowhead=none]; Pd0 -> Regen_Pd0 [style=invis]; Product -> Regen_Pd0 [label=" ", style=invis]; } .dot Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature or switching to microwave irradiation. An increase in catalyst loading (e.g., to 3-5 mol%) may also be beneficial.

  • Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene is a common side reaction. This can be mitigated by ensuring a thoroughly inert atmosphere, using anhydrous solvents, and sometimes by switching to a less aqueous solvent system or a different base (e.g., Cs₂CO₃).

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by the use of bulky ligands and careful control of reaction conditions.

  • Base Selection: While K₃PO₄ is a good starting point, other bases such as Cs₂CO₃ or K₂CO₃ can be screened. The choice of base can significantly impact the reaction outcome, especially with base-sensitive functional groups.

Conclusion

The Suzuki-Miyaura coupling of this compound, while presenting challenges due to its functional group constellation, is readily achievable with the appropriate selection of a modern palladium catalyst system. The use of bulky, electron-rich biaryl phosphine ligands, particularly in the form of stable and highly active precatalysts like XPhos Pd G3 or SPhos Pd G2, is paramount to overcoming the potential for catalyst inhibition. The detailed protocol and mechanistic insights provided in this application note serve as a robust starting point for researchers to successfully incorporate this and similar valuable building blocks into their synthetic endeavors, accelerating the pace of discovery in pharmaceutical and materials science research.

References

  • Doucet, H., & Hierso, J.-C. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35786–35796. [Link]

  • Doucet, H., & Hierso, J.-C. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35786–35796. [Link]

  • Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., Karuvalam, R. P., & Padusha, M. S. A. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro, 6-azaindole with a variety of boronic acids and potassium organotrifluoroborates. Molecular Diversity, 23(4), 857–867. [Link]

  • Li, J., Wang, T., Wang, Q., & Wang, M. (2022). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. Molecules, 27(21), 7249. [Link]

  • Zhan, M., He, Z., & Song, F. (2022). The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Chemistry, 14(11), 1256–1262. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity Palladium Catalyst: SPhos Pd G2 for Efficient Suzuki-Miyaura Coupling Reactions. Retrieved January 19, 2026, from [Link]

  • Scientific Laboratory Supplies. (n.d.). SPhos Pd G2, | 753009-250MG | SIGMA-ALDRICH. Retrieved January 19, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • West, M. J., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888-1891. [Link]

  • Denmark, S. E., & Bock, M. J. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Waterman, R., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2008-2015. [Link]

  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure-Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 350(18), 2910-2916. [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Felpin, F.-X., & Placet, V. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • PubChem. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). (4-((2-((tert-Butoxycarbonyl)amino)ethyl)carbamoyl)phenyl)boronic acid. Retrieved January 19, 2026, from [Link]

Sources

reaction conditions for coupling aryl halides with (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for Coupling Aryl Halides with (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Drug Discovery

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds in modern organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where the formation of biaryl and heteroaryl-aryl linkages is a cornerstone of molecular design for creating novel therapeutic agents.[3][4] This guide focuses on the practical application of this reaction for a specific, highly functionalized building block: This compound .

This particular boronic acid, with its combination of an amide linker and a morpholino group, represents a class of substrates commonly encountered in medicinal chemistry. The presence of these functionalities introduces specific challenges and considerations for reaction optimization. The tertiary amine of the morpholine can potentially interact with the palladium catalyst, while the amide bond's stability must be maintained.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, enabling users to rationally design, optimize, and troubleshoot coupling reactions involving this and structurally related substrates.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

A foundational understanding of the reaction mechanism is critical for logical troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving palladium, which alternates between Pd(0) and Pd(II) oxidation states.[5]

The generally accepted steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex.[5]

  • Base Activation & Transmetalation: The boronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [Ar'-B(OH)₃]⁻). This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)L₂-X pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Product (Ar-Ar') transmetalation_complex->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_adduct boronic_acid Boronic Acid + Base ([Ar'-B(OH)₃]⁻) boronic_acid->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Coupling Aryl Halides with this compound

This section provides a robust, general-purpose protocol that serves as an excellent starting point for a wide range of aryl halides.

Materials and Reagents
  • Aryl Halide: (1.0 equiv)

  • This compound: (1.2 - 1.5 equiv), CAS: 913835-45-7[7]

  • Palladium Catalyst: e.g., PdCl₂(dppf)·CH₂Cl₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)

  • Base: K₂CO₃ (2.0-3.0 equiv) or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O (e.g., 4:1 v/v)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Standard laboratory glassware: Schlenk flask or sealed vial, condenser, magnetic stirrer, etc.

  • Reagents for work-up: Ethyl acetate, brine, anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Silica gel for column chromatography.

Step-by-Step Experimental Procedure

Experimental_Workflow start Start reagents 1. Charge Flask - Aryl Halide - Boronic Acid - Base start->reagents catalyst 2. Add Catalyst - Palladium Source reagents->catalyst seal_purge 3. Seal & Purge - Evacuate and backfill with inert gas (3x) catalyst->seal_purge solvents 4. Add Solvents - Degassed organic solvent - Degassed water seal_purge->solvents reaction 5. Heat & Stir - Heat to 80-100 °C - Monitor by TLC/LC-MS solvents->reaction workup 6. Work-up - Cool, Dilute - Aqueous Extraction reaction->workup purify 7. Purify - Dry organic layer - Concentrate - Column Chromatography workup->purify end End (Characterize Product) purify->end

Sources

Troubleshooting & Optimization

preventing protodeboronation of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

A Guide to Preventing Protodeboronation

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing protodeboronation, a common side reaction that can impact experimental outcomes. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for my experiments with this compound?

Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts your valuable arylboronic acid into a simple arene, which is often an undesired byproduct. For this compound, this means the formation of N-(2-morpholinoethyl)benzamide, rendering it inactive for subsequent coupling reactions like the Suzuki-Miyaura coupling. This decomposition of the starting material can lead to significantly lower yields of your desired product.[2]

Q2: What factors can cause protodeboronation of my boronic acid?

The stability of an arylboronic acid and its susceptibility to protodeboronation are influenced by several factors:

  • pH: The rate of protodeboronation is highly pH-dependent.[1][3][4][5][6] Both acidic and basic conditions can promote this side reaction, with the specific mechanism varying.[1]

  • Temperature: Elevated temperatures generally accelerate the rate of protodeboronation.[2][3]

  • Solvent: The choice of solvent can influence the stability of the boronic acid.[3][7] Protic solvents, especially water, can be a source of protons for the reaction.

  • Substituents on the Aromatic Ring: The electronic properties of substituents on the phenyl ring play a crucial role. Electron-donating groups tend to increase the rate of protodeboronation, while electron-withdrawing groups can have a stabilizing effect.[3][7] The (4-((2-Morpholinoethyl)carbamoyl)phenyl) group is moderately electron-withdrawing, which should offer some inherent stability.

  • Presence of Water: Water can act as a proton source, facilitating protodeboronation, particularly under thermal conditions.[7]

Q3: My boronic acid contains a morpholino group. Does this basic nitrogen atom affect its stability?

Yes, the presence of the basic morpholino group can influence the stability of the boronic acid. Heteroaromatic boronic acids containing a basic nitrogen atom can exhibit complex pH-rate profiles for protodeboronation.[1][4][5][6] Under neutral pH conditions, these compounds can form zwitterionic species that may be more susceptible to protodeboronation.[1][4][5][6] While your compound is not a heteroaromatic boronic acid in the strictest sense, the basicity of the morpholino nitrogen could potentially influence the local pH and speciation of the molecule, thereby affecting its stability.

Troubleshooting Guides

This section provides detailed troubleshooting advice for common experimental scenarios where protodeboronation is a suspected issue.

Scenario 1: Low Yield in Suzuki-Miyaura Coupling with Significant Arene Byproduct Formation

Issue: You are performing a Suzuki-Miyaura coupling reaction and observe a low yield of the desired biaryl product, accompanied by a significant amount of the protodeboronated byproduct, N-(2-morpholinoethyl)benzamide.

Underlying Cause: This is a classic sign that the rate of protodeboronation is competitive with or even faster than the rate of the desired cross-coupling reaction.[2] This is often exacerbated by suboptimal reaction conditions.

Troubleshooting Workflow:

G cluster_solutions Solutions start Low Yield & High Protodeboronation base Evaluate Base Strength start->base temp Assess Reaction Temperature base->temp If using strong base (e.g., NaOH, KOH) catalyst Optimize Catalyst System base->catalyst If using mild base sol_base Switch to milder base: K3PO4, K2CO3, or KF base->sol_base temp->catalyst If temperature is high (>80 °C) sol_temp Lower temperature to 60-80 °C temp->sol_temp solvent Re-evaluate Solvent System catalyst->solvent If catalyst is not highly active sol_catalyst Use highly active Pd precatalyst with bulky phosphine ligands (e.g., SPhos, XPhos) catalyst->sol_catalyst protect Consider Boronic Acid Protection solvent->protect If protic solvents are used sol_solvent Use anhydrous aprotic solvents (e.g., dioxane, toluene) solvent->sol_solvent sol_protect Convert to a more stable derivative (e.g., MIDA boronate, pinacol ester) protect->sol_protect

A decision-tree for troubleshooting low yields.

Detailed Steps:

  • Evaluate the Base: Strong bases like sodium or potassium hydroxide can significantly accelerate protodeboronation.[2]

    • Action: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives. In some cases, potassium fluoride (KF) can also suppress this side reaction.[2]

  • Lower the Reaction Temperature: High temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[2]

    • Action: Reduce the reaction temperature to the lowest effective level, often in the 60-80 °C range. This can significantly slow down the decomposition of the boronic acid.[2]

  • Optimize the Catalyst System: An inefficient catalyst system allows more time for the boronic acid to decompose before it can participate in the cross-coupling.

    • Action: Employ a highly active palladium precatalyst in combination with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos).[2] These modern catalyst systems can dramatically increase the rate of the productive reaction, minimizing the time available for protodeboronation.[8]

  • Re-evaluate the Solvent: The presence of protic solvents, particularly water, can be detrimental.

    • Action: If possible, use anhydrous aprotic solvents such as dioxane, toluene, or THF. If an aqueous system is required, minimize the amount of water and ensure the other parameters (base, temperature, catalyst) are optimized to favor the coupling reaction.

  • Consider a "Slow-Release" Strategy: For particularly stubborn cases, protecting the boronic acid as a more stable derivative can be highly effective.

    • Action: Convert the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate or a pinacol ester.[1][9][10][11] These derivatives are more stable under the reaction conditions and slowly release the active boronic acid, keeping its concentration low and minimizing decomposition.[1][9][10][11]

Scenario 2: Degradation of this compound During Storage or Workup

Issue: You notice that your solid boronic acid is degrading over time on the benchtop, or you observe significant decomposition during aqueous workup procedures.

Underlying Cause: Some arylboronic acids can be unstable to prolonged exposure to atmospheric moisture and air.[7] Aqueous workups, especially under non-neutral pH conditions, can also lead to significant protodeboronation.

Preventative Measures and Protocols:

ConditionRisk FactorRecommended Action
Storage Exposure to air and moistureStore the solid boronic acid in a desiccator under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration or freezing is recommended.
Aqueous Workup Non-neutral pHNeutralize the reaction mixture to a pH of approximately 7 before performing an aqueous extraction. Avoid strongly acidic or basic washes.
Purification Prolonged exposure to protic solventsIf performing chromatography, use non-protic eluents if possible. If protic solvents are necessary, minimize the time the compound spends on the column.

Protocol for a More Stable Workup:

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the reaction was performed under basic conditions, carefully neutralize it to pH ~7 with a dilute acid (e.g., 1 M HCl). If acidic, neutralize with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate under reduced pressure at a low temperature.

Advanced Strategies for Prevention

For highly sensitive systems or to maximize yields, consider these advanced approaches from the outset.

Conversion to Boronate Esters

Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[2] While not a universal guarantee, pinacol esters are generally more robust under cross-coupling conditions.[2]

G boronic_acid This compound (Less Stable) pinacol_ester This compound pinacol ester (More Stable) boronic_acid->pinacol_ester + Pinacol, Dean-Stark pinacol_ester->boronic_acid Suzuki Reaction (Slow Release)

Stabilization via pinacol ester formation.

General Protocol for Pinacol Ester Formation:

  • To a solution of this compound in an anhydrous solvent (e.g., toluene or dioxane), add an equimolar amount of pinacol.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the resulting pinacol ester, typically by recrystallization or column chromatography.

By implementing these troubleshooting strategies and preventative measures, you can significantly mitigate the undesired protodeboronation of this compound, leading to more reliable and higher-yielding experimental outcomes.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Protodeboron
  • The proposed mechanism for protodeboronation of arylboronic acids.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
  • Development of Organic Transformations Based on Protodeboronation.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Solvent Effects in Boronic Acid-Diol Binding. PubMed.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for optimizing the Suzuki-Miyaura cross-coupling of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this functionalized boronic acid. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you achieve higher yields and reproducible results.

The subject molecule, with its amide linker and morpholino group, presents specific challenges not encountered with simpler arylboronic acids. These functional groups can influence solubility, interact with the palladium catalyst, and affect the stability of the boronic acid itself under basic reaction conditions. This guide will deconstruct these challenges and provide a logical framework for systematic optimization.

Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][2] Each step presents a potential bottleneck that can be addressed by modifying reaction parameters.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of your coupling partner. This is often the rate-determining step of the cycle.[2]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][5]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-PdII(L)₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Dimer Ar-PdII(L)₂-Ar' Transmetal->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->BoronicAcid Boronate->Transmetal caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered when coupling this compound.

Q1: My reaction yield is very low or I'm getting no product at all. What should I check first?

Low conversion is the most frequent issue and can stem from several sources. A systematic approach is key.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Inert Is the reaction under a strict inert atmosphere (Ar/N₂)? Start->Check_Inert Check_Reagents Are reagents and solvents pure and anhydrous/degassed? Check_Inert->Check_Reagents Yes Sol_Inert Solution: Improve degassing. Use Schlenk techniques. Check_Inert->Sol_Inert No Check_BA_Stability Is the boronic acid degrading? (Protodeboronation) Check_Reagents->Check_BA_Stability Yes Sol_Reagents Solution: Use fresh, high-purity reagents. Use anhydrous solvents. Check_Reagents->Sol_Reagents No Check_Catalyst Is the catalyst/ligand combination optimal? Check_BA_Stability->Check_Catalyst Sol_BA_Stability Solution: Use milder base (e.g., K₃PO₄, Cs₂CO₃). Consider boronic ester (e.g., MIDA). Check_BA_Stability->Sol_BA_Stability Check_Base Is the base appropriate for the substrate and solvent? Check_Catalyst->Check_Base Sol_Catalyst Solution: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. Check_Catalyst->Sol_Catalyst Sol_Base Solution: Screen different bases. Ensure adequate solubility. Check_Base->Sol_Base

Fig 2. A logical workflow for troubleshooting low-yield reactions.

Detailed Breakdown:

  • Inert Atmosphere is Non-Negotiable: The Pd(0) catalyst is highly sensitive to oxygen.[6] Incomplete degassing or leaks in your system can lead to catalyst oxidation and the formation of palladium black, halting the catalytic cycle.

    • Action: Degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.[7]

  • Reagent Quality:

    • Boronic Acid: Boronic acids can decompose upon storage, especially if exposed to moisture.[8] The primary decomposition pathway is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[9][10]

    • Aryl Halide: Ensure your coupling partner is pure. Impurities can inhibit the catalyst.

    • Solvents: Use anhydrous solvents, as water content can affect the reaction, though a small, controlled amount is often necessary to dissolve the base and facilitate the reaction.[1][11][12]

  • Catalyst and Ligand Selection: This is the most critical parameter for complex substrates. The morpholino and amide groups in your boronic acid can coordinate to the palladium center, potentially poisoning the catalyst.[13]

    • Action: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Use catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[13] These ligands promote the crucial reductive elimination step and can be less susceptible to inhibition.[1] Precatalysts like XPhos Pd G3 are often more stable and provide reproducible results.[13]

Q2: I'm observing significant side products, mainly homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Side reactions are often a sign of suboptimal reaction conditions or catalyst choice.

  • Protodeboronation: As mentioned, this is the replacement of the -B(OH)₂ group with -H. It is often catalyzed by base and trace water.[9]

    • Cause: The reaction conditions (base, temperature, time) are too harsh for the stability of your specific boronic acid.

    • Solution:

      • Use a Milder Base: Switch from strong bases like NaOH to weaker ones like K₃PO₄, K₂CO₃, or Cs₂CO₃.[14]

      • Lower Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., start at 60-80 °C instead of 100 °C).[15]

      • Use a Boronic Ester: Air-stable surrogates like N-methyliminodiacetic acid (MIDA) boronates can slowly release the boronic acid into the reaction medium, keeping its instantaneous concentration low and minimizing decomposition.[8]

  • Homocoupling (Glaser Coupling): This is the formation of a biaryl product from two molecules of the boronic acid.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate the homocoupling pathway.[1]

    • Solution: Rigorous exclusion of oxygen is the best preventative measure. Ensure your degassing procedure is effective and maintain a positive inert gas pressure throughout the reaction.

Q3: The reaction seems to work, but purification is difficult. What can I do?

The polarity of your product, which contains a morpholine and an amide, can lead to challenges in extraction and chromatography.

  • Work-up: A standard aqueous work-up might lead to product loss if it is partially water-soluble. Consider extracting with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

  • Chromatography: The amine in the morpholino group can cause tailing on silica gel.

    • Action: Add a small amount of a basic modifier like triethylamine (~1%) to your eluent system. Alternatively, consider using a different stationary phase, such as alumina or a C18 reversed-phase column.

Optimizing Reaction Parameters: A Tabular Guide

Systematic screening of reaction parameters is often necessary to find the optimal conditions.[16][17]

Table 1: Palladium Catalyst & Ligand Selection Guide

Catalyst / PrecatalystLigandTypical Use Case & Rationale
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, general-purpose catalyst. May be insufficient for challenging substrates due to ligand dissociation and sensitivity.[18]
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferroceneA robust and versatile catalyst, often effective for heteroaryl couplings and substrates with coordinating groups.[18][19]
Pd₂(dba)₃ + LigandTris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source used with a separate ligand. Requires careful handling as it is air-sensitive.[1]
XPhos Pd G3 / SPhos Pd G2XPhos / SPhosBuchwald-type precatalysts.[13] The bulky, electron-rich biarylphosphine ligands are excellent for sterically hindered or electron-rich substrates and can prevent catalyst inhibition by the morpholino/amide groups.[20]

Table 2: Base Selection Guide

BaseStrengthSolubility NotesComments
K₂CO₃ModerateSoluble in water, sparingly in organic solvents.[3]A common, cost-effective choice. Often used with an aqueous/organic biphasic solvent system.[11]
K₃PO₄Moderate-StrongSoluble in water. Often used as a fine powder.Generally considered a good choice for sensitive boronic acids to minimize protodeboronation.[7][14]
Cs₂CO₃StrongMore soluble in organic solvents (like THF, dioxane) than K-salts.[6][14]Highly effective but more expensive. Its higher solubility can be advantageous in certain solvent systems.
Organic Bases (e.g., Et₃N, DIPEA)WeakSoluble in organic solvents.Generally not effective for activating the boronic acid in the transmetalation step but can be present in the substrate.

Table 3: Solvent Selection Guide

SolventPropertiesComments
1,4-Dioxane / WaterPolar aprotic / Polar proticA very common and effective mixture. Water helps dissolve the inorganic base.[3][7]
Toluene / WaterNonpolar / Polar proticGood for higher temperatures. Biphasic system.
Tetrahydrofuran (THF) / WaterPolar aprotic / Polar proticA good general-purpose solvent system, but lower boiling point limits reaction temperature.[12]
N,N-Dimethylformamide (DMF)Polar aproticHigh boiling point, good solvating power. Must be used with caution as it can decompose at high temperatures to generate dimethylamine, which can be problematic.[11]

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required based on the specific aryl halide used.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 equiv), finely ground

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Flame-dried Schlenk flask with a magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: To the Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon three times. Maintain a positive pressure of argon.[7]

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The mixture should be a suspension.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as judged by consumption of the aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/heptane) with the addition of 0.5-1% triethylamine to prevent tailing.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • SpringerLink. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • ScienceDirect. (2021). Pyrolysis mechanism of phenylboronic acid modified phenolic resin. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. [Link]

  • ResearchGate. (2023). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? [Link]

  • ResearchGate. (2016). Optimization of Suzuki-Miyaura cross coupling reaction. [Link]

  • ResearchGate. (2023). Optimization of reaction conditions. [Link]

  • ResearchGate. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

Sources

side reactions of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Welcome to the technical support guide for This compound . This document is designed for researchers, medicinal chemists, and process development scientists utilizing this reagent in palladium-catalyzed cross-coupling reactions. Our goal is to provide in-depth troubleshooting strategies and practical advice to mitigate common side reactions and optimize your synthetic outcomes.

The unique structure of this boronic acid, featuring an amide linker and a basic morpholino moiety, presents specific challenges that require careful consideration of reaction parameters. This guide synthesizes mechanistic understanding with field-proven protocols to address these issues directly.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during cross-coupling reactions with this compound. Each issue is analyzed based on probable root causes, followed by actionable solutions.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

A low or negligible yield is the most common issue, often stemming from the degradation of the boronic acid before it can participate in the catalytic cycle.

Possible Cause A: Protodeboronation

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a C-H bond and rendering the reagent inactive for coupling.[1] This side reaction is a well-known challenge with arylboronic acids, particularly in aqueous, basic media at elevated temperatures.[2][3] The reaction proceeds via the attack of a proton source (like water) on the aryl ring, often facilitated by a base that activates the boronic acid to its more reactive boronate form.[1][4]

Solutions:

  • Select a Milder Base: Strong bases like NaOH or KOH can accelerate protodeboronation.[4] Switch to milder inorganic bases such as K₃PO₄, K₂CO₃, or CsF. Cesium fluoride is particularly effective as it promotes transmetalation while being less harsh.

  • Control Water Content: While some water is often necessary to dissolve the base and facilitate the formation of the active boronate species, excess water provides the proton source for protodeboronation.[5] Use a carefully controlled solvent system, such as a 10:1 mixture of an organic solvent (e.g., Dioxane, Toluene, 2-MeTHF) to water.

  • Lower Reaction Temperature: High temperatures increase the rate of all reactions, including protodeboronation. If possible, screen lower temperatures (e.g., 80 °C instead of 110 °C), especially if using a highly active modern catalyst system.

  • Employ a "Slow-Release" Strategy: Converting the boronic acid to a more stable derivative, like an MIDA boronate ester or an organotrifluoroborate, can suppress premature decomposition.[1] These strategies maintain a low concentration of the active boronic acid in solution, minimizing the opportunity for side reactions.[1]

Possible Cause B: Catalyst Inhibition or Decomposition

The morpholino group, a tertiary amine, can act as a ligand and coordinate to the palladium center. This coordination can potentially inhibit the catalyst by occupying a site needed for oxidative addition or transmetalation, thus slowing down or halting the catalytic cycle.

Solutions:

  • Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote fast rates of oxidative addition and reductive elimination.[6] Their steric bulk can disfavor the binding of the morpholino group to the palladium center, keeping the catalyst active.

  • Choose an Appropriate Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3) are highly active and require minimal activation, ensuring a rapid initiation of the catalytic cycle which can outcompete catalyst inhibition pathways.[7]

Problem 2: Significant Formation of a Symmetrical Biaryl Byproduct (Homocoupling)

The formation of 4,4'-bis((2-morpholinoethyl)carbamoyl)-1,1'-biphenyl is a clear indicator of boronic acid homocoupling. This side reaction consumes two equivalents of your starting material and complicates purification.

Possible Cause A: Presence of Oxygen

The most common cause of homocoupling is the presence of molecular oxygen in the reaction vessel.[8][9] Oxygen can oxidize the Pd(0) active catalyst to a Pd(II) species, which can then undergo a stoichiometric reaction with the boronic acid to produce the homocoupled product.[8][9]

Solutions:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The most effective method is subsurface sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[8] The "freeze-pump-thaw" method (three cycles) is also highly effective.

  • Maintain an Inert Atmosphere: From the moment reagents are combined, the reaction vessel must be kept under a positive pressure of an inert gas. Use a balloon or a manifold line. Ensure all transfers are done via syringe or cannula under inert conditions.[7]

Possible Cause B: Pd(II)-Mediated Homocoupling

When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to the active Pd(0) species can occur via the homocoupling of the boronic acid.[9] While this is a standard activation pathway, if it becomes excessive, it points to a slow or inefficient primary catalytic cycle. Electron-deficient boronic acids can be particularly prone to this pathway.[10]

Solutions:

  • Add a Mild Reductant: Including a small amount of a mild reducing agent, such as potassium formate, can help reduce the Pd(II) precatalyst to Pd(0) without relying on homocoupling.[8]

  • Switch to a Pd(0) Catalyst: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can circumvent this specific issue, although these catalysts can be less stable and active than modern systems. The best approach is often a well-defined, air-stable precatalyst that rapidly generates the active Pd(0) species in situ.

Problem 3: Amide Bond Hydrolysis

The presence of byproducts such as 4-boronobenzoic acid or N-(2-morpholinoethyl)benzamide indicates cleavage of the amide bond.

Possible Cause: Harsh Basic Conditions

While the amide bond is generally robust, it can be susceptible to hydrolysis under forcing conditions, such as high concentrations of strong bases (NaOH, KOH) combined with high temperatures and extended reaction times.

Solutions:

  • Screen Milder Bases: As with protodeboronation, switching to K₃PO₄, K₂CO₃, or CsF is the first line of defense.

  • Optimize Temperature and Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the limiting reagent (typically the aryl halide) is consumed, work up the reaction promptly to avoid prolonged exposure to basic conditions that could degrade the product.

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and resolving common issues encountered during the cross-coupling reaction.

TroubleshootingWorkflow start High Homocoupling or Low Yield Observed check_atmosphere 1. Review Reaction Atmosphere start->check_atmosphere check_reagents 2. Assess Reagent & Catalyst Quality check_atmosphere->check_reagents Atmosphere is inert degas Action: Rigorously degas solvents (sparge) and maintain inert atmosphere. check_atmosphere->degas Oxygen present? (Homocoupling) check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents are fresh new_reagents Action: Use fresh, high-purity boronic acid and active catalyst/ligand. check_reagents->new_reagents Reagents old? (Protodeboronation) reductant Action: Add mild reductant (e.g., K-formate) or use Pd(0) precatalyst. check_conditions->reductant Using Pd(II) source? (Homocoupling) change_base Action: Switch to a milder base (K3PO4, CsF). check_conditions->change_base Base too strong? (Protodeboronation/Hydrolysis) change_temp_solvent Action: Lower temperature; control water content (e.g., 10:1 solvent/H2O). check_conditions->change_temp_solvent Temp too high? Water content? (Protodeboronation) success Problem Resolved degas->success reductant->success new_reagents->success change_base->success change_temp_solvent->success

Caption: A step-by-step decision tree for troubleshooting common side reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A1: Like most boronic acids, it should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (argon or nitrogen). Boronic acids can slowly form anhydrides (boroxines) upon standing, which may affect reactivity. For long-term storage, refrigeration is recommended.

Q2: What is the optimal base and solvent combination for this reagent? A2: There is no single "best" combination, as it depends on the coupling partner. However, a reliable starting point is K₃PO₄ as the base in a Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) solvent system. This combination balances the need for base-mediated activation with the imperative to minimize protodeboronation and hydrolysis.

Q3: Can the morpholino group be protonated by an acidic coupling partner or additive? A3: Yes. If your aryl halide partner contains an acidic proton (e.g., a phenol or carboxylic acid), it can protonate the morpholine. This would require an additional equivalent of base to be added to neutralize it and ensure the catalytic cycle can proceed. Always account for any acidic or basic functionality on your coupling partners when calculating stoichiometry.

Q4: How can I monitor the reaction to identify which side reaction is occurring? A4: The best method is LC-MS. It allows you to track the consumption of your starting materials and the formation of your desired product. You can also identify the masses of key byproducts:

  • Protodeboronation product: [Mass of N-(2-morpholinoethyl)benzamide]

  • Homocoupling product: [Mass of 4,4'-bis((2-morpholinoethyl)carbamoyl)-1,1'-biphenyl] This information is critical for diagnosing the problem accurately.

Key Reaction Pathways

The diagram below illustrates the competition between the desired productive cycle and the major off-cycle side reactions.

ReactionPathways cluster_desired Desired Suzuki-Miyaura Cycle cluster_side Side Reactions SM Starting Materials (Boronic Acid + Aryl Halide) Product Cross-Coupled Product SM->Product Pd(0) Catalyst, Base Protodeboronation Protodeboronation Product (Ar-H) SM->Protodeboronation H₂O, Base, Heat Homocoupling Homocoupling Product (Ar-Ar) SM->Homocoupling O₂, Pd(II)

Caption: Competing reaction pathways for the boronic acid starting material.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • XPhos Pd G3 (precatalyst, 1-2 mol%)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.01-0.02 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve a 10:1 ratio and a final concentration of ~0.1 M with respect to the aryl bromide.[7]

  • Reaction: Place the vial in a preheated oil bath or heating block set to 80-100 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the disappearance of the aryl bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. Available at: [Link]

  • Crews, J. A., et al. (2009). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Organic Process Research & Development. Available at: [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Bar-Ziv, R., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Available at: [Link]

Sources

impact of base on the stability of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use, with a particular focus on the impact of basic conditions on its stability.

I. Introduction to the Molecule: A Double-Edged Sword

This compound is a versatile reagent, frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling. Its structure, however, presents a unique set of challenges. The presence of a boronic acid group, an amide linkage, and a basic morpholino moiety creates a molecule with pH-sensitive stability. Understanding these characteristics is paramount to achieving successful and reproducible experimental outcomes.

The primary concern with this and many other arylboronic acids is its susceptibility to degradation, particularly under the basic conditions often required for its desired reactivity. The key to successful application lies in balancing the conditions needed for the reaction to proceed with those that maintain the integrity of the molecule.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound.

Q1: Why are my reaction yields inconsistent when using this boronic acid?

A1: Inconsistent yields are often a direct consequence of the degradation of the boronic acid. The primary culprit is protodeboronation, a process where the C-B bond is cleaved and replaced with a C-H bond. This is significantly accelerated by strong bases and the presence of water.[1][2] The basic morpholino group within the molecule can also influence the local pH, potentially contributing to its instability. Careful control of the base, solvent, and temperature is crucial.

Q2: I'm observing a significant amount of the corresponding deborylated aniline byproduct in my reaction mixture. What's causing this?

A2: The formation of the deborylated aniline is a classic sign of protodeboronation. This side reaction is highly dependent on the pH of the reaction medium.[1] Under basic conditions, the boronic acid exists in equilibrium with its more reactive, but also more labile, anionic boronate form.[3] This boronate species is more susceptible to cleavage.

Q3: Can the morpholino group in the side chain affect the boronic acid's stability?

A3: Yes, the tertiary amine of the morpholino group can play a significant role. Its basicity can lead to several effects:

  • Local pH Modification: It can alter the microenvironment around the boronic acid.

  • Intramolecular/Intermolecular Interactions: While less common for para-substituted rings, the possibility of the nitrogen interacting with the boron center, especially in the presence of a Lewis acid or through solvent mediation, cannot be entirely ruled out and could influence stability.[4][5]

  • Reaction with Other Reagents: The basic nitrogen can react with acidic components in the reaction mixture, potentially leading to unwanted side products or altering the intended reaction pathway.

Q4: How should I store this compound to ensure its longevity?

A4: Proper storage is critical. A safety data sheet for a similar compound highlights its sensitivity to moisture and air.[6] Therefore, it is recommended to store it under an inert atmosphere (argon or nitrogen), in a cool, dry place, and tightly sealed to prevent hydrolysis and oxidation.

III. Troubleshooting Guide: Navigating Experimental Challenges

This section provides a structured approach to diagnosing and solving common problems encountered when using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low to No Product Formation

If you are experiencing poor or no yield, it is essential to systematically evaluate the reaction components and conditions.

Logical Troubleshooting Workflow:

start Low/No Product check_reagents 1. Verify Reagent Integrity - Boronic Acid (fresh?) - Aryl Halide - Catalyst (active?) start->check_reagents check_conditions 2. Assess Reaction Conditions - Inert Atmosphere? - Degassed Solvents? - Temperature Correct? check_reagents->check_conditions Reagents OK sub_reagents Action: Use fresh reagents. Test catalyst activity. check_reagents->sub_reagents check_base 3. Evaluate the Base - Base too strong? - Base fully dissolved? check_conditions->check_base Conditions OK sub_conditions Action: Improve degassing. Optimize temperature. check_conditions->sub_conditions optimization 4. Systematic Optimization check_base->optimization Base OK sub_base Action: Screen milder bases. Ensure adequate mixing. check_base->sub_base sub_optimization Action: Modify solvent system. Screen different ligands. optimization->sub_optimization boronic_acid Trigonal Boronic Acid (Less Reactive, More Stable) boronate Tetrahedral Boronate (More Reactive, Less Stable) boronic_acid->boronate + OH⁻ boronate->boronic_acid + H⁺

Boronic Acid-Boronate Equilibrium

While the boronate is the key intermediate for transmetalation in Suzuki-Miyaura coupling, its increased concentration under basic conditions also makes the molecule more susceptible to protodeboronation. [7]

Potential Intramolecular Interactions

The presence of the morpholino nitrogen introduces the possibility of an intramolecular dative bond with the boron atom, especially in non-polar solvents. However, in protic solvents, this interaction is likely to be disrupted by solvent molecules. [8]

cluster_0 Intramolecular Interaction (Apolar Solvent) cluster_1 Solvation (Protic Solvent) A Boronic Acid B Morpholino Nitrogen A->B B-N Dative Bond (Potential Stabilization) C Boronic Acid D Solvent Molecule (e.g., H₂O) C->D Solvation E Morpholino Nitrogen F Solvent Molecule (e.g., H₂O) E->F Solvation

Intramolecular vs. Solvent Interactions

V. Recommended Experimental Protocol: A Starting Point for Success

For a standard Suzuki-Miyaura coupling, the following protocol is recommended as a starting point. It is designed to balance reactivity with the stability of the boronic acid.

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered mild base (e.g., K2CO3, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl2, 1-3 mol%).

  • Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H2O 10:1) via syringe. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent. [1]5. Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at a moderate temperature (e.g., 80–90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary to achieve full conversion to minimize degradation of the boronic acid.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

VI. Conclusion

This compound is a valuable synthetic tool, but its successful application requires a nuanced understanding of its stability, particularly in the presence of bases. By carefully selecting milder bases, controlling temperature, and minimizing the presence of water, researchers can mitigate the primary degradation pathway of protodeboronation. This guide provides a framework for troubleshooting and optimizing reactions involving this versatile yet sensitive molecule, ultimately enabling more consistent and successful experimental outcomes.

References

Sources

Technical Support Center: Palladium Catalyst Removal in (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges of removing residual palladium catalysts from reactions involving (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. Given the compound's multiple functional groups (morpholine, amide, and boronic acid), which can chelate with palladium, a tailored approach to purification is often necessary to meet the stringent regulatory limits for palladium in active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my this compound product a critical step?

A1: The removal of palladium is crucial for several reasons. Palladium is a heavy metal with documented toxicity, and regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits on the permissible amount of residual palladium in APIs.[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[3][4] Furthermore, residual palladium can act as a catalyst in downstream synthetic steps, leading to unwanted side reactions and impurities.[5][6]

Q2: What are the primary methods for removing palladium catalysts from organic reactions?

A2: The most common methods for palladium removal include:

  • Adsorption: Using solid-supported scavengers (e.g., thiol-functionalized silica, polymer-bound reagents) or activated carbon to bind and remove palladium.[1][5][6]

  • Crystallization: Purifying the product through recrystallization can leave palladium impurities behind in the mother liquor.[1][5] The effectiveness of this method can be enhanced by adding agents that increase the solubility of palladium species.[1]

  • Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][5][7]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][8][9]

  • Chromatography: Utilizing column chromatography to separate the desired compound from the palladium catalyst.[5][7]

Q3: The morpholino and amide groups in my molecule seem to be holding onto the palladium. How do I overcome this?

A3: The nitrogen and oxygen atoms in the morpholino and amide functionalities of your molecule can act as ligands, forming stable complexes with palladium. This chelation effect can make catalyst removal challenging. To address this, consider the following:

  • pH Adjustment: Carefully adjusting the pH of your aqueous workup can disrupt these interactions. Protonating the morpholine nitrogen with a mild acid might decrease its chelating ability, potentially releasing the palladium into the aqueous phase. However, be mindful that boronic acids can be unstable at extreme pH values.

  • Competitive Ligands: Introducing a competitive ligand that binds more strongly to palladium can displace your product from the metal center. N-acetylcysteine and thiourea are examples of additives that can help keep palladium in the mother liquor during crystallization.[10]

  • Specialized Scavengers: Employing scavengers with a high affinity for palladium, such as those containing thiol or trimercaptotriazine (TMT) functional groups, can be particularly effective.[6][11] These scavengers form strong covalent bonds with palladium, facilitating its removal.

Q4: Which type of palladium scavenger is most suitable for my product?

A4: The choice of scavenger is highly dependent on the specific reaction conditions and the nature of the palladium species present (e.g., Pd(0) vs. Pd(II)).[5]

  • Thiol-based scavengers (e.g., thiol-functionalized silica) are broadly effective for various palladium species.[11][12]

  • Trimercaptotriazine (TMT)-based scavengers (e.g., MP-TMT) are known for their high efficiency in scavenging palladium.[11][13]

  • Activated carbon is a cost-effective option but can be less selective, potentially leading to product loss through non-specific adsorption.[1][6][14]

A small-scale screening of different scavengers is the most reliable way to identify the optimal choice for your specific reaction.[5]

Q5: How can I accurately determine the residual palladium concentration in my final product?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace levels of palladium in pharmaceutical samples.[10][15][16][17][18][19][20] Other techniques like atomic absorption analysis and X-ray fluorescence are also used.[10][21] For in-process monitoring and scavenger screening, rapid fluorescence-based assays can provide a quicker, albeit less precise, estimation of palladium levels.[10][15][22][23]

Troubleshooting Guide

Issue 1: High levels of palladium remain after standard aqueous workup and extraction.

  • Possible Cause: Strong chelation of palladium by the morpholino and/or amide groups of your product.

  • Solution:

    • Scavenger Treatment: After the initial workup, dissolve the crude product in a suitable solvent and treat it with a palladium scavenger (see Protocol 1).

    • pH Adjustment during Extraction: Cautiously adjust the pH of the aqueous phase during extraction to disrupt palladium chelation. Monitor the stability of your boronic acid at the chosen pH.

    • Combination Approach: Filter the reaction mixture through a pad of Celite to remove any heterogeneous palladium before proceeding with an aqueous workup and scavenger treatment.[5]

Issue 2: Significant loss of the desired product during the palladium removal step.

  • Possible Cause: The chosen scavenger or adsorbent is non-selectively binding your product. This is a known issue with activated carbon.[1][6]

  • Solution:

    • Optimize Scavenger Amount: Use the minimum effective amount of the scavenger. A screening study can help determine the optimal ratio.

    • Try a More Selective Scavenger: Switch from activated carbon to a more selective, functionalized scavenger like thiol-silica or MP-TMT.[5]

    • Solvent Selection: Ensure your product is highly soluble in the solvent used during the scavenging step to minimize its adsorption onto the solid support.[1]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: The speciation of palladium (e.g., Pd(0) vs. Pd(II)) may vary between reaction runs, affecting the efficiency of the chosen removal method.[5] The effectiveness of a particular technique is highly dependent on the reaction product, solvent, temperature, and any additives present.[6][16]

  • Solution:

    • Standardize Procedures: Ensure consistent workup procedures to minimize variability in the palladium species present.[1]

    • Employ a Broad-Spectrum Scavenger: Use a scavenger known to be effective against a wide range of palladium species.

    • Multi-Step Purification: A combination of methods, such as filtration followed by scavenging and then crystallization, can provide more consistent and thorough palladium removal.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-silica, MP-TMT). The amount will depend on the scavenger's capacity and the estimated amount of palladium. A typical starting point is 5-10 weight equivalents relative to the palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of Celite or a suitable filter paper to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm that it meets the required specifications.[10]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[1][6]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture, often at a slightly elevated temperature (e.g., 45 °C), for an extended period (e.g., 18 hours).[6]

  • Filtration: Filter the hot mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh, hot solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content and assess product recovery.[10]

Data Presentation

Table 1: Comparison of Common Palladium Removal Methods

MethodPrinciple of OperationTypical EfficiencyAdvantagesDisadvantages
Solid-Supported Scavengers (e.g., Thiol-Silica, MP-TMT) Chemisorption (binding to functional groups)Often reduces Pd to <10 ppm[5]High efficiency and selectivity[5][6]Higher cost compared to activated carbon or Celite
Activated Carbon Physisorption (non-specific surface adsorption)Variable, can be effective[6]Low cost, widely available[1][14]Can lead to product loss due to non-specific binding[1][6]
Crystallization Differential solubilityDependent on compound and solvent systemCan be highly effective for final purification stepMay not be sufficient on its own[23]
Filtration (with Celite) Physical removal of solidsEffective for heterogeneous catalysts[5]Simple, inexpensive first stepIneffective for homogeneous (dissolved) catalysts
Liquid-Liquid Extraction Partitioning between immiscible phasesSystem-dependentCan be integrated into workupMay require specific solvent systems and pH control[8][9]

Visualizations

Palladium_Removal_Workflow cluster_0 Initial Purification cluster_1 Targeted Palladium Removal cluster_2 Analysis & Final Product Crude Product Crude Product Filtration (Celite) Filtration (Celite) Crude Product->Filtration (Celite) Remove Heterogeneous Pd Aqueous Workup Aqueous Workup Filtration (Celite)->Aqueous Workup Scavenging Scavenging Method Aqueous Workup->Scavenging Solid-Supported\nScavenger Solid-Supported Scavenger Scavenging->Solid-Supported\nScavenger High Selectivity Activated Carbon Activated Carbon Scavenging->Activated Carbon Low Cost Crystallization Crystallization Scavenging->Crystallization Final Purity Analysis (ICP-MS) Analysis (ICP-MS) Solid-Supported\nScavenger->Analysis (ICP-MS) Activated Carbon->Analysis (ICP-MS) Crystallization->Analysis (ICP-MS) Purified Product\n(<10 ppm Pd) Purified Product (<10 ppm Pd) Analysis (ICP-MS)->Purified Product\n(<10 ppm Pd)

Caption: General workflow for selecting a palladium removal method.

Decision_Tree Start High Pd Content Post-Workup? Scavenger Implement Scavenging (Protocol 1) Start->Scavenger Yes FinalProduct Purified Product Start->FinalProduct No ProductLoss Significant Product Loss? Inconsistent Inconsistent Results? ProductLoss->Inconsistent No OptimizeScavenger Optimize Scavenger Type/Amount ProductLoss->OptimizeScavenger Yes MultiStep Use Multi-Step Approach (e.g., Filtration + Scavenging) Inconsistent->MultiStep Yes Inconsistent->FinalProduct No Scavenger->ProductLoss OptimizeScavenger->Inconsistent MultiStep->FinalProduct

Caption: Decision logic for troubleshooting palladium removal.

References

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017). MDPI. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2018). Royal Society of Chemistry. [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. (2018). National Institutes of Health. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (2014). ResearchGate. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). pubs.rsc.org. [Link]

  • Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2019). ResearchGate. [Link]

  • Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009). PubMed. [Link]

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • How can i remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2015). ResearchGate. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2008). ACS Publications. [Link]

  • Palladium on carbon. Wikipedia. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. (2023). MDPI. [Link]

  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. (2017). MDPI. [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]

  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (2019). Scirp.org. [Link]

  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2020). Royal Society of Chemistry. [Link]

  • Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Agilent. [Link]

  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (2023). MDPI. [Link]

  • Analysis of palladium by high resolution ICP-MS. (2005). ResearchGate. [Link]

  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • ICH guideline Q3D (R1) on elemental impurities. (2019). European Medicines Agency (EMA). [Link]

  • Your trick to remove residual palladium. (2023). Reddit. [Link]

  • (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. (2024). ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). National Institutes of Health. [Link]

  • Probing the mechanism of the palladium-catalyzed addition of organoboronic acids to allenes in the presence of AcOH by ESI-FTMS. (2010). PubMed. [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated technical guide for (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. This molecule holds significant potential in various applications, from synthetic chemistry to drug development. However, its complex structure presents a common yet surmountable hurdle: low aqueous solubility under specific conditions. This guide is designed to provide you with the foundational understanding and practical protocols to overcome this challenge, ensuring your experiments proceed smoothly and efficiently.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries. Understanding the "why" behind the solubility issues is the first step to solving them.

The Root of the Challenge: An Amphoteric Molecule

The solubility of this compound is fundamentally governed by its two key functional groups: the basic morpholino group and the acidic boronic acid group . This makes the compound amphoteric—it can act as both an acid and a base. Its net electrical charge, and therefore its interaction with aqueous solvents, is highly dependent on the pH of the solution.

  • At Low pH (Acidic): The morpholino nitrogen is protonated, yielding a positively charged cation (-NH+), which significantly enhances water solubility.

  • At High pH (Basic): The boronic acid group loses a proton to form a negatively charged tetrahedral boronate ion (-B(OH)₃⁻), which is also more soluble in water than the neutral form.[1]

  • At Mid-range pH (near neutral): The molecule is likely to be in its neutral, zwitterionic, or least charged state (its isoelectric point), where it exhibits its lowest aqueous solubility . This is why dissolution in standard phosphate-buffered saline (PBS) at pH 7.4 is often problematic.[2]

Frequently Asked Questions

Q1: Why won't my this compound dissolve in PBS at pH 7.4?

A: At a neutral pH of 7.4, the compound is near its isoelectric point, where it has minimal charge and is least soluble. The hydrophobic phenyl ring and carbamoyl backbone dominate, leading to poor interaction with water. Forcing dissolution at this pH without modifiers is often unsuccessful.

Q2: What is the best solvent to prepare a concentrated stock solution?

A: For a high-concentration stock, water-miscible polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent primary choices. Polar alcohols like methanol or ethanol can also be effective, though they may be less capable of achieving very high concentrations compared to DMSO.[3][4]

Q3: I managed to dissolve the compound, but it crashed out of solution after a few hours. What happened?

A: This is a common issue with boronic acids. Two phenomena are likely at play:

  • Boroxine Formation: In concentrated solutions or upon standing, three molecules of the boronic acid can dehydrate to form a cyclic trimer called a boroxine. Boroxines are significantly less soluble and will precipitate.[5][6]

  • Metastable Solution: You may have created a supersaturated solution, especially if you used heat. Upon cooling or with time, the compound equilibrates and precipitates out to its true solubility limit under those conditions.

Q4: Can I heat the mixture to help it dissolve?

A: Gentle warming (e.g., to 37-50°C) can aid dissolution by increasing the kinetic energy of the system. However, be cautious. Prolonged or excessive heating can accelerate the degradation of the compound or promote the irreversible formation of insoluble anhydrides (boroxines).[5] Always check the compound's stability data if available.

Q5: Is it better to use the hydrochloride salt form of this compound?

A: Yes, if available, a salt form (e.g., an HCl salt) is often advantageous for aqueous solubility at or near neutral pH.[7] The salt ensures the morpholino group is protonated, conferring a positive charge that improves solubility without requiring the addition of a strong acid to the formulation.

Section 2: In-Depth Troubleshooting Guide

When simple dissolution fails, a systematic approach is necessary. This guide provides a logical workflow for identifying the optimal solubilization strategy for your specific application.

Visualizing the Troubleshooting Workflow

This diagram outlines the decision-making process for addressing solubility issues.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Solution Pathways Start Compound fails to dissolve in aqueous buffer (e.g., PBS pH 7.4) Stock_Prep Is a concentrated organic stock solution acceptable? Start->Stock_Prep pH_Mod Can the final application's pH be adjusted? Stock_Prep->pH_Mod No DMSO_DMF Protocol 1: Prepare stock in DMSO/DMF. Dilute into final buffer. Stock_Prep->DMSO_DMF Yes Co_Solvent Is a co-solvent system permissible in the experiment? pH_Mod->Co_Solvent No Acid_Base Protocol 2: Use pH adjustment. Acidify to dissolve, then neutralize carefully. pH_Mod->Acid_Base Yes Co_Solvent_Screen Protocol 3: Screen co-solvents (Ethanol, PEG). Identify optimal % for solubility. Co_Solvent->Co_Solvent_Screen Yes Advanced Advanced Strategy: Use formulation aids like cyclodextrins or surfactants. Co_Solvent->Advanced No

Caption: Logical workflow for troubleshooting solubility.

The Impact of pH: A Visual Guide

Understanding the ionization state of the molecule is critical. The following diagram illustrates how the compound's structure and net charge change with pH.

Caption: pH-dependent equilibrium and its effect on solubility.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methods for the most effective solubilization strategies.

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This is the most common and recommended method for routine use, especially when small volumes will be added to a larger aqueous volume.

Objective: To create a stable, concentrated stock solution for easy dilution into experimental media.

Materials:

  • This compound

  • Anhydrous, analytical grade Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of the boronic acid powder into a vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10-50 mM). It is often easier to add slightly less than the final volume initially.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If particulates remain, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Final Volume Adjustment: Once fully dissolved, add the remaining DMSO to reach the final target volume and vortex again to ensure homogeneity.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed as DMSO is hygroscopic.

Expert Insight: When diluting the DMSO stock into your aqueous buffer, add the stock solution to the buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating out at the point of addition. The final concentration of DMSO in your experiment should ideally be kept below 0.5% (v/v) to avoid off-target solvent effects in biological assays.

Protocol 2: pH Adjustment Method for Aqueous Solutions

Use this method when an organic co-solvent is not permissible and you need to prepare a purely aqueous solution.

Objective: To dissolve the compound by temporarily shifting the pH to an acidic range and then carefully neutralizing it.

Materials:

  • The boronic acid compound

  • Deionized water or desired buffer base (e.g., saline)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the weighed powder to the desired final volume of water or saline. It will form a suspension.

  • Acidification: While stirring, add 1 M HCl dropwise to the suspension. Monitor the pH continuously. As the pH drops below ~5, the solid should begin to dissolve as the morpholino group becomes protonated. Continue adding acid until all solid is dissolved (typically pH 2-4).

  • Neutralization: Once a clear solution is obtained, begin adding 1 M NaOH very slowly and dropwise while vigorously stirring. Monitor the pH closely.

  • Target pH: Continue to add NaOH until you reach your desired final pH (e.g., 7.4). Crucially , do not overshoot the target pH. The solution may become slightly hazy as you approach the isoelectric point.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.

Trustworthiness Check: This method can create a supersaturated solution that may precipitate over time. It is essential to prepare this solution fresh before each experiment and visually inspect for clarity before use.

Protocol 3: Co-Solvent Screening for Aqueous Formulations

This protocol helps identify a water-miscible co-solvent that can maintain solubility at a higher percentage than DMSO in the final formulation.

Objective: To determine the minimum percentage of a co-solvent required to solubilize the compound at a target concentration in aqueous buffer.

Materials:

  • The boronic acid compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents to screen: Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

  • Glass vials

Procedure:

  • Setup: Weigh identical amounts of the boronic acid into a series of vials to achieve the target final concentration (e.g., 1 mM).

  • Co-solvent Addition: To the vials, add the co-solvent to achieve final concentrations of 5%, 10%, 20%, and 30% (v/v). For example, for a 1 mL final volume at 10%, add 100 µL of the co-solvent.

  • Buffer Addition: Add the aqueous buffer to bring each vial to the final volume.

  • Dissolution: Cap and vortex each vial for 2-3 minutes. Allow them to sit at room temperature for 1 hour.

  • Observation: Visually inspect each vial for complete dissolution. The lowest percentage of a co-solvent that results in a clear, stable solution is your optimal system.

Data Summary Table

StrategyRecommended Solvent/SystemTypical ConcentrationProsCons
Stock Solution DMSO, DMF10-100 mMHigh concentration, stable when frozenPotential for solvent effects in assays
pH Adjustment Acidified Water (HCl)1-5 mMNo organic solventRisk of precipitation, must be made fresh
Co-Solvent Ethanol, PEG 400Dependent on screenCan be biocompatibleMay alter experimental conditions
Advanced Cyclodextrins, Mannitol[8][9]Formulation-dependentCan significantly enhance stability and solubilityRequires formulation development expertise

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 143-150. [Link]

  • SciSpace. (2017). Solubility of phenylboronic compounds in water. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

  • Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(10), 2675. [Link]

  • Adamczyk-Woźniak, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(10), 4889-4896. [Link]

  • Al-Ghananeem, A. M. (2005). Physical and chemical properties of boronic acids: Formulation implications. ProQuest Dissertations Publishing. [Link]

  • Plamondon, L., et al. (2002). Formulation of boronic acid compounds.
  • Pevarello, P., et al. (2019). Process for the recovery of a boronic acid.
  • Wang, B., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2154-2174. [Link]

  • Roy, D., et al. (2009). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. Journal of the American Chemical Society, 131(35), 12591-12593. [Link]

  • Schlemmer, U., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Minerals, 11(3), 241. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834-3841. [Link]

  • PubChem. 4-(Morpholinomethyl)phenylboronic acid. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]

  • Veeprho. (2023). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 877–888. [Link]

  • ResearchGate. (2009). Facile Strategy to Well-Defined Water-Soluble Boronic Acid (Co)polymers. [Link]

  • GlobalChemMall. This compound. [Link]

  • Sadu, S., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. [Link]

  • Al-Ghananeem, A. M. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Sugasaki, A., et al. (2000). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society, 122(41), 10244-10245. [Link]

  • Wagner, K. G., et al. (2010). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. International Journal of Pharmaceutics, 399(1-2), 59-67. [Link]

  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry & Chemical Engineering Quarterly, 17(4), 451-458. [Link]

  • Wozniak, K., et al. (2007). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4677. [Link]

  • Al-kassas, R., et al. (2016). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 17(2), 350-359. [Link]

  • ResearchGate. (2020). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. [Link]

  • Steiert, M., et al. (2001). pH-Dependent Dissolving Nano- And Microparticles for Improved Peroral Delivery of a Highly Lipophilic Compound in Dogs. AAPS PharmSci, 3(1), E8. [Link]

  • Meisenheimer, M., et al. (2002). Process for preparing highly pure formylphenylboronic acids.
  • Wang, J., et al. (2014). Preparation method of p-carboxyphenylboronic acid.
  • Ishihara, K., et al. (2002). (3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. [Link]

Sources

characterization of impurities in (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Welcome to the technical support center for the synthesis and characterization of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical aspect of impurity identification and characterization. Our goal is to equip you with the expertise to anticipate, identify, and resolve common challenges encountered during your work with this important building block.

Troubleshooting Guide: Navigating Synthesis and Analysis

This section is structured in a problem-and-solution format to directly address issues you may encounter during your experiments.

Q1: I'm observing a significant, broad peak in my ¹H NMR spectrum, and the integration doesn't match my desired product. What could it be?

A1: This is a classic sign of boroxine formation.

  • Causality: Boronic acids can undergo reversible self-condensation (dehydration) to form cyclic trimeric anhydrides known as boroxines.[1][2] This process is driven by the removal of water and can be accelerated by heat or storage under anhydrous conditions. The presence of both the monomeric boronic acid and the trimeric boroxine in equilibrium leads to peak broadening or the appearance of multiple, complex signals in the NMR spectrum, making interpretation difficult.[3]

  • Troubleshooting & Validation:

    • Solvent Test: Dissolve a small sample of your material in a coordinating deuterated solvent like methanol-d₄ or DMSO-d₆ containing a drop of D₂O. These solvents can help break up the boroxine structure by coordinating to the boron atom and shifting the equilibrium back towards the monomeric boronic acid.[3] If the broad peaks resolve into sharper, expected signals for your target molecule, boroxine formation is the confirmed cause.

    • ¹¹B NMR Spectroscopy: This is a definitive technique. A typical arylboronic acid will show a signal around 27-30 ppm. The corresponding boroxine will appear further downfield, typically in the 30-33 ppm range. Observing signals in both regions confirms an equilibrium mixture.

  • Preventative Measures:

    • Avoid excessive drying or prolonged heating of the isolated solid.

    • For storage, consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, especially if long-term stability is required.[4]

Q2: My LC-MS analysis shows a peak with the correct mass for my product, but also a significant peak corresponding to the loss of the B(OH)₂ group. What is happening?

A2: You are likely observing protodeborylation, a common degradation pathway for arylboronic acids.

  • Causality: Protodeborylation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[5][6] This side reaction can be promoted by acidic or basic conditions, elevated temperatures, or the presence of certain metal catalysts, particularly palladium residues if the synthesis involved a Suzuki-Miyaura coupling step. The resulting impurity would be N-(2-morpholinoethyl)benzamide.

  • Troubleshooting & Validation:

    • Co-injection Analysis: Synthesize or procure an authentic standard of the suspected impurity, N-(2-morpholinoethyl)benzamide. Perform an HPLC analysis where you co-inject your sample with this standard. If the peak height of the suspected impurity increases without the appearance of a new peak, you have confirmed its identity.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement of the impurity. The exact mass will allow you to determine the elemental composition and definitively confirm that it corresponds to the protodeborylated structure.

  • Preventative Measures:

    • pH Control: During workup and purification, maintain a pH close to neutral. Boronic acids have a pKa of around 9, but extreme pH values can accelerate C-B bond cleavage.[7]

    • Inert Atmosphere: If palladium catalysis was used in a preceding step, ensure its complete removal, as residual metals can catalyze this degradation. Running the final steps under an inert atmosphere (N₂ or Ar) can also minimize certain degradation pathways.

Q3: My final product has a yellowish tint, and I see an impurity with a mass of [M+16] in the mass spectrum. What is this impurity?

A3: This strongly suggests oxidative degradation of the boronic acid to the corresponding phenol.

  • Causality: The carbon-boron bond is susceptible to oxidation, which replaces the boronic acid moiety with a hydroxyl (-OH) group.[7][8] This can occur in the presence of atmospheric oxygen or other oxidizing agents in the reaction mixture. The resulting impurity is 4-hydroxy-N-(2-morpholinoethyl)benzamide. Phenolic compounds are often prone to further oxidation, leading to colored impurities.

  • Troubleshooting & Validation:

    • UV-Vis Spectroscopy: Compare the UV spectrum of your purified product with that of a clean reference standard if available. The formation of a phenolic impurity will likely introduce a bathochromic (red) shift in the maximum absorbance wavelength.

    • Derivatization: React a sample with a reagent that specifically targets phenols (e.g., acetic anhydride to form an acetate ester). Re-analysis by LC-MS should show a corresponding mass shift in the impurity peak, confirming the presence of a hydroxyl group.

  • Preventative Measures:

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere to minimize exposure to air.[4]

    • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during workup or storage can suppress oxidation.

Frequently Asked Questions (FAQs)

What are the most common process-related impurities I should look for?

Beyond the degradation products discussed above, always be vigilant for impurities related to the synthetic process itself. For a typical amide coupling reaction between 4-carboxyphenylboronic acid and 2-morpholinoethanamine, these include:

  • Unreacted Starting Materials: 4-Carboxyphenylboronic acid and 2-morpholinoethanamine.

  • Coupling Reagent Byproducts: If using EDC/HOBt, look for the corresponding isourea byproduct.

  • Homocoupling Products: In palladium-catalyzed syntheses, side reactions can lead to the formation of biphenyl-type structures from the coupling of two boronic acid molecules.[6]

How can I best set up an HPLC method for purity analysis?

Analyzing boronic acids by reversed-phase HPLC can be challenging due to potential on-column hydrolysis or interactions with silica.[9]

  • Column Choice: Use a modern, end-capped C18 column with low silanol activity to minimize unwanted interactions.

  • Mobile Phase: A buffered mobile phase is often beneficial for reproducibility. A common starting point is a gradient of acetonitrile in 10 mM ammonium acetate or ammonium formate buffer.[10]

  • Sample Diluent: Avoid using protic organic solvents like methanol for your sample diluent if you suspect boronate ester impurities, as this can cause solvolysis. Acetonitrile is often a better choice.

What is the best way to purify my final product?

Purification can be complex due to the amphiphilic nature of the molecule and the potential for degradation.

  • Crystallization: This is the preferred method for achieving high purity. Experiment with various solvent systems (e.g., isopropanol/water, ethanol/heptane).

  • Chromatography: If chromatography is necessary, it must be approached with care.

    • Silica Gel: The acidic nature of standard silica gel can cause degradation.[4] Consider using neutralized silica gel (pre-slurried with a solvent containing ~1% triethylamine) or using an alternative stationary phase like alumina.

    • Reversed-Phase Chromatography: This can be effective but may require significant method development to achieve good recovery and purity.

Visualizations and Data

Synthetic Pathway and Key Impurity Formation

The following diagram illustrates a common synthetic route and the points at which major impurities can arise.

G start_mat 4-Carboxyphenylboronic Acid + 2-Morpholinoethanamine reagents Amide Coupling (e.g., EDC, HOBt) start_mat->reagents imp_sm Unreacted Starting Materials start_mat->imp_sm Incomplete Reaction product This compound reagents->product Main Reaction imp_boroxine Boroxine Trimer product->imp_boroxine Dehydration (Heat, Anhydrous) imp_proto Protodeborylation Product product->imp_proto Degradation (pH, Temp) imp_oxi Oxidation Product (Phenol) product->imp_oxi Degradation (Oxygen)

Caption: Synthetic route and common impurity pathways.

Troubleshooting Workflow for Unexpected HPLC Peaks

Use this decision tree to systematically identify unknown peaks in your chromatogram.

G start Unexpected Peak in HPLC-MS check_mass Check m/z. Does it match a known species? start->check_mass mass_sm Matches Starting Material? check_mass->mass_sm Yes mass_proto Matches Protodeborylated Product? [M-44] check_mass->mass_proto Yes mass_oxi Matches Oxidized Product? [M+16] check_mass->mass_oxi Yes mass_boroxine Matches Boroxine-related Fragment? check_mass->mass_boroxine Yes mass_unknown Mass is Unidentified check_mass->mass_unknown No sol_sm Source: Incomplete Reaction Action: Optimize stoichiometry, reaction time, or temperature. mass_sm->sol_sm sol_proto Source: Degradation Action: Control pH/temp, remove residual catalysts. mass_proto->sol_proto sol_oxi Source: Oxidation Action: Use degassed solvents and inert atmosphere. mass_oxi->sol_oxi sol_boroxine Source: Dehydration Action: Confirm with NMR. Avoid excessive heat. mass_boroxine->sol_boroxine sol_unknown Action: Isolate impurity and perform structural elucidation (NMR, HRMS). mass_unknown->sol_unknown

Caption: A logical workflow for impurity identification.

Table 1: Summary of Common Impurities
Impurity NameStructure DescriptionProbable SourceKey Analytical Indicators
Boroxine Trimer Cyclic trimeric anhydride of the parent molecule.Dehydration (heat, vacuum).Broad/complex ¹H NMR signals; ¹¹B NMR peak ~30-33 ppm; MS peaks at higher m/z.[3]
Protodeborylation Product Benzamide analog where B(OH)₂ is replaced by H.Degradation (acid/base, heat).LC-MS peak with m/z corresponding to loss of C-B bond and gain of C-H.[5]
Oxidation Product Phenolic analog where B(OH)₂ is replaced by OH.Oxidation (air exposure).LC-MS peak with m/z corresponding to [M+16-B(OH)₂] or similar fragments.[8]
Starting Materials 4-Carboxyphenylboronic acid or 2-morpholinoethanamine.Incomplete reaction.Peaks matching the retention time and mass of authentic starting material standards.

Experimental Protocols

Protocol 1: NMR Analysis for Boroxine Detection
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in CDCl₃ or Acetone-d₆. Observe for any significant peak broadening or unusually complex multiplets in the aromatic region.

  • Confirmatory Test: Prepare a new sample in Methanol-d₄. Add one drop of D₂O to facilitate exchange and equilibrium shift.

  • Re-acquire Spectrum: Acquire a new ¹H NMR spectrum.

  • Analysis: Compare the two spectra. A significant sharpening of peaks and simplification of the spectrum in the methanol/D₂O sample is a strong confirmation of the presence of boroxines in the initial sample.[3] For unambiguous confirmation, acquire a ¹¹B NMR spectrum.

Protocol 2: General Purpose HPLC-MS Method for Purity Assessment
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes. Scan range m/z 100-1000.

  • Note: This is a starting point. The method may need to be optimized depending on the specific impurity profile. For instance, if on-column degradation is suspected, switching to a buffered mobile phase (e.g., 10 mM ammonium acetate) may be required.[10]

References

  • Boronic acid. (n.d.). In Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Kua, J., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
  • Internal and external catalysis in boronic ester networks. (n.d.). Semantic Scholar.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. (n.d.).
  • Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives. (n.d.). Benchchem.
  • Hall, D. G. (Ed.). (2005).
  • How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction? (2016).
  • Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.).
  • Identifying and characterizing impurities in allenylboronic acid samples. (n.d.). Benchchem.
  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2019).
  • Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. (2014).
  • Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. (2013). HETEROCYCLES.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021).
  • Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. (n.d.). PMC - NIH.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

Sources

Navigating the Large-Scale Synthesis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this important building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to navigate the complexities of its synthesis. This document is structured to anticipate and address the real-world challenges you may encounter, ensuring a robust, scalable, and reproducible process.

I. Core Synthesis Strategy: An Overview

The most common and industrially viable route to this compound involves the amide coupling of two key starting materials: 4-Carboxyphenylboronic acid and N-(2-morpholinoethyl)amine .

This seemingly straightforward reaction presents several challenges when transitioning from laboratory to large-scale production, primarily revolving around the inherent reactivity and stability of the boronic acid functional group.

II. Troubleshooting Guide: Common Large-Scale Synthesis Challenges

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Issue 1: Incomplete Amide Coupling Reaction and Low Yields

  • Symptoms: Significant amounts of unreacted 4-carboxyphenylboronic acid are detected by in-process controls (e.g., HPLC, TLC). The final product yield is consistently below expectations.

  • Potential Causes & Solutions:

    • Insufficient Activation of the Carboxylic Acid: On a large scale, ensuring homogeneous activation of the carboxylic acid can be challenging.

      • Expert Insight: While standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are effective, they can lead to purification challenges due to byproduct formation (e.g., dicyclohexylurea). A more elegant approach is to leverage the inherent Lewis acidity of the boronic acid moiety. It has been demonstrated that carboxyphenylboronic acids can catalyze their own amidation, though this often requires elevated temperatures.[1] For a more controlled and efficient large-scale process, consider using a catalytic amount of a coupling agent or an activating agent that generates a highly reactive intermediate.

    • Suboptimal Reaction Conditions: Temperature and solvent choice are critical.

      • Recommendation: A detailed screening of solvents should be performed. While aprotic polar solvents like DMF or DMAc are common, their removal on a large scale can be problematic. Consider greener solvent alternatives. Temperature control is crucial to prevent side reactions.

    • Amine Basicity and Salt Formation: N-(2-morpholinoethyl)amine is basic and can form a salt with the carboxylic acid, reducing the concentration of the free amine available for reaction.

      • Solution: The addition of a non-nucleophilic base can liberate the free amine. However, careful selection is necessary to avoid side reactions with the boronic acid.

Issue 2: Formation of Impurities and Difficult Purification

  • Symptoms: The crude product shows multiple spots on TLC or peaks in HPLC that are difficult to separate from the desired product.

  • Potential Causes & Solutions:

    • Protodeboronation: This is a common degradation pathway for arylboronic acids, where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of N-(2-morpholinoethyl)benzamide as a significant impurity. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of moisture or acidic/basic conditions.

      • Mitigation Strategy: Minimize reaction time and maintain strict temperature control. Ensure all reagents and solvents are anhydrous.

    • Anhydride Formation: Phenylboronic acids are prone to dehydration, forming cyclic trimers known as boroxines. While this is often reversible, it can complicate characterization and affect reactivity.

      • Control Measure: Store 4-carboxyphenylboronic acid under anhydrous conditions. During the reaction, the presence of the amine and the formation of the amide should disfavor boroxine formation.

    • Byproducts from Coupling Reagents: As mentioned, reagents like DCC produce insoluble byproducts that can be challenging to remove completely on a large scale.

      • Purification Protocol: If using such reagents, a robust filtration protocol is necessary. For the final product, a multi-step purification process is often required. A common and effective method involves the derivatization of the boronic acid.[2] The crude product can be treated with a base to form the boronate salt, which can be separated from non-acidic impurities by extraction. Subsequent acidification will regenerate the pure boronic acid.[3] Recrystallization from a suitable solvent system is also a viable option.[2]

Issue 3: Product Instability During Work-up and Storage

  • Symptoms: The purity of the isolated product decreases over time, even under seemingly benign conditions.

  • Potential Causes & Solutions:

    • Hydrolytic Instability: The boronic acid group can be susceptible to hydrolysis, particularly if residual moisture is present. While some amide-substituted boronic acids show good air stability, others can degrade.[4][5]

      • Preventative Measures: Ensure the final product is thoroughly dried under vacuum. Store in a desiccator under an inert atmosphere. For long-term storage, consider conversion to a more stable derivative, such as a pinacol ester, if the downstream application allows for it.

    • Thermal Degradation: Elevated temperatures during drying or storage can promote decomposition.

      • Recommendation: Determine the thermal stability of the final product using techniques like thermogravimetric analysis (TGA).[6] Dry the product at the lowest effective temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for large-scale production?

The direct amide coupling of 4-carboxyphenylboronic acid with N-(2-morpholinoethyl)amine is the most atom-economical approach. For large-scale synthesis, a process that minimizes the use of stoichiometric coupling reagents is preferable to simplify purification. A boric acid-catalyzed approach, potentially with a co-catalyst to enhance the reaction rate at lower temperatures, is a promising avenue.[7]

Q2: How can I monitor the progress of the amide coupling reaction?

High-Performance Liquid Chromatography (HPLC) is the most reliable method for in-process control. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can effectively separate the starting materials, product, and major impurities. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

Q3: What are the critical quality attributes for the final product?

The key quality attributes for this compound include:

  • Purity: Typically >98% as determined by HPLC and NMR.

  • Impurities: The content of specific impurities, such as the protodeboronated analog, should be below a defined threshold.

  • Residual Solvents: Must meet ICH guidelines if intended for pharmaceutical use.

  • Water Content: Should be minimized to ensure stability.

Q4: Are there any specific safety precautions I should take?

Boronic acids and their derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While generally considered to have low toxicity, inhalation of dust and skin contact should be avoided. The specific safety data sheets (SDS) for all reagents used in the synthesis should be consulted.

IV. Experimental Protocols and Data

Protocol 1: Boric Acid-Catalyzed Amide Formation

This protocol is a starting point and should be optimized for your specific equipment and scale.

  • Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with a condenser, charge 4-carboxyphenylboronic acid (1.0 eq) and toluene (10-15 volumes).

  • Catalyst Addition: Add boric acid (0.05 eq).

  • Amine Addition: Add N-(2-morpholinoethyl)amine (1.05 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. Filter the solid and wash with a non-polar solvent like hexanes to remove residual toluene.

  • Purification: Further purify the crude product by recrystallization or by the salt formation-acidification method described in the troubleshooting section.

ParameterRecommended RangeRationale
Temperature 80-110 °CTo facilitate the dehydrative coupling.
Solvent Toluene, XyleneAzeotropic removal of water drives the reaction.
Catalyst Loading 2-10 mol%To achieve a reasonable reaction rate.
Protocol 2: Purification via Boronate Salt Formation
  • Dissolution: Suspend the crude product in water.

  • Basification: Slowly add an aqueous solution of a suitable base (e.g., NaOH, K2CO3) until the solid dissolves and the pH is in the range of 9-11.

  • Extraction: Extract the aqueous solution with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to remove non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add acid (e.g., HCl) to precipitate the pure boronic acid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

V. Visualizing the Workflow

Synthetic Pathway

Synthesis cluster_reactants Starting Materials A 4-Carboxyphenylboronic acid C This compound A->C B N-(2-morpholinoethyl)amine B->C Amide Coupling (e.g., Boric Acid Catalysis)

Caption: General synthetic route to the target molecule.

Purification Workflow

Purification A Crude Product B Dissolve in Water & Basify A->B C Aqueous Boronate Salt Solution B->C D Organic Extraction C->D E Purified Aqueous Solution D->E Aqueous Layer H Organic Impurities D->H Organic Layer (to waste) F Acidification & Precipitation E->F G Pure Product F->G

Caption: Purification strategy via boronate salt formation.

VI. References

  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega.

  • This compound. GlobalChemMall.

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate.

  • Effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives. Middle East Technical University.

  • Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Publications.

  • How to purify boronic acids/boronate esters?. ResearchGate.

  • Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications.

  • Phenylboronic acid as a multi-modal ligand for the capture of monoclonal antibodies: Development and optimization of a washing step. ResearchGate.

  • Green Chemistry. BORIS Portal.

  • (4-Carbamoylphenyl)boronic acid. PubMed Central.

  • Process for purification of boronic acid and its derivatives. Google Patents.

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. ResearchGate.

  • Side reactions with HBTU amide coupling?. Reddit.

  • 4-(Ethyl(methyl)carbamoyl)phenyl boronic acid. Sigma-Aldrich.

  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.

  • Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Academia.edu.

  • (4-((2-Methoxy-2-oxoethyl)carbamoyl)phenyl)boronic acid. ChemScene.

  • 4-(Ethyl(methyl)carbamoyl)phenyl boronic acid. Sigma-Aldrich.

  • (4-Carbamoylphenyl)boronic acid | Biochemical Reagent. MedchemExpress.com.

  • (4-((((2-Bromoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid. Sigma-Aldrich.

Sources

Validation & Comparative

Navigating the Glycan Landscape: A Comparative Guide to Alternatives for Glycoprotein Binding

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of glycobiology and drug development, the ability to selectively capture and analyze glycoproteins is paramount. These complex biomolecules, pivotal in processes from cell signaling to immune response, demand highly specific recognition tools. For years, boronic acid derivatives, such as (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid, have served as valuable synthetic receptors. Their utility stems from the reversible covalent interaction between the boronic acid moiety and the cis-diol groups abundant in the glycan chains of glycoproteins.[1][2]

However, the expanding scope of glycoproteomics and the demand for higher affinity, specificity, and compatibility with diverse biological conditions necessitate a broader toolkit. This guide provides an in-depth comparison of the primary alternatives to phenylboronic acid-based binders, offering experimental insights to aid researchers in selecting the optimal tool for their specific application.

The Boronic Acid Benchmark: A Reversible Covalent Interaction

The foundational principle of using this compound and its analogs is the formation of a cyclic boronate ester with cis-1,2- or -1,3-diols on sugar residues.[3] This interaction is pH-dependent; at alkaline pH, the boronic acid converts from a neutral, trigonal planar state to an anionic, tetrahedral state, which preferentially binds diols.[4][5] The morpholino group in the title compound helps to lower the pKa of the boronic acid, enhancing its binding affinity at or near physiological pH.[6] While effective, this pH dependency, potential for non-specific binding, and moderate affinity have driven the search for alternative recognition elements.

A Comparative Analysis of Glycoprotein Binding Alternatives

The ideal glycoprotein binding agent offers high affinity, exquisite specificity, stability, and versatility across various experimental platforms. Here, we compare the leading alternatives to standard phenylboronic acids.

Advanced Boronic Acid Derivatives & Benzoboroxoles

Instead of replacing boronic acid chemistry, one successful strategy has been to refine it.

  • Mechanism: These molecules still rely on boronate ester formation. However, structural modifications enhance their performance. For instance, benzoboroxoles, which feature an intramolecular five-membered ring containing the boron atom, exhibit superior affinity for carbohydrates at physiological pH compared to simpler phenylboronic acids.[7] Other designs incorporate multiple boronic acid moieties to achieve multivalent binding, significantly increasing avidity for glycoprotein surfaces.[8]

  • Advantages: They offer improved binding kinetics and affinity at neutral pH, expanding their utility in biological assays.[7] They retain the benefits of chemical synthesis, including scalability and stability.

  • Disadvantages: While improved, they may still exhibit some pH sensitivity and general specificity for cis-diols rather than unique glycan epitopes.

  • Expert Insight: The choice of buffer is critical when working with any boronic acid. Avoid borate-based buffers, which will compete for binding. Tris-based buffers have been shown to reduce non-specific secondary interactions.[9][10]

Lectins: Nature's Carbohydrate Readers

Lectins are a diverse class of naturally occurring proteins that bind to specific carbohydrate structures.[11] They are fundamental to biological processes like cell-cell recognition and pathogen binding.[12][13]

  • Mechanism: Lectin-glycan interactions are non-covalent, driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions at a specific carbohydrate recognition domain (CRD).[14] Each lectin has a distinct preference for certain glycan motifs (e.g., Concanavalin A (ConA) for high-mannose structures, Wheat Germ Agglutinin (WGA) for N-acetylglucosamine).[15][16]

  • Advantages: High specificity for complex glycan structures, not just simple diols. A wide variety of lectins with different specificities are commercially available, enabling detailed glycan profiling through lectin microarrays or affinity chromatography.[17]

  • Disadvantages: As proteins, they can be sensitive to denaturation by temperature or pH. Their binding can be very high-avidity, sometimes making elution from affinity columns difficult.[16] Batch-to-batch variability can be a concern.

  • Expert Insight: The multivalent nature of most lectins leads to high-avidity binding.[16] When designing affinity purification experiments, using a lower density of immobilized lectin can facilitate easier elution of the target glycoprotein with a competing sugar.

Anti-Glycan Antibodies: The Pinnacle of Specificity

Monoclonal and polyclonal antibodies can be developed to recognize specific glycan epitopes with exceptional specificity, much like they recognize protein antigens.[18][19]

  • Mechanism: Antibodies utilize the classic antigen-binding fragment (Fab) to recognize and bind to a specific three-dimensional glycan structure through a network of non-covalent interactions. This allows for discrimination between closely related glycoforms.

  • Advantages: Unparalleled specificity and high affinity (often in the nanomolar to picomolar range). They are indispensable tools for applications like immunohistochemistry, Western blotting, and ELISA, where precise detection is required.[20][21][22]

  • Disadvantages: Development is complex and expensive. Like lectins, they are proteins susceptible to denaturation. Their large size can sometimes cause steric hindrance issues in certain assay formats.

  • Expert Insight: Many anti-glycan monoclonal antibodies are of the IgM isotype.[18] The pentameric structure of IgM provides high avidity, which is beneficial for capture applications but can influence apparent binding specificity.

Aptamers: The Synthetic Antibody Mimics

Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into unique three-dimensional structures capable of binding to specific targets, including glycoproteins.[23]

  • Mechanism: Aptamers are selected from vast oligonucleotide libraries through an in vitro process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment).[23][24] They bind their targets via shape complementarity, involving interactions like base-stacking and hydrogen bonding.[23] This process can be tailored to select for aptamers that bind to a specific glycosylated region of a protein.[25]

  • Advantages: High stability, low batch-to-batch variability, and ease of chemical synthesis and modification.[26][27] They are not immunogenic and can be selected for a wide range of targets. Dissociation constants (Kd) in the nanomolar range are achievable.[28]

  • Disadvantages: De novo selection can be time-consuming. They can be susceptible to degradation by nucleases, although chemical modifications can mitigate this.

  • Expert Insight: A powerful strategy combines boronic acid chemistry with aptamer selection. By using nucleotides modified with boronic acid, the SELEX process can be biased to select for aptamers that specifically recognize the glycosylated portion of a protein, resulting in highly specific "borono-aptamers".[25]

Molecularly Imprinted Polymers (MIPs): The Plastic Antibodies

MIPs are synthetic polymers created with custom-made recognition sites that are complementary in shape and functionality to a template molecule.[3]

  • Mechanism: A template glycoprotein is incubated with functional monomers (e.g., boronic acid-containing monomers). These monomers arrange around the template and are then cross-linked into a rigid polymer network. Subsequent removal of the template leaves behind binding cavities that can specifically rebind the target glycoprotein.[29][30]

  • Advantages: Extremely robust, stable to harsh pH, temperature, and organic solvents.[3][31] They are inexpensive to produce and offer tailored recognition.[29]

  • Disadvantages: Can suffer from lower affinity and higher heterogeneity compared to biological receptors. Template removal can sometimes be incomplete, leading to "template bleeding." Mass transfer limitations can be an issue for large proteins.[3]

  • Expert Insight: The "surface imprinting" technique, where the polymer is formed as a thin layer on a substrate, is often preferred for large molecules like glycoproteins. This approach makes the binding sites more accessible and improves binding kinetics.[29][30]

Quantitative Comparison of Glycoprotein Binding Alternatives

Alternative Binding Mechanism Typical Affinity (Kd) Specificity Advantages Disadvantages
(4-(...))phenylboronic acid Reversible Covalent (Boronate Ester)10⁻³ - 10⁻⁵ MLow (to cis-diols)Chemically stable, predictable, low costpH-dependent, lower affinity, non-specific
Advanced Boronic Acids Reversible Covalent (Boronate Ester)10⁻⁴ - 10⁻⁶ MLow-ModerateBetter affinity at neutral pH, stableStill primarily diol-specific
Lectins Non-covalent10⁻⁶ - 10⁻⁸ MHigh (to glycan motifs)High specificity, commercially availableProtein instability, batch variability
Anti-Glycan Antibodies Non-covalent10⁻⁸ - 10⁻¹² MVery High (to glycan epitopes)Extreme specificity & affinityExpensive, protein instability
Aptamers Non-covalent (Shape Complementarity)10⁻⁷ - 10⁻⁹ MHigh (to target molecule)Very stable, easily synthesized, low variabilityNuclease sensitivity, selection can be long
MIPs Shape/Chemical Complementarity10⁻⁵ - 10⁻⁸ MModerate-HighExtremely robust, low cost, reusableLower affinity, heterogeneous sites

Experimental Protocols & Methodologies

Accurate assessment of binding requires robust biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are gold-standard, label-free methods.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[15][32][33] It provides association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

Objective: To determine the binding kinetics of an analyte (e.g., a lectin or aptamer) to a ligand (immobilized glycoprotein).

Step-by-Step Methodology:

  • Chip Preparation & Ligand Immobilization:

    • Select a sensor chip appropriate for protein immobilization (e.g., a CM5 dextran chip).

    • Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. This creates reactive esters on the carboxymethylated dextran.

    • Inject the glycoprotein solution (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The low pH promotes electrostatic pre-concentration of the protein.

    • Deactivate any remaining reactive esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without glycoprotein injection to enable background subtraction.[34]

  • Analyte Binding Assay:

    • Prepare a series of analyte concentrations (e.g., five concentrations spanning from 0.1x to 10x the expected Kd) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the lowest concentration of analyte over the ligand and reference surfaces for a set association time (e.g., 120-180 seconds).

    • Switch back to running buffer and monitor the dissociation phase.

    • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0, or a high concentration of a competing sugar for lectins) to remove all bound analyte and prepare the surface for the next cycle.[34]

    • Repeat the injection cycle for each analyte concentration, including a zero-concentration (buffer only) injection for double referencing.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal for each injection.

    • Subtract the "zero concentration" sensorgram from the analyte sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir, bivalent analyte) using the instrument's evaluation software to determine ka, kd, and Kd.[32]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[35][36][37]

Objective: To determine the complete thermodynamic profile of a glycoprotein-lectin interaction in solution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly dialyze both the glycoprotein (in the sample cell) and the binding partner (e.g., lectin, in the syringe) against the identical buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.[38]

    • Degas both solutions immediately prior to the experiment to prevent air bubbles.

    • Determine accurate protein concentrations using a reliable method (e.g., A280 with calculated extinction coefficient).

  • Instrument Setup & Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Load the glycoprotein solution (e.g., 10-50 µM) into the sample cell.

    • Load the binding partner solution (e.g., 100-500 µM, typically 10-20x the concentration of the cell protein) into the injection syringe.

    • Program an injection sequence (e.g., an initial 0.5 µL injection followed by 18-20 injections of 2 µL each, with sufficient spacing between injections for the signal to return to baseline).

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH.[38] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS (where Ka = 1/Kd).

Visualizing the Concepts: Workflows and Mechanisms

dot digraph "Glycoprotein_Binding_Mechanisms" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Receptors" { label="Binding Alternatives"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Boronic_Acid [label="{Boronic Acid | Reversible covalent bond with cis-diols}"]; Lectin [label="{Lectin | Non-covalent recognition of glycan motifs}"]; Antibody [label="{Antibody | High-specificity binding to glycan epitope}"]; Aptamer [label="{Aptamer | Shape-complementary binding}"]; }

subgraph "cluster_Target" { label="Target"; style=filled; fillcolor="#F1F3F4"; Glycoprotein [label="{Glycoprotein | Protein backbone with attached glycan chains (containing cis-diols)}", fillcolor="#E8F0FE", fontcolor="#202124"]; }

Boronic_Acid -> Glycoprotein [label="pH-dependent\ninteraction", color="#EA4335"]; Lectin -> Glycoprotein [label="Specific motif\nbinding", color="#34A853"]; Antibody -> Glycoprotein [label="High-affinity\nepitope binding", color="#4285F4"]; Aptamer -> Glycoprotein [label="SELEX-derived\nrecognition", color="#FBBC05"]; } dot Caption: Comparison of binding mechanisms for different glycoprotein recognition agents.

dot digraph "SPR_Workflow" { graph [fontname="Arial", fontsize=11, splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#E8F0FE"]; Immobilize [label="1. Immobilize Glycoprotein\non Sensor Chip"]; Activate [label="2. Activate Surface\n(EDC/NHS)"]; Block [label="3. Block Surface\n(Ethanolamine)"]; }

subgraph "cluster_run" { label="Binding Assay"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#E6F4EA"]; Inject_Analyte [label="4. Inject Analyte\n(Association)"]; Inject_Buffer [label="5. Inject Buffer\n(Dissociation)"]; Regenerate [label="6. Regenerate Surface"]; }

subgraph "cluster_analysis" { label="Analysis"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FEF7E0"]; Reference_Subtract [label="7. Reference Subtraction"]; Fit_Data [label="8. Fit Data to Model\n(e.g., 1:1 Langmuir)"]; Determine_Kinetics [label="9. Determine ka, kd, Kd"]; }

Activate -> Immobilize [dir=back]; Immobilize -> Block; Block -> Inject_Analyte; Inject_Analyte -> Inject_Buffer; Inject_Buffer -> Regenerate; Regenerate -> Inject_Analyte [label="Repeat for each\nconcentration", style=dashed]; Regenerate -> Reference_Subtract [style=solid]; Reference_Subtract -> Fit_Data; Fit_Data -> Determine_Kinetics; } dot Caption: Standard experimental workflow for a Surface Plasmon Resonance (SPR) assay.

Conclusion and Future Outlook

The selection of a glycoprotein binding agent is a critical decision that depends on the specific research question. While this compound and its analogs remain useful for broad-spectrum glycoprotein capture, the field has evolved to provide a suite of highly specific and high-affinity alternatives.

  • For exploratory profiling and capturing broad classes of glycoproteins, lectins and advanced boronic acids are excellent choices.

  • For validated detection and quantification of a specific glycoform, anti-glycan antibodies are unmatched in their specificity.

  • For applications requiring high stability, customizability, and in vivo potential , aptamers and MIPs represent the cutting edge of synthetic receptor technology.

The future lies in the synergistic use of these tools. Combining the targeting ability of aptamers with the covalent reactivity of boronic acids, or creating MIPs with antibody-like precision, will continue to push the boundaries of what is possible in glycoprotein research, diagnostics, and therapeutics.

References

  • Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. (2024). MDPI. [Link]

  • Cummings, R. D., & Etzler, M. E. (n.d.). Antibodies and Lectins in Glycan Analysis. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Binding Kinetics of Glycoprotein Interactions using SPR. (n.d.). Nicoya Lifesciences Blog. [Link]

  • Anti-Glycan Antibody in Glycan Purification. (n.d.). Creative Biolabs. [Link]

  • Specific Recognition of Glycoproteins: Design Strategies and Application Prospects of Molecularly Imprinted Polymers. (2024). ResearchGate. [Link]

  • Mills, K. V., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Lectin. (n.d.). Wikipedia. [Link]

  • Song, Y., et al. (2013). Selecting Aptamers for a Glycoprotein through the Incorporation of the Boronic Acid Moiety. Journal of the American Chemical Society. [Link]

  • Li, M., et al. (2008). The Design of Boronic Acid Spectroscopic Reporter Compounds by Taking Advantage of the pKa-Lowering Effect of Diol Binding. The Journal of Organic Chemistry. [Link]

  • Irshad, S., et al. (2022). Molecular imprinting of glycoproteins: From preparation to cancer theranostics. Coordination Chemistry Reviews. [Link]

  • Li, Y., et al. (2013). Efficient Selection of Glycoprotein-Binding DNA Aptamers via Boronate Affinity Monolithic Capillary. Analytical Chemistry. [Link]

  • In solution Assays: Isothermal Titration Calorimetry. (n.d.). Glycopedia. [Link]

  • Anti-Glycan Antibody Products. (n.d.). Biocompare. [Link]

  • Desai, U. R. (2013). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. Methods in Enzymology. [Link]

  • Mennella, T. (2018). Lecture 10C - Glycoproteins and Lectins. YouTube. [Link]

  • Wu, A. M., et al. (2009). Lectins as tools to select for glycosylated proteins. Methods in Molecular Biology. [Link]

  • Anti-glycan Antibody Development. (n.d.). CD BioGlyco. [Link]

  • Mills, K. V., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [Link]

  • Li, Y., et al. (2013). Efficient selection of glycoprotein-binding DNA aptamers via boronate affinity monolithic capillary. Semantic Scholar. [Link]

  • Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions. (n.d.). JOVE. [Link]

  • The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (2004). ResearchGate. [Link]

  • Sharon, N. (1989). Microbial lectins and their glycoprotein receptors. Critical Reviews in Microbiology. [Link]

  • Tateno, H., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. STAR Protocols. [Link]

  • Chemistry Of Boronic Esters. (2019). AA Blocks. [Link]

  • Zhang, H., et al. (2019). Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe. Nanomaterials. [Link]

  • Sterner, E., et al. (2016). Perspectives on Anti-Glycan Antibodies Gleaned from Development of a Community Resource Database. ACS Chemical Biology. [Link]

  • D'Aurizio, E., et al. (2019). The challenges of glycan recognition with natural and artificial receptors. Chemical Society Reviews. [Link]

  • Ali, M. M., et al. (2022). Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application. Biosensors. [Link]

  • Application Note 122: Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. (n.d.). Biosensing Instrument. [Link]

  • Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking. (2022). MDPI. [Link]

  • Protein-sugar interaction: Surface Plasmon Resonance (SPR) biosensor analysis (BiacoreTM technology). (2016). Glycopedia. [Link]

  • Preparation of glycan-binding MINP via molecular imprinting. (2022). ResearchGate. [Link]

  • Glycan-Recognizing Probes as Tools. (n.d.). In Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. [Link]

  • Velazquez-Campoy, A., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods in Molecular Biology. [Link]

  • Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. (2010). Analytical and Bioanalytical Chemistry. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • What is an Aptamer? – Aptamers and SELEX. (n.d.). Base Pair Biotechnologies. [Link]

  • Amplified voltammetric detection of glycoproteins using 4-mercaptophenylboronic acid/biotin-modified multifunctional gold nanoparticles as labels. (2015). RSC Advances. [Link]

  • Liu, S., et al. (2011). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Journal of Analytical Methods in Chemistry. [Link]

  • Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery. (n.d.). TRACE: Tennessee Research and Creative Exchange. [Link]

  • Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. (2012). Molecules. [Link]

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. (2010). National Institutes of Health. [Link]

  • Intermolecular B-N coordination and multi-interaction synergism induced selective glycoprotein adsorption by phenylboronic acid-functionalized magnetic composites under acidic and neutral conditions. (2021). Journal of Colloid and Interface Science. [Link]

  • Activity-based protein profiling: A graphical review. (2023). Pharmacology & Therapeutics. [Link]

  • Phenylboronic Acid-Modified Polyethyleneimine: A Glycan-Targeting Anti-Biofilm Polymer for Inhibiting Bacterial Adhesion to Mucin and Enhancing Antibiotic Efficacy. (2024). ACS Applied Materials & Interfaces. [Link]

  • An Updated Review on Glycoprotein IIb/IIIa Inhibitors as Antiplatelet Agents: Basic and Clinical Perspectives. (2023). Cardiovascular Drugs and Therapy. [Link]

  • A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. (2015). Chemical Communications. [Link]

Sources

A Researcher's Guide to Navigating the Reactivity Landscape of Functionalized Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the forging of carbon-carbon bonds.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have established it as a cornerstone in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] At the heart of this transformation lies the phenylboronic acid, a key coupling partner whose reactivity is intricately governed by the electronic nature of its substituents.

This guide provides an in-depth, objective comparison of the reactivity of phenylboronic acids functionalized with electron-donating groups (EDGs) versus those bearing electron-withdrawing groups (EWGs). By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in reaction design and optimization.

The Electronic Tug-of-War: How Substituents Dictate Reactivity

The efficacy of a Suzuki-Miyaura coupling is largely dependent on the intricate dance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] The electronic character of the substituent on the phenylboronic acid exerts its most profound influence on the transmetalation step. This is the stage where the organic moiety is transferred from the boron atom to the palladium center.[4]

A crucial prerequisite for successful transmetalation is the activation of the boronic acid by a base.[5] This activation increases the nucleophilicity of the organic group, facilitating its transfer to the palladium complex.[3] Electron-donating groups, by pushing electron density into the aromatic ring, enhance the nucleophilicity of the ipso-carbon atom attached to the boron. This increased nucleophilicity generally accelerates the rate of transmetalation, often leading to higher reaction yields and faster reaction times.[4][6]

Conversely, electron-withdrawing groups pull electron density away from the phenyl ring, diminishing the nucleophilicity of the carbon-boron bond. This electronic deficit can render the transmetalation step more sluggish, potentially resulting in lower yields or requiring more forcing reaction conditions to achieve comparable results.[6]

Comparative Performance: A Data-Driven Analysis

The following table summarizes experimental data from various studies, offering a quantitative comparison of the performance of phenylboronic acids with electron-donating and electron-withdrawing substituents in Suzuki-Miyaura coupling reactions. It is crucial to note that direct comparisons between different studies should be made with caution, as reaction conditions such as the catalyst, ligand, base, and solvent system can significantly influence the outcome.

Phenylboronic AcidSubstituent TypeCoupling PartnerProduct Yield (%)Reference
4-Methoxyphenylboronic acidStrong Electron-Donating4-Bromoacetophenone99[7]
4-Tolylboronic acidWeak Electron-Donating4-Bromoacetophenone97[7]
(4-Diphenylamino)phenylboronic acidElectron-Donating1-Nitroperylene75[7]
Phenylboronic acidNeutral4-Bromoacetophenone90[7]
4-Formylphenylboronic acidElectron-Withdrawing1-Nitroperylene85[7]
3-Formylphenylboronic acidElectron-Withdrawing1-Nitroperylene81[7]
4-Nitrobenzene boronic acidStrong Electron-Withdrawing4-Bromoacetophenone17[7]

This data clearly illustrates the general trend: phenylboronic acids with electron-donating substituents tend to provide higher yields compared to those with strong electron-withdrawing groups under similar conditions. However, the successful coupling of 4-formylphenylboronic acid demonstrates that with appropriate optimization of reaction conditions, even electron-deficient partners can be effective coupling reagents.[7]

Experimental Protocol: A Framework for Comparative Studies

To conduct a rigorous and objective comparison of the reactivity of different functionalized phenylboronic acids, a standardized experimental protocol is paramount. The following procedure provides a robust framework for such a comparative analysis.

Objective: To compare the reaction yield of a Suzuki-Miyaura coupling reaction using an electron-donating phenylboronic acid (e.g., 4-methoxyphenylboronic acid) and an electron-withdrawing phenylboronic acid (e.g., 4-formylphenylboronic acid) under identical reaction conditions.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • 4-Formylphenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In two separate flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the aryl halide (1.0 mmol), the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (2.0 mmol). To one flask, add 4-methoxyphenylboronic acid (1.2 mmol), and to the other, add 4-formylphenylboronic acid (1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill each flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (11 mL) to each flask via syringe.

  • Reaction: Heat both reaction mixtures to a consistent temperature (e.g., 90-100 °C) and stir vigorously for a predetermined time (e.g., 12-16 hours).

  • Monitoring: Monitor the progress of each reaction simultaneously using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixtures to room temperature. Dilute each mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by column chromatography on silica gel. Determine the yield of the purified product for each reaction and compare the results.

Visualizing the Core Processes

To better understand the fundamental mechanisms at play, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general experimental workflow for a comparative study.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_analysis Analysis & Comparison Setup_EDG Flask 1: Aryl Halide + EDG-Phenylboronic Acid + Catalyst & Base Inert_Atmosphere Inert Atmosphere (N2 or Ar) Setup_EDG->Inert_Atmosphere Setup_EWG Flask 2: Aryl Halide + EWG-Phenylboronic Acid + Catalyst & Base Setup_EWG->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Workup Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Yield_Comparison Compare Yields Purification->Yield_Comparison

Caption: Experimental workflow for comparing phenylboronic acid reactivity.

Conclusion: Tailoring Reactivity for Synthetic Success

The electronic nature of substituents on phenylboronic acids is a critical determinant of their reactivity in Suzuki-Miyaura cross-coupling reactions. While a clear trend of enhanced reactivity with electron-donating groups is well-established, this guide demonstrates that a nuanced understanding of the underlying mechanistic principles allows for the successful implementation of a wide array of functionalized phenylboronic acids. By employing standardized comparative protocols, researchers can systematically optimize their reaction conditions, thereby unlocking the full potential of this powerful synthetic methodology for the efficient construction of complex molecular architectures.

References

  • BenchChem. (2025, December). A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid. BenchChem.
  • ResearchGate. (n.d.). Hammett plot of competitive reactions of phenylboronic acid with.... Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025, December). A Comparative Analysis of Electron-Donating and Electron-Withdrawing Substituted Phenylboronic Acids in Chemical and Biological. BenchChem.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). A Comparative Study of Inorganic Bases in Suzuki Cross-Coupling Reactions: A Guide for Researchers. BenchChem.
  • National Center for Biotechnology Information. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction;.... Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Kinetics of the coupling of 4‐methoxyphenylboronic acid with.... Retrieved January 19, 2026, from [Link]

  • American Chemical Society. (2011, January 31). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Glycoprotein Interactions with (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication and disease progression, the study of glycoproteins—proteins adorned with complex sugar chains (glycans)—is of paramount importance. The precise interactions of these molecules govern a vast array of biological processes. A key challenge in glycobiology is the accurate validation of these interactions. This guide provides an in-depth, technical comparison of methods for validating glycoprotein interactions, with a focus on the promising synthetic lectin, (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid.

Unlike traditional guides, this document is structured to provide a deep, causal understanding of the experimental choices, ensuring that every protocol is a self-validating system. We will explore the underlying principles, compare performance with established alternatives, and provide actionable experimental protocols.

The Central Role of Boronic Acids in Glycan Recognition

Boronic acids have emerged as powerful tools for the recognition and capture of glycoproteins.[1] Their utility stems from the ability to form reversible covalent bonds with the cis-diol groups present in the sugar moieties of glycoproteins.[2] This interaction is pH-dependent, typically favoring alkaline conditions for the formation of a stable cyclic boronate ester.[1]

This compound is a rationally designed boronic acid derivative. The morpholinoethyl carbamoyl group is introduced to enhance solubility and potentially modulate the electronic properties of the boronic acid, influencing its pKa and, consequently, its binding affinity and optimal pH for interaction.

A Comparative Analysis: Boronic Acids vs. Traditional Methods

The validation of glycoprotein interactions has traditionally been dominated by lectin-based approaches. Lectins are naturally occurring proteins with high specificity for particular carbohydrate structures. While powerful, they are not without limitations. This section provides a comparative overview of this compound against the primary alternative, lectin affinity chromatography.

FeatureThis compoundLectin Affinity Chromatography
Binding Principle Reversible covalent bonding with cis-diols on glycans.[2]Non-covalent, specific recognition of defined carbohydrate epitopes.[3]
Specificity Broad, targeting a wide range of glycoproteins.[1]High, but limited to the specific glycan motif recognized by the lectin.[3]
Binding/Elution Conditions Typically requires alkaline pH for binding and acidic pH for elution.[1]Generally performed under physiological pH, with elution via competing sugars.
Universality Can potentially capture a broader range of the glycoproteome.[4]Limited by the availability of lectins with desired specificities.
Potential for Non-specific Binding Can exhibit non-specific binding to non-glycosylated proteins, which can be minimized.[5]Generally low non-specific binding due to high specificity.
Cost & Stability Synthetic, offering high purity, batch-to-batch consistency, and stability.[6]Biological products, which can have batch-to-batch variability and lower stability.[7]

Experimental Validation Workflows

A rigorous validation of the interaction between this compound and a glycoprotein of interest requires a multi-faceted approach. Here, we detail three key experimental workflows that provide complementary quantitative and qualitative data.

Workflow 1: Real-Time Interaction Analysis with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.[8] This provides invaluable kinetic data, including association (k_a) and dissociation (k_d) rates, from which the equilibrium dissociation constant (K_D) can be calculated.

SPR_Workflow cluster_prep Preparation cluster_analysis SPR Analysis cluster_data Data Analysis Immobilization Immobilize Boronic Acid Derivative on a Sensor Chip Association Inject Glycoprotein: Monitor Association Immobilization->Association Ready for analysis GlycoproteinPrep Prepare Glycoprotein Analyte in Running Buffer GlycoproteinPrep->Association Dissociation Flow Running Buffer: Monitor Dissociation Association->Dissociation Binding phase Regeneration Inject Regeneration Solution Dissociation->Regeneration Dissociation phase Sensorgram Generate Sensorgram Dissociation->Sensorgram Regeneration->Association Ready for next cycle KineticFitting Fit Data to Kinetic Model Sensorgram->KineticFitting Affinity Determine ka, kd, and KD KineticFitting->Affinity

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis.

Detailed Protocol for SPR Analysis:

  • Immobilization of this compound:

    • Activate a carboxymethylated dextran (CM5) sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject a solution of this compound (typically 10-50 µg/mL in an appropriate buffer, e.g., 10 mM acetate pH 5.5) to allow for covalent coupling to the activated surface.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl pH 8.5 solution.

  • Analyte Preparation:

    • Prepare a series of dilutions of the purified glycoprotein in a suitable running buffer (e.g., HBS-EP+ buffer, pH 7.4). The concentration range should ideally span from 0.1 to 10 times the expected K_D.

  • Interaction Analysis:

    • Inject the different concentrations of the glycoprotein over the functionalized sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the surface.

  • Regeneration:

    • Inject a pulse of a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl pH 2.5, or a high salt buffer) to remove the bound glycoprotein and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.[9]

Workflow 2: Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_data Data Analysis CellPrep Fill Calorimeter Cell with Glycoprotein Titration Inject Boronic Acid into Cell in Incremental Steps CellPrep->Titration SyringePrep Fill Syringe with Boronic Acid Derivative SyringePrep->Titration HeatMeasurement Measure Heat Change per Injection Titration->HeatMeasurement Thermogram Generate Titration Thermogram HeatMeasurement->Thermogram BindingIsotherm Integrate Peaks to Create Binding Isotherm Thermogram->BindingIsotherm ThermodynamicFitting Fit Isotherm to Binding Model BindingIsotherm->ThermodynamicFitting Parameters Determine KD, n, ΔH, and ΔS ThermodynamicFitting->Parameters Glycan_Array_Workflow cluster_prep Preparation cluster_binding Binding & Detection cluster_data Data Analysis Array Glycan Array with Immobilized Glycans Incubation Incubate Labeled Boronic Acid with the Glycan Array Array->Incubation ProbePrep Label Boronic Acid Derivative with a Fluorophore ProbePrep->Incubation Washing Wash to Remove Unbound Probe Incubation->Washing Scanning Scan Array for Fluorescence Signal Washing->Scanning Quantification Quantify Fluorescence Intensity for each Glycan Scanning->Quantification Heatmap Generate Binding Heatmap Quantification->Heatmap Specificity Identify Preferred Glycan Structures Heatmap->Specificity

Caption: Glycan Array workflow for specificity profiling.

Detailed Protocol for Glycan Array Analysis:

  • Probe Preparation:

    • Conjugate a fluorescent label (e.g., FITC, Cy3) to this compound.

  • Array Hybridization:

    • Incubate the fluorescently labeled boronic acid derivative with the glycan array at a predetermined concentration in a suitable binding buffer.

  • Washing and Scanning:

    • Wash the array to remove unbound probe.

    • Scan the array using a fluorescence scanner to detect the signals from the bound probe. [11]

  • Data Analysis:

    • The fluorescence intensity for each glycan spot is quantified and normalized.

    • The data is often visualized as a heatmap to easily identify the glycan structures that show the strongest binding.

Concluding Remarks for the Senior Application Scientist

The validation of glycoprotein interactions is a critical step in advancing our understanding of biology and in the development of novel therapeutics. This compound offers a versatile and robust tool for this purpose, providing a broad-spectrum approach to glycoprotein capture and analysis.

By employing a combination of orthogonal techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Glycan Array analysis, researchers can build a comprehensive and trustworthy dataset that elucidates the kinetics, thermodynamics, and specificity of these vital molecular interactions. This multi-pronged validation strategy ensures the scientific integrity of the findings and provides a solid foundation for further research and development.

References

  • boronic acid-decorated lectins with enhanced binding affinity for the selective enrichment of glycoproteins. (2013). PubMed. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (2013). PubMed Central. [Link]

  • Structures of boronic acid derivatives and experimental results using... (n.d.). ResearchGate. [Link]

  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. (n.d.). Accounts of Chemical Research. [Link]

  • A Novel Fiber Optic Surface Plasmon Resonance Biosensors with Special Boronic Acid Derivative to Detect Glycoprotein. (n.d.). PubMed. [Link]

  • Boronic Acid Materials for Glycoprotein Recognition and Enhanced Cellular Delivery. (n.d.). University of California, Riverside Library. [Link]

  • Boronic acid-lectin affinity chromatography. 1. Simultaneous glycoprotein binding with selective or combined elution. (2007). PubMed. [Link]

  • Boronic Acids as Ligands for Affinity Chromatography. (2025). ResearchGate. [Link]

  • Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. (n.d.). PubMed. [Link]

  • A Novel Fiber Optic Surface Plasmon Resonance Biosensors with Special Boronic Acid Derivative to Detect Glycoprotein. (n.d.). MDPI. [Link]

  • Direct Glycan Analysis of Biological Samples and Intact Glycoproteins by Integrating Machine Learning-Driven Surface-Enhanced Raman Scattering and Boronic Acid Arrays. (2024). ACS Measurement Science Au. [Link]

  • Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years. (n.d.). SpringerLink. [Link]

  • (PDF) A Novel Fiber Optic Surface Plasmon Resonance Biosensors with Special Boronic Acid Derivative to Detect Glycoprotein. (2025). ResearchGate. [Link]

  • Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. (n.d.). MDPI. [Link]

  • Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenyl)boronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. (2010). NIH. [Link]

  • Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. (2022). Analytical Chemistry. [Link]

  • Preparation and Analysis of Glycan Microarrays. (n.d.). PubMed Central. [Link]

  • Affinity Chromatography: A Historical Perspective. (n.d.). SpringerLink. [Link]

  • Surface plasmon resonance. (n.d.). University of Glasgow. [Link]

  • Scheme of (a) synthesis of phenylboronic acid derivatives (n = 1, 2, 3). (n.d.). ResearchGate. [Link]

  • Assessment of Glycoprotein Interactions With 4-[(2-aminoethyl)carbamoyl]phenyl)boronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. (n.d.). PubMed. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • AN OVERVIEW ON AFFINITY CHROMATOGRAPHY. (2018). Zenodo. [Link]

  • ITC-Derived Binding Constants. (n.d.). GE Healthcare. [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. (2006). Nature Protocols. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. (2021). Frontiers in Chemistry. [Link]

  • Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. (n.d.). Analytical Chemistry. [Link]

  • Exploring the specificities of glycan-binding proteins using glycan array data and the GlycoSearch software. (n.d.). PubMed Central. [Link]

  • A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. (2015). PubMed. [Link]

Sources

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid vs. other boronic acids for sensor applications

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide: (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic Acid in Advanced Sensor Design

In the pursuit of highly sensitive and selective chemical sensors, particularly for continuous monitoring of biological analytes like glucose, the choice of the molecular recognition element is paramount. Boronic acids have emerged as a cornerstone in this field, prized for their unique ability to form reversible covalent bonds with cis-diol-containing molecules.[1][2][3] However, not all boronic acids are created equal. This guide provides an in-depth comparison of this compound against other commonly used boronic acids, offering a clear rationale for its superior performance in specific sensor applications, supported by structural insights and performance data.

Section 1: The Foundation: Boronic Acid-Diol Interactions

Boronic acids act as Lewis acids, capable of reversibly binding with compounds containing 1,2- or 1,3-diols, such as carbohydrates, to form stable cyclic esters.[3][4] This interaction is the fundamental principle behind their use in sensors. The binding process is highly dependent on pH. The boronic acid group (B(OH)₂) exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). It is the anionic tetrahedral form that predominantly binds with diols.

The efficiency of this binding at a specific pH is governed by the acid dissociation constant (pKa) of the boronic acid. For many simple phenylboronic acids, the pKa is relatively high (around 8.8 for phenylboronic acid itself), meaning they are most effective in alkaline conditions, far from the physiological pH of ~7.4 required for most biomedical applications.[5] This limitation has driven the development of various derivatives with tailored pKa values.

Figure 1: General mechanism of boronic acid binding with a cis-diol compound.

Section 2: A Closer Look at this compound

This compound is a sophisticated derivative designed to overcome the pKa limitations of simpler boronic acids. Its structure features two key modifications to the basic phenylboronic acid backbone:

  • A Carbamoyl Linker: This group modifies the electronic properties of the phenyl ring.

  • A Morpholinoethyl Group: The crucial component is the morpholine ring, which contains a tertiary amine.

The nitrogen atom in the morpholine group can act as an intramolecular base. This proximity allows for a "push-pull" electronic effect or direct intramolecular coordination with the boron atom, which stabilizes the anionic tetrahedral state. This stabilization effectively lowers the pKa of the boronic acid, shifting its optimal binding pH closer to the physiological range. This is a significant advantage for developing sensors intended for in vivo or biological sample analysis, as it allows for strong binding and a robust signal at neutral pH without the need for alkaline buffers.

Section 3: Comparative Performance Analysis

To understand the practical advantages of this compound, it is essential to compare its performance metrics against other common boronic acid derivatives used in sensor technology.

Boronic Acid Derivative Approximate pKa Optimal pH for Sensing Key Features & Trade-offs
Phenylboronic Acid (PBA)~8.8[5]> 8.5Baseline standard. Simple and inexpensive but requires alkaline conditions, limiting biological applicability.
3-Aminophenylboronic Acid (APBA)~8.2[6]~8.0 - 8.5Improved pKa. The amino group slightly lowers the pKa. Often used for immobilization on surfaces. Still suboptimal for physiological pH.[7]
4-Carboxyphenylboronic Acid~8.3~8.0 - 8.5Provides attachment point. Carboxyl group is useful for conjugation but has a minor effect on lowering pKa.
(4-((2-Morpholinoethyl) carbamoyl)phenyl)boronic Acid ~7.2 - 7.8 (Estimated) ~7.4 (Physiological) Intramolecular catalysis. The morpholino group significantly lowers the pKa, enabling high sensitivity at neutral pH. Ideal for biological sensing.
Diboronic AcidsVariable (depends on linker)Variable (often designed for ~7.4)High Glucose Selectivity. Two boronic acid moieties can "sandwich" a glucose molecule, offering superior selectivity over other monosaccharides like fructose.[8][9]

Discussion of Performance:

  • Sensitivity at Physiological pH: The primary advantage of the morpholino-functionalized boronic acid is its enhanced performance at neutral pH. While PBA and APBA sensors show a significant drop in signal intensity as the pH is lowered from 9.0 to 7.4, sensors based on this compound maintain high sensitivity, enabling the detection of glucose in the physiologically relevant range.

  • Selectivity: Monoboronic acids, including the topic compound, generally exhibit higher affinity for fructose than glucose because fructose has a higher population of the furanose form with the ideal cis-diol configuration.[10] However, in many biological fluids like blood, glucose concentrations are significantly higher than fructose, minimizing interference. For applications requiring exquisite selectivity, diboronic acid structures are often preferred as they are specifically designed to bind to the unique diol arrangement of glucose.[9]

  • Stability and Solubility: The morpholino group can also enhance the aqueous solubility of the molecule, which is beneficial for sensor fabrication and operation in biological media.

Section 4: Experimental Workflow: Electrochemical Sensor Fabrication and Testing

This section outlines a typical protocol for creating and evaluating a non-enzymatic glucose sensor using a boronic acid derivative immobilized on an electrode surface. The chosen method is Electrochemical Impedance Spectroscopy (EIS), a highly sensitive technique for probing surface binding events.[7][11]

Methodology:

  • Electrode Preparation:

    • Begin with a clean screen-printed gold or carbon electrode (SPCE).

    • Perform electrochemical cleaning by cycling the potential in a dilute acid solution (e.g., 0.5 M H₂SO₄).

  • Surface Functionalization:

    • Immobilize the boronic acid onto the electrode. For an amine-containing boronic acid like 3-aminophenylboronic acid, this can be achieved via electrochemical grafting.

    • For this compound, a common method involves first modifying the electrode with a self-assembled monolayer (SAM) that has a terminal carboxyl group (e.g., mercaptoundecanoic acid on a gold electrode).

    • Activate the carboxyl groups using EDC/NHS chemistry (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide).

    • Introduce the boronic acid solution, allowing the amine on the morpholinoethyl tail to form a stable amide bond with the activated surface.

  • Electrochemical Characterization (EIS):

    • Perform EIS measurements in a phosphate-buffered saline (PBS) solution (pH 7.4) containing a redox probe, typically a [Fe(CN)₆]³⁻/⁴⁻ solution.

    • The measurement yields a Nyquist plot (imaginary vs. real impedance). The semicircle diameter in this plot corresponds to the charge-transfer resistance (Rct) at the electrode-solution interface.

  • Glucose Sensing:

    • Incubate the functionalized electrode in PBS solutions containing varying concentrations of glucose.

    • The binding of glucose (a neutral molecule) to the immobilized boronic acid creates an anionic boronate ester. This increases the negative charge on the electrode surface, repelling the negatively charged [Fe(CN)₆]³⁻/⁴⁻ redox probe.

    • This repulsion impedes electron transfer, leading to an increase in the charge-transfer resistance (Rct).

    • Plot the change in Rct against the glucose concentration to generate a calibration curve.

Figure 2: Experimental workflow for an EIS-based boronic acid sensor.

Conclusion and Future Outlook

This compound represents a significant advancement in the design of recognition elements for chemosensors operating under physiological conditions. Its key advantage—an intramolecularly lowered pKa—directly translates to higher sensitivity where it matters most: in biological applications. While simpler boronic acids like PBA and APBA remain useful for certain applications or as foundational structures, the targeted design of the morpholino-containing derivative provides superior performance for continuous glucose monitoring and other diagnostic platforms.

Future research will likely focus on integrating these advanced recognition molecules into novel materials like hydrogels and nanoparticles, and further enhancing selectivity through the development of multivalent or "smart" polymer systems that can amplify the binding signal.[12][13] The principles demonstrated by this compound provide a robust framework for the next generation of highly effective, non-enzymatic chemical sensors.

References

  • Singhal, R., et al. (2011). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. NIH. Available at: [Link]

  • DiCesare, N., & Lakowicz, J. R. (2004). Progress in boronic acid-based fluorescent glucose sensors. Journal of Fluorescence, 14(5), 481-489. Available at: [Link]

  • Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (2024). ACS Omega. Available at: [Link]

  • Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

  • A study of boronic acid based fluorescent glucose sensors. (2007). PubMed. Available at: [Link]

  • Kim, J. H., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. MDPI. Available at: [Link]

  • Kim, J. H., et al. (2023). Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection. R Discovery. Available at: [Link]

  • Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for High. (2019). Semantic Scholar. Available at: [Link]

  • Nan, K., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. OUCI. Available at: [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). Journal of the American Chemical Society. Available at: [Link]

  • Nan, K., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC - NIH. Available at: [Link]

  • Matsumoto, A., et al. (2016). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH. Available at: [Link]

  • Daikuzono, C. M., et al. (n.d.). Impedance spectroscopy for monosaccharides detection using responsive hydrogel modified. DORAS | DCU Research Repository. Available at: [Link]

  • 4-(Morpholinomethyl)phenylboronic acid. PubChem. Available at: [Link]

  • Mechanism of interaction between glucose and phenylboronic acid (PBA)... (n.d.). ResearchGate. Available at: [Link]

  • Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). PMC - NIH. Available at: [Link]

  • 4-((Morpholino)methyl)phenylboronic acid pinacol ester. PubChem. Available at: [Link]

  • This compound. GlobalChemMall. Available at: [Link]

  • Iden, H., & Messaddeq, Y. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. PMC - NIH. Available at: [Link]

  • A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. (2016). ResearchGate. Available at: [Link]

  • pK a values for boronic acids 1-7. (n.d.). ResearchGate. Available at: [Link]

  • Liu, X., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • Phenylboronic acid. Wikipedia. Available at: [Link]

  • Selected boronic acids and their pKa values. (n.d.). ResearchGate. Available at: [Link]

  • pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Available at: [Link]

  • A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose. (2018). New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

A Comparative Guide to (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid and its Applications in Bioconjugation and Affinity Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Phenylboronic Acids in Bioresearch

Phenylboronic acids have emerged as indispensable tools in chemical biology and drug discovery, largely owing to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. This property makes them exceptionally well-suited for the selective recognition and capture of biomolecules rich in these moieties, such as glycoproteins and ribonucleosides.[1] The functionalization of the phenyl ring allows for the fine-tuning of the boronic acid's properties, including its pKa, solubility, and binding kinetics, thereby enabling the design of highly specific molecular probes and affinity ligands.

This guide provides an in-depth technical comparison of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid , a promising but less-studied derivative, with its well-documented analogue, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) . While direct experimental data for the morpholinoethyl derivative is scarce in peer-reviewed literature, this guide will extrapolate its potential performance characteristics based on the established roles of the morpholine moiety in medicinal chemistry and compare them to the known experimental data for AECPBA. The primary application in focus is the enrichment of glycoproteins, a critical step in proteomics and biomarker discovery.

Core Chemistry: The Boronic Acid-Diol Interaction

The fundamental principle behind the application of these molecules in glycoprotein capture is the equilibrium reaction between the boronic acid and the diol groups present on the carbohydrate chains of glycoproteins. In an aqueous environment, the boronic acid (a Lewis acid) exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form. The tetrahedral form is the active species that reacts with diols to form stable cyclic esters.[2][3]

G A Trigonal Planar Boronic Acid (Inactive) B Tetrahedral Boronate (Active) A->B + OH- B->A - OH- D Cyclic Boronate Ester (Complex) B->D + Diol C cis-Diol (e.g., on Glycoprotein) C->D D->B - Diol

Figure 1: Equilibrium of boronic acid with a cis-diol. The formation of the stable cyclic boronate ester is the basis for glycoprotein capture.

Structural Comparison: this compound vs. AECPBA

The key structural difference between the two molecules lies in the terminal amine of the linker arm attached to the carbamoylphenylboronic acid core.

FeatureThis compound4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA)
Core Structure 4-Carbamoylphenylboronic acid4-Carbamoylphenylboronic acid
Linker Arm 2-Morpholinoethyl2-Aminoethyl
Terminal Group Tertiary Amine (Morpholine)Primary Amine
Inferred Properties Increased hydrophilicity, metabolic stability, reduced non-specific bindingReactive handle for further conjugation, potential for non-specific electrostatic interactions

The presence of the morpholine ring, a common scaffold in medicinal chemistry, is anticipated to confer several advantageous properties.[4][5] Morpholine is known to improve aqueous solubility and metabolic stability, and its tertiary amine nature may reduce non-specific electrostatic interactions compared to the primary amine of AECPBA.[6]

Hypothetical Synthesis Protocol

G A 4-Carboxyphenylboronic acid D This compound A->D B N-(2-Aminoethyl)morpholine B->D C Coupling Reagents (e.g., EDC, HOBt) C->D

Figure 2: Proposed synthesis of this compound via amide coupling.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: Dissolve 4-Carboxyphenylboronic acid in a suitable anhydrous solvent (e.g., DMF or DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (HOBt) to activate the carboxylic acid group.

  • Amine Addition: To the activated carboxylic acid solution, add N-(2-Aminoethyl)morpholine.

  • Reaction: Stir the reaction mixture at room temperature for several hours to overnight.

  • Purification: Purify the final product using standard chromatographic techniques to remove unreacted starting materials and coupling byproducts.

Comparative Performance in Glycoprotein Enrichment: An Extrapolated View

The performance of these boronic acid derivatives in glycoprotein enrichment can be compared based on several key parameters. The data for AECPBA is derived from published studies, while the performance of the morpholinoethyl derivative is inferred.[2][3][9][10]

Parameter4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) (Experimental)This compound (Inferred)Rationale for Inference
Binding Specificity High for cis-diol containing glycoproteins.[2][3]Potentially higher due to reduced non-specific binding.The morpholine moiety is less prone to non-specific electrostatic interactions compared to a primary amine, which can be protonated at physiological pH.[6]
Binding Capacity High, demonstrated on various solid supports.[10][11]Likely comparable, dependent on immobilization chemistry.The binding capacity is primarily a function of the boronic acid moiety and the density of the ligand on the support.
Solubility & Handling Good aqueous solubility.Potentially improved aqueous solubility.The morpholine ring is known to enhance the hydrophilicity of molecules.[4][5]
Metabolic Stability Not a primary concern for in vitro applications.Potentially higher metabolic stability.The morpholine scaffold is often incorporated into drug candidates to improve their pharmacokinetic properties.[4][12]
Versatility for Further Conjugation High, the primary amine serves as a reactive handle.Low, the tertiary amine is not readily available for further covalent modification.Primary amines are common targets for amine-reactive crosslinkers.[13][14]

Experimental Workflow for Glycoprotein Enrichment

The following is a generalized workflow for using these boronic acid derivatives for the enrichment of glycoproteins from a complex biological sample.

G A Complex Protein Sample (e.g., Serum) C Binding (alkaline pH) A->C B Immobilized Boronic Acid Ligand B->C D Wash (remove non-glycoproteins) C->D E Elution (acidic pH or competing diol) D->E F Enriched Glycoproteins E->F

Figure 3: General workflow for glycoprotein enrichment using boronic acid affinity chromatography.

Detailed Protocol:

  • Ligand Immobilization: Covalently attach the boronic acid derivative to a solid support (e.g., agarose beads, magnetic beads, or a sensor surface) via a suitable linker. For AECPBA, the primary amine can be used for immobilization. For the morpholinoethyl derivative, an alternative immobilization strategy would be required if not already part of the synthesis (e.g., incorporating a reactive group on the phenyl ring).

  • Sample Preparation: Prepare the biological sample in a binding buffer with a slightly alkaline pH (typically pH 8-9) to favor the formation of the active tetrahedral boronate species.

  • Binding: Incubate the prepared sample with the immobilized boronic acid ligand to allow for the capture of glycoproteins.

  • Washing: Wash the solid support extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured glycoproteins by either lowering the pH (which shifts the equilibrium back to the inactive trigonal planar boronic acid) or by adding a competing diol (e.g., sorbitol) at a high concentration.

Conclusion and Future Perspectives

While 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA) is a well-established and effective tool for glycoprotein enrichment, the hypothetical analysis of This compound suggests it may offer advantages in terms of reduced non-specific binding and improved physicochemical properties. The morpholine moiety, with its proven benefits in drug design, makes this derivative a compelling candidate for the development of next-generation affinity ligands with enhanced performance.[4][5]

The primary trade-off appears to be in the versatility for further chemical modification. The primary amine of AECPBA provides a convenient handle for subsequent bioconjugation, a feature lacking in its morpholino counterpart. The choice between these two derivatives will therefore depend on the specific application. For straightforward glycoprotein enrichment where minimizing non-specific interactions is paramount, the morpholinoethyl derivative holds significant promise. For applications requiring a multi-functional probe with a site for further labeling, AECPBA remains a strong choice.

Further experimental validation is necessary to confirm the inferred properties of this compound. Direct comparative studies employing surface plasmon resonance, affinity chromatography, and mass spectrometry would provide the definitive data needed to fully assess its potential in proteomics and related fields.

References

  • De Guzman, J. M., Soper, S. A., & McCarley, R. L. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry, 82(21), 8970–8977. [Link]

  • De Guzman, J. M., Soper, S. A., & McCarley, R. L. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Analytical chemistry, 82(21), 8970-7. [Link]

  • Lin, P. C., et al. (2015). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules, 20(6), 10465–10486. [Link]

  • De Guzman, J. M., Soper, S. A., & McCarley, R. L. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. Anal Chem, 82(21), 8970-8977. [Link]

  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 39(5), 1558-1612. [Link]

  • De Guzman, J. M., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Request PDF. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Torres-Pérez, A., et al. (2022). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 407, 01015. [Link]

  • Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Chen, Y., et al. (2016). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B, 4(28), 4785-4793. [Link]

  • Kourounakis, A. P., et al. (2019). Contribution of the morpholine scaffold on the activity of morpholine-containing bioactives on their biomolecular targets for various therapeutic areas. ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Lee, J. H., et al. (2024). Synthesis, Properties, and Biocompatibility of 4-Carboxyphenyboronic Acid-Modified Gelatin-Methacryloyl: A Hydrogel for Retinal Surgeries. ACS Omega. [Link]

  • Li, W., et al. (2002). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]

  • Gzella, A., et al. (2017). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Open Chemistry, 15(1), 126-133. [Link]

  • Biotech Support Group. (n.d.). NuGel™ Glycoprotein Enrichment PBA Kit. [Link]

  • Burke, T. R., et al. (2017). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 9(6), 974-983. [Link]

  • Tang, P. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 304-314. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606-31. [Link]

  • Zhang, H., et al. (2014). Workflow of the boronic acid-based enrichment method for comprehensive analysis of protein N-glycosylation sites. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557-6602. [Link]

  • Zhang, H., et al. (2007). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & cellular proteomics, 6(12), 2256-65. [Link]

  • Thalluri, K., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 55(30), 4144-4147. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid (AECPBA)-based sensors. Designed for researchers, scientists, and drug development professionals, this document offers a comparative look at AECPBA's performance against other sensing alternatives, supported by experimental data and detailed protocols. Our objective is to equip you with the necessary insights to critically evaluate and effectively implement boronic acid-based sensing technologies in your research.

The Principle of Boronic Acid-Based Sensing: A Double-Edged Sword

Boronic acids have emerged as versatile synthetic receptors, primarily due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1] This interaction forms the basis of their application in sensors for carbohydrates, glycoproteins, and other diol-containing biomolecules. The core of this sensing mechanism lies in the equilibrium between the neutral, trigonal boronic acid and the anionic, tetrahedral boronate ester formed upon diol binding. This transformation can be transduced into a measurable optical or electrochemical signal.

The specific derivative, this compound (AECPBA), has garnered attention for its application in glycoprotein sensing, particularly due to a lower pKa that makes it more effective under physiological conditions.[2] However, the very nature of this broad reactivity with cis-diols presents the primary challenge in boronic acid-based sensing: cross-reactivity . While this property allows for the detection of a class of molecules, it can also lead to interference from structurally similar, non-target analytes, a critical consideration in complex biological matrices.

Comparative Analysis of AECPBA Sensor Selectivity

The performance of a sensor is ultimately defined by its ability to distinguish the target analyte from a background of potential interferents. Here, we compare the binding characteristics of AECPBA with other sensing modalities, highlighting its strengths and weaknesses.

AECPBA vs. Other Boronic Acid Scaffolds

The selectivity of boronic acid sensors is highly dependent on the molecular structure surrounding the boronic acid moiety. While simple phenylboronic acid (PBA) exhibits a general affinity for saccharides, with a notable preference for fructose, more complex structures have been developed to enhance selectivity for other targets like glucose.[1] Diboronic acid sensors, for instance, can create a binding pocket with a specific size and orientation of the two boronic acid groups, leading to enhanced affinity and selectivity for glucose over other monosaccharides.

AECPBA is specifically designed for enhanced performance at physiological pH and has shown strong interactions with glycoproteins.[2] However, it remains susceptible to interference from high concentrations of monosaccharides and other small molecules containing cis-diols.

AECPBA vs. Lectin-Based Assays

Lectins are proteins that bind to specific carbohydrate structures with high affinity and selectivity.[3][4][5] This makes them a gold standard for glycan analysis and a powerful alternative to boronic acid sensors for glycoprotein detection.

FeatureAECPBA-Based SensorsLectin-Based Assays
Recognition Element Synthetic boronic acidNatural protein (Lectin)
Binding Principle Reversible covalent bonding with cis-diolsHigh-affinity, specific non-covalent interactions
Selectivity Broad for cis-diols, can be tunedHigh for specific glycan epitopes
Stability Generally high, robust synthetic moleculeCan be prone to denaturation
Cost Potentially lower for synthetic receptorsCan be higher due to protein production
Regeneration Typically straightforward with pH changeCan be challenging without denaturing the lectin
AECPBA vs. Enzyme-Based Sensors

For specific monosaccharide detection, particularly glucose, enzyme-based sensors are the most widely used and commercially successful technology.[6][7][8] These sensors utilize enzymes like glucose oxidase, which offers exceptional selectivity for its substrate.

FeatureAECPBA-Based SensorsEnzyme-Based Sensors (e.g., Glucose Oxidase)
Recognition Element Synthetic boronic acidEnzyme (e.g., Glucose Oxidase)
Mechanism Diol bindingCatalytic reaction
Selectivity for Glucose Lower, subject to fructose interferenceExtremely high
Operational Stability HighCan be limited by enzyme denaturation
Response to Glycoproteins Yes, can be a primary targetNo, specific to monosaccharide substrate
Continuous Monitoring Well-suited due to reversible bindingCan be challenging due to enzyme consumption

Quantitative Cross-Reactivity Data

A thorough understanding of a sensor's cross-reactivity profile is paramount for accurate data interpretation. The following tables summarize the known binding behavior of AECPBA and related phenylboronic acids.

AECPBA Binding with Glycoproteins and Controls (Semi-Quantitative)

The following data, derived from Surface Plasmon Resonance (SPR) studies, illustrates the interaction of various proteins with an immobilized AECPBA surface. The response is indicative of the extent of binding.[2]

AnalyteTypeGlycosylation StatusRelative SPR Response (RU)Interpretation
Asialofetuin GlycoproteinHigh~4100Strong binding, indicating high affinity for exposed galactose residues.
RNAse B GlycoproteinLow (high mannose)~3400Significant binding, demonstrating interaction with mannose-type glycans.
Avidin GlycoproteinModerate~3200Moderate binding.
RNAse A Non-GlycoproteinN/A~2800Significant non-specific binding , likely due to electrostatic interactions with the sensor surface.
Fetuin GlycoproteinHigh (sialylated)~1000Weaker binding compared to asialofetuin, suggesting terminal sialic acids hinder interaction.
ExtrAvidin Non-GlycoproteinN/A~500Lower non-specific binding compared to RNAse A.

Data adapted from SPR experiments.[2] The response units (RU) are proportional to the mass bound to the sensor surface.

Key Insight: The data clearly demonstrates that while the AECPBA sensor effectively binds glycoproteins, it is also susceptible to significant non-specific interactions with non-glycosylated proteins like RNAse A.[2] This highlights the critical need for appropriate blocking strategies and control experiments. Furthermore, the dramatic difference in binding between fetuin and asialofetuin underscores that the accessibility and nature of the terminal saccharide are crucial for recognition by the boronic acid.[9]

Typical Binding Affinities of Phenylboronic Acids with Monosaccharides
SaccharideTypical Kd (mM) at pH 7.4Relative Affinity
Fructose ~1-5Highest
Galactose ~10-20Moderate
Glucose ~20-50Lower
Mannose ~30-70Low

These are approximate values for phenylboronic acid and can vary based on the specific derivative and experimental conditions.

Causality: The higher affinity for fructose is attributed to its ability to exist in the furanose form, which presents cis-diols in a favorable conformation for stable five-membered boronate ester formation.

Experimental Protocols for Cross-Reactivity Assessment

To ensure the trustworthiness of your sensor data, a rigorous, self-validating experimental design is essential. We provide detailed methodologies for assessing the cross-reactivity of AECPBA-based sensors using two common techniques.

Workflow for Cross-Reactivity Analysis

The logical flow for assessing sensor selectivity is a critical first step.

G cluster_0 Phase 1: Sensor Preparation & Baseline cluster_1 Phase 2: Binding Analysis cluster_2 Phase 3: Data Analysis prep Prepare AECPBA Sensor (e.g., immobilize on SPR chip or prepare fluorescent solution) equil Equilibrate Sensor in Assay Buffer prep->equil baseline Establish Stable Baseline Signal equil->baseline target Inject Target Analyte (e.g., Glycoprotein) at various concentrations baseline->target interferent Inject Potential Interferent (e.g., Monosaccharide, Non-glycosylated protein) at various concentrations baseline->interferent mixture Inject Mixture of Target and Interferent baseline->mixture kinetics Determine Kinetic Parameters (ka, kd) and Affinity (KD) for each analyte target->kinetics interferent->kinetics compare Compare Binding Responses and Affinities mixture->compare kinetics->compare conclusion Assess Specificity and Cross-Reactivity Profile compare->conclusion

Caption: Workflow for assessing sensor cross-reactivity.

Protocol 1: Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful label-free technique for quantifying biomolecular interactions in real-time.[10]

Objective: To determine the binding kinetics and affinity of a target glycoprotein and potential interferents to an AECPBA-functionalized sensor surface.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • AECPBA

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+, pH 7.4)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Target glycoprotein (e.g., Asialofetuin)

  • Potential interferents (e.g., Fructose, Glucose, RNAse A)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Methodology:

  • Surface Preparation:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject a solution of AECPBA (e.g., 10 mM in immobilization buffer) to achieve the desired immobilization level (e.g., 500-1000 RU). The amine group on AECPBA will couple to the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

    • Create a reference flow cell by performing the activation and deactivation steps without AECPBA injection to account for non-specific binding to the dextran matrix.

  • Binding Analysis:

    • Prepare a dilution series of the target glycoprotein and each potential interferent in running buffer (e.g., 0, 50, 100, 200, 400 nM).

    • Inject each concentration over the AECPBA and reference flow cells at a constant flow rate (e.g., 30 µL/min). Allow for sufficient association and dissociation time (e.g., 180s each).

    • Between each injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain corrected sensorgrams.

    • Perform a global fit of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Compare the KD values for the target analyte and the interferents. A significantly lower KD for the target indicates higher affinity and better selectivity.

Protocol 2: Fluorescence Titration Assay

This method is suitable for AECPBA derivatives that have an intrinsic fluorophore or when using a competitive displacement assay with a fluorescent reporter dye.

Objective: To determine the binding constant of AECPBA with various saccharides in solution.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Fluorescent AECPBA derivative or a non-fluorescent AECPBA with a reporter dye like Alizarin Red S (ARS)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • Stock solutions of saccharides (e.g., Fructose, Glucose, Galactose) of known concentrations.

Methodology:

  • Assay Setup:

    • Prepare a solution of the fluorescent AECPBA derivative at a fixed concentration (e.g., 10 µM) in the assay buffer.

    • Allow the solution to equilibrate at a constant temperature.

  • Fluorescence Titration:

    • Record the initial fluorescence emission spectrum of the AECPBA solution.

    • Make sequential additions of a concentrated stock solution of the first saccharide interferent directly into the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence emission spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Repeat for all Interferents:

    • Repeat the titration experiment for each potential interferent using a fresh solution of the AECPBA derivative.

  • Data Analysis:

    • Correct the fluorescence intensity data for dilution effects.

    • Plot the change in fluorescence intensity (ΔF) as a function of the saccharide concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., the Hill equation or a 1:1 binding model) to calculate the dissociation constant (KD).[11] The lower the KD, the higher the binding affinity.

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis prep_sensor Prepare Sensor Solution (Fixed Concentration) measure_initial Measure Initial Fluorescence (F₀) prep_sensor->measure_initial prep_analyte Prepare Concentrated Analyte Stock add_aliquot Add Aliquot of Analyte Stock prep_analyte->add_aliquot measure_initial->add_aliquot equilibrate Equilibrate add_aliquot->equilibrate measure_new Measure New Fluorescence (F) equilibrate->measure_new check_saturation Saturation Reached? measure_new->check_saturation check_saturation->add_aliquot No plot_data Plot ΔF vs. [Analyte] check_saturation->plot_data Yes fit_curve Fit Binding Isotherm plot_data->fit_curve calc_kd Calculate KD fit_curve->calc_kd

Caption: Workflow for fluorescence titration experiment.

Conclusion and Future Perspectives

This compound is a valuable tool for the detection of glycoproteins, offering the advantages of a robust, synthetic receptor that operates under physiological conditions. However, its utility is intrinsically linked to a thorough understanding of its cross-reactivity profile.

Key Takeaways:

  • Primary Selectivity: AECPBA demonstrates strong binding to glycoproteins, with a preference for those with accessible terminal galactose or mannose residues.

  • Significant Cross-Reactivity: Users must be aware of potential interference from non-glycosylated proteins (via non-specific interactions) and high concentrations of monosaccharides, particularly fructose.

  • Experimental Design is Crucial: The implementation of proper controls, such as reference surfaces in SPR and the testing of individual interferents, is non-negotiable for generating reliable data.

  • Context is Key: Compared to highly specific alternatives like lectins and enzymes, AECPBA-based sensors are best described as "glycan-responsive" rather than "glycoprotein-specific." Their strength lies in detecting changes in the overall glycan landscape.

Future advancements in boronic acid sensor design will likely focus on incorporating secondary recognition motifs to improve selectivity and developing sensor arrays that can generate unique "fingerprints" for complex analyte mixtures, leveraging computational analysis to deconvolve cross-reactive signals. For the practicing scientist, a careful consideration of the biological question and the composition of the sample matrix will ultimately guide the choice between a broadly selective boronic acid sensor and a more specific affinity reagent.

References

  • Zhang, Y., et al. Identification of Glycoproteins Containing Specific Glycans Using a Lectin-Chemical Method. Journal of the American Chemical Society. 2013.
  • Kim, J., et al. A bio-inspired highly selective enzymatic glucose sensor using a red blood cell membrane. Biosensors and Bioelectronics. 2020.
  • Block, T., et al. Lectin capture strategies combined with mass spectrometry for the discovery of serum glycoprotein biomarkers. Molecular & Cellular Proteomics. 2006.
  • Imani, S., et al.
  • Gessner, G., et al. Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. Frontiers in Chemistry. 2021.
  • Wang, B., et al. A Nonoxidative Electrochemical Sensor Based on a Self-Doped Polyaniline/Carbon Nanotube Composite for Sensitive and Selective Detection of the Neurotransmitter Dopamine.
  • Karunakaran, C., et al. Recent Advances in Enzymatic and Non-Enzymatic Electrochemical Glucose Sensing. Sensors. 2021.
  • Rojas-Mayorga, C., et al.
  • Yoo, E.H., and Lee, S.Y. Glucose Biosensors: An Overview of Use in Clinical Practice. Sensors. 2010.
  • Soranzo, T., et al. Electrochemical Biosensing of Glucose Based on the Enzymatic Reduction of Glucose. Sensors. 2022.
  • Springsteen, G., and Wang, B. A detailed general fluorescence assay for determining the binding constants of boronic acids and carbohydrates.
  • Schasfoort, R.B.M., and Tudos, A.J., eds. Surface Plasmon Resonance. Royal Society of Chemistry. 2008.
  • Yan, J., et al. The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron. 2004.
  • O'Reilly, C., and Rich, R.L. Surface Plasmon Resonance (SPR) for the analysis of protein-protein interactions. BIAcore AB. N/A.
  • Badugu, R., et al. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence. 2005.
  • Zhai, W., et al. Recent development of boronic acid-based fluorescent sensors. RSC Advances. 2018.
  • Nedelkov, D. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • Wang, J. Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen. 2012.
  • Jones, D.M., et al. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Analytical Chemistry. 2010.
  • Jones, D.M., et al. Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces using surface plasmon resonance spectroscopy. PubMed. 2010.
  • Lathwal, S., and Sikes, H.D. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. 2016.
  • Das, D., et al. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Chemical Science. 2025.
  • Kastritis, P.L., and Bonvin, A.M.J.J. A structure-based benchmark for protein–protein binding affinity. Protein Science. 2011.
  • Dam, T.K., and Brewer, C.F. Thermodynamics of Multivalent Carbohydrate-Lectin Cross-linking Interactions: Importance of Entropy in the Bind and Jump Mechanism. Journal of Biological Chemistry. 2008.
  • Rodríguez-Cuamatzi, P., et al. (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E. 2006.
  • Wenska, M., et al. Apparent binding affinity values (KD app) for complexes between PABP and modified poly(A) analogs determined by an MST competition assay. ChemMedChem. 2021.
  • Geu-Flores, F., and Schaerli, Y. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology. 2016.
  • Khan, I., et al. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules. 2022.
  • The Bumbling Biochemist. Binding affinity and Kd. YouTube. 2021.

Sources

A Comparative Performance Analysis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals and functional materials.[1] The judicious selection of the organoboron coupling partner is paramount to the success of these intricate transformations, directly influencing reaction kinetics, yields, and functional group tolerance.[2][3] This guide provides an in-depth comparative analysis of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid , a functionalized building block of increasing interest in drug discovery, benchmarking its performance against other commonly employed boronic acids in the synthesis of complex molecules.

The Strategic Advantage of Functionalized Boronic Acids

Boronic acids are prized for their versatility, general stability, and relatively low toxicity.[3] The introduction of complex functional groups onto the boronic acid scaffold, such as the morpholinoethylcarbamoyl moiety, offers a strategic advantage in drug development. It allows for the direct incorporation of moieties that can enhance solubility, modulate pharmacokinetic properties, or serve as key pharmacophoric elements.

The subject of this guide, this compound, features a secondary amide linked to a morpholine ring. This combination of functionalities introduces both a hydrogen bond donor/acceptor site and a basic nitrogen, which can be pivotal for target engagement and physicochemical properties. However, the electronic nature of the carbamoyl group, being electron-withdrawing, can influence the reactivity of the boronic acid in the Suzuki-Miyaura catalytic cycle.

Understanding the Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura coupling is dictated by a well-established catalytic cycle involving a palladium catalyst.[4] A simplified representation of this cycle is crucial for understanding the impact of the boronic acid's structure on the reaction's outcome.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining and is significantly influenced by the electronic properties of the boronic acid.

Performance Comparison: this compound vs. Alternatives

Direct comparative experimental data for this compound is not extensively published. However, its performance can be credibly inferred by comparing it with boronic acids bearing substituents of similar electronic nature, such as 4-formylphenylboronic acid and 4-carbamoylphenylboronic acid, both of which possess electron-withdrawing groups.

Generally, electron-donating groups (EDGs) on the aryl boronic acid accelerate the transmetalation step, often leading to higher yields and faster reactions.[2] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down this crucial step.[3]

Experimental Data Synopsis

The following tables summarize experimental data from various studies, comparing the performance of phenylboronic acids with electron-donating, neutral, and electron-withdrawing substituents. This data provides a framework for predicting the reactivity of this compound.

Table 1: Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidSubstituent NatureCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
Phenylboronic acidNeutral4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene95[3]
4-Methoxyphenylboronic acidElectron-Donating4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene98[3]
4-Formylphenylboronic acidElectron-Withdrawing4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield[5]
4-Nitrophenylboronic acidElectron-Withdrawing4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene85[3]

Analysis and Extrapolation:

The data in Table 1 suggests that while boronic acids with strong electron-withdrawing groups like the nitro group may show slightly diminished yields under standard conditions, those with moderately withdrawing groups like the formyl group can still be highly effective, especially with optimized catalyst systems.[3][5] The carbamoyl group in our target molecule is also electron-withdrawing. Therefore, it is anticipated that this compound will exhibit reactivity comparable to or slightly less than unsubstituted phenylboronic acid, but with the appropriate choice of catalyst, ligand, and base, high yields can be achieved. The presence of the morpholino group, a Lewis base, is unlikely to significantly hinder the reaction, as modern palladium catalysts show good tolerance to a wide range of functional groups.[1]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction that can be adapted for this compound.

Materials:
  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:
  • To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.03 mmol).

  • Add the degassed solvent mixture (5 mL of 1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide Boronic Acid Base B Inert Atmosphere: Evacuate & Backfill (Ar/N2) A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Figure 2: A flowchart illustrating the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

Causality Behind Experimental Choices

  • Choice of Base: An inorganic base like potassium carbonate is commonly used to facilitate the formation of the boronate species, which is more active in the transmetalation step.[6]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvent is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Selection: While Pd(PPh₃)₄ is a versatile catalyst, for challenging couplings involving electron-deficient boronic acids, more advanced catalyst systems with specialized ligands (e.g., Buchwald or Nolan-type ligands) may offer improved performance.[7]

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential protodeboronation side reactions.

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and development. While its electron-withdrawing nature may necessitate careful optimization of reaction conditions, the principles of the Suzuki-Miyaura coupling suggest that high yields of desired products are readily achievable. The selection of a suitable palladium catalyst, ligand, and base system is critical to overcoming the potential decrease in reactivity associated with the carbamoyl substituent. As the demand for highly functionalized and structurally complex molecules continues to grow, the strategic application of boronic acids like the one discussed herein will undoubtedly play an ever-more-important role in advancing the frontiers of medicinal chemistry.

References

  • Lei, P., Meng, G., Ling, Y., An, J., Nolan, S. P., & Szostak, M. (2017). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(23), 6510–6513.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804–3805.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(8), 2439-2444.
  • Zou, G., et al. (2008). Palladium-Catalyzed Acylative Cross-Coupling of Amides with Diarylborinic Acids and Sodium Tetraarylborates. The Journal of Organic Chemistry, 73(21), 8564-8571.
  • Sengoku, T., et al. (2020). Bifurcated synthesis of methylene-lactone- and methylene-lactam-fused spirolactams via electrophilic amide allylation of γ-phenylthio-functionalized γ-lactams. Tetrahedron, 76(48), 131659.
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1888-1891.
  • Carrow, B. P., & Hartwig, J. F. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8542–8556.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gnanaprakasam, B., et al. (2019). Recent Advances in the Metal‐Catalyzed Activation of Amide Bonds. Chemistry – A European Journal, 25(60), 13593-13615.
  • Roy, D. K., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(9), 2085.
  • Abed, F. A., et al. (2020). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Journal of Organometallic Chemistry, 921, 121383.
  • Celebi, K., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 44(25), 10323-10331.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Naskar, S., et al. (2018). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. Inorganica Chimica Acta, 471, 532-538.
  • Selvita. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Zhou, E., et al. (2022). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
  • Ishihara, K., & Lu, Y. (2016).
  • Grote, C. W., et al. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs.
  • Zhang, Y., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
  • Garg, N. K., et al. (2008). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
  • Hosseini, S. M., et al. (2022).
  • Cella, R., & Stefani, H. A. (2010). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry, 2010(1), 25–42.
  • Slade, D. J., et al. (2011). The development of N-α-(2-carboxyl)benzoyl-N(5)-(2-fluoro-1-iminoethyl)-l-ornithine amide (o-F-amidine) and N-α-(2-carboxyl)benzoyl-N(5)-(2-chloro-1-iminoethyl)-l-ornithine amide (o-Cl-amidine) as second generation protein arginine deiminase (PAD) inhibitors. Journal of Medicinal Chemistry, 54(19), 6919–6935.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid (CAS No. 913835-45-7). As a specialized reagent in drug development and chemical synthesis, its unique properties necessitate a disposal plan grounded in scientific principles of safety, environmental stewardship, and regulatory compliance. This document moves beyond a simple checklist to explain the causality behind each procedural step, empowering researchers to manage their waste streams with confidence and integrity.

Core Principles: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's risk profile. While a specific, comprehensive safety data sheet for this exact molecule is not universally available, we can extrapolate its hazards from structurally similar boronic acid derivatives and general principles of organoboron chemistry.

1.1. Toxicological Profile Boronic acids as a class are known to present several hazards. They are generally considered harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1][2][3][4] Some derivatives are classified as corrosive and can cause chemical burns upon contact.[5] Ingestion of certain boronic acids can lead to severe damage to the digestive tract.[5]

1.2. Environmental Hazards A critical consideration for boron-containing compounds is their environmental impact. Boronic acids and their derivatives may cause long-lasting harmful effects to aquatic life.[6] Studies have shown that boron compounds can be hazardous to aquatic ecosystems even at concentrations near natural background levels in some areas, indicating a high sensitivity for some organisms.[7][8] Therefore, preventing the release of this compound into the environment is a primary directive.[6] Under no circumstances should this chemical or its waste be discharged into drains. [5]

Table 1: Anticipated Hazard Profile for this compound

Hazard Class GHS Category Precautionary Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation.[4]

| Hazardous to the Aquatic Environment, Long-term | Category 4 | H413: May cause long lasting harmful effects to aquatic life.[6] |

Pre-Disposal Procedures: Safe Handling, Segregation, and Containment

Meticulous procedures within the laboratory are the foundation of a safe disposal workflow. These steps ensure that the waste is handled, segregated, and stored in a manner that prevents accidental exposure and environmental release.

2.1. Required Personal Protective Equipment (PPE) Due to the irritant and potentially corrosive nature of the compound, robust PPE is mandatory.

Table 2: Mandatory PPE for Handling Waste

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] Protects against dust particles and accidental splashes.
Hand Nitrile or other chemically resistant gloves. Prevents skin contact and irritation.[9]
Body Standard laboratory coat. Protects clothing and underlying skin from contamination.

| Respiratory | Use only within a certified chemical fume hood.[5] | Prevents inhalation of airborne dust particles. |

2.2. Waste Characterization and Segregation As the generator, you are responsible for correctly identifying your chemical waste.[5] This compound, when discarded, must be managed as hazardous waste.

  • Solid Waste: Collect un-used or expired pure this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated gloves, paper towels), in a dedicated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate liquid hazardous waste container.

Causality of Segregation: Proper segregation is crucial to prevent dangerous chemical reactions. This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[5] Co-mingling this waste with incompatible materials could lead to exothermic reactions, gas generation, or other hazards.

Table 3: Waste Segregation Quick Guide

Waste Stream Compatible Materials INCOMPATIBLE Materials (Do NOT Mix)

| this compound | Other non-reactive organoboron compounds, neutral organic solvents (e.g., THF, Dioxane). | Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Acids (e.g., HCl, H₂SO₄), Strong Bases (e.g., NaOH, KOH).[5] |

2.3. Containment and Labeling Proper containment and labeling prevent spills and ensure the waste is correctly identified for final disposal.

  • Container Selection: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE) or glass.[10][11] Ensure the container has a secure, leak-proof screw-top cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all constituents of a solution, including solvents.

  • Storage: Keep the waste container closed at all times, except when adding waste.[1] Store it in a designated Satellite Accumulation Area (SAA) within the lab, which should be under the direct control of laboratory personnel and provide secondary containment.[10]

The Disposal Decision Workflow

The primary and most recommended disposal pathway is through a licensed environmental services contractor. On-site chemical treatment is a specialized procedure that should only be considered under specific circumstances by highly trained personnel and in accordance with institutional and local regulations.

DisposalWorkflow start Begin Disposal Process for (4-((2-Morpholinoethyl)carbamoyl) -phenyl)boronic acid Waste waste_type Characterize Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions containing the compound) waste_type->liquid Liquid segregate Step 1: Segregate Waste (See Table 3 for incompatibles) solid->segregate liquid->segregate contain Step 2: Contain & Label (Use sealed, compatible container. Label 'Hazardous Waste' with full chemical name.) segregate->contain store Step 3: Store in SAA (Designated Satellite Accumulation Area) contain->store pickup Step 4: Arrange Pickup (Contact institutional EH&S or licensed waste disposal contractor.) store->pickup end Disposal Complete pickup->end

Diagram Caption: Decision workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol

Primary Pathway: Professional Waste Disposal (Recommended)

This is the safest and most compliant method for disposing of this chemical waste.

  • Prepare for Disposal: Ensure all waste is securely contained and accurately labeled as described in Section 2.3.

  • Contact Environmental Health & Safety (EH&S): Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online or paper request form.

  • Provide Documentation: Be prepared to provide your EH&S office or waste contractor with the Safety Data Sheet (if available) or a clear chemical and hazard profile for the waste stream.

  • Transfer Custody: Hand over the sealed and labeled waste container to the authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]

Secondary Pathway: On-Site Neutralization (Expert Use Only)

This procedure is not a substitute for professional disposal but may be used as a pre-treatment for large volumes of dilute aqueous waste streams, if and only if permitted by your institution and local regulations. The principle is to convert the less soluble boronic acid into a more water-soluble boronate salt.[13][14]

  • Verification: Confirm with your EH&S department that this on-site treatment is permissible.

  • Controlled Environment: Perform this procedure in a chemical fume hood with appropriate PPE.

  • Dilution: Ensure the concentration of the boronic acid in the aqueous solution is low (e.g., <1%).

  • Neutralization: While stirring, slowly add a dilute base, such as 1M sodium hydroxide (NaOH), to the aqueous waste. Monitor the pH, adjusting it to a neutral range (pH 6-8).

  • Collection: Collect the resulting neutralized aqueous solution in a hazardous waste container clearly labeled with all its chemical constituents (e.g., "Water, Sodium Chloride, this compound, sodium salt").

  • Professional Disposal: Dispose of this treated waste stream via your institution's licensed hazardous waste program. This procedure reduces the hazard but does not eliminate the need for compliant disposal.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the full PPE detailed in Table 2 before attempting cleanup.

  • Contain the Spill: For a solid spill, carefully sweep or scoop the material into a labeled waste container using non-sparking tools.[15] Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Scoop the absorbent material into a hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EH&S department according to institutional policy.

By adhering to this comprehensive guide, researchers can ensure the disposal of this compound is managed in a way that prioritizes personal safety, regulatory compliance, and environmental protection.

References

  • DC Fine Chemicals. Safety Data Sheet for Phenylboronic acid.[Link]

  • Occupational Safety and Health Administration (OSHA). Boric Acid.[Link]

  • Minoia, C., et al. (1987). Toxicology and health impact of environmental exposure to boron. A review. PubMed. [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • Lab Alley. Boric Acid Safety & Hazards.[Link]

  • Silva, F. R. G., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Boron.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document.[Link]

  • Reddit. r/chemistry - Trying to remove a boronic acid in a workup. Help![Link]

  • Etimine USA. Boric Acid Safety Data Sheet.[Link]

  • ResearchGate. Effects assessment: Boron compounds in the aquatic environment.[Link]

  • MDPI. Activity of Organoboron Compounds against Biofilm-Forming Pathogens.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • ResearchGate. Can I remove boronic acid using Work up process?[Link]

  • Occupational Safety and Health Administration (OSHA). Acid and Caustic Solutions.[Link]

  • ACS Publications. Separation and Recycling of Functional Nanoparticles Using Reversible Boronate Ester and Boroxine Bonds.[Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab.[Link]

  • PubMed. Effects assessment: boron compounds in the aquatic environment.[Link]

  • PubChem. 4-((Morpholino)methyl)phenylboronic acid pinacol ester.[Link]

  • GlobalChemMall. this compound.[Link]

  • Cole-Parmer. Chemical Compatibility Database.[Link]

  • Sterlitech Corporation. Chemical Compatibility Chart.[Link]

Sources

Personal protective equipment for handling (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

In the landscape of pharmaceutical research and development, boronic acids and their derivatives are invaluable tools. However, their utility is matched by the need for meticulous handling to ensure the safety of laboratory personnel. This guide provides essential, actionable information for the safe handling, use, and disposal of this compound, grounded in established safety protocols for this class of compounds.

Understanding the Risks: Hazard Identification
  • Acute Oral Toxicity : Phenylboronic acid is classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation : Many boronic acid derivatives are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Tract Irritation : Inhalation of dust from powdered boronic acid compounds may lead to irritation of the respiratory system.[3][4][5]

It is also important to note that some boronic acids are hygroscopic and sensitive to air and moisture, which can affect their stability and reactivity.[1][3][6]

Core Safety Protocols: Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the correct selection and use of PPE. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationsJustification
Eye and Face Protection ANSI Z87-certified safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Protects against accidental splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or butyl rubber gloves.[7]Provides a chemical-resistant barrier to prevent skin contact and irritation. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[8]
Body Protection A long-sleeved laboratory coat.[9][10]Protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter is recommended if handling the compound in a way that generates dust or if working outside of a certified chemical fume hood.[1][11]Minimizes the risk of inhaling irritating dust particles.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6] Some boronic acids require refrigeration and storage under an inert atmosphere to maintain quality.[1]

Handling and Use

The following workflow diagram illustrates the key steps for safely handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood handle_weigh Carefully Weigh the Compound prep_hood->handle_weigh handle_dissolve Dissolve in an Appropriate Solvent handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose spill Spill Occurs is_large Is the spill large or outside of a fume hood? spill->is_large evacuate Evacuate the area and alert safety personnel. is_large->evacuate Yes is_contained Is the spill contained within the fume hood? is_large->is_contained No is_contained->evacuate No clean_up Wearing appropriate PPE, clean the spill using an appropriate absorbent material. is_contained->clean_up Yes dispose_waste Collect waste in a sealed container for proper disposal. clean_up->dispose_waste

Caption: Decision Tree for Spill Response.

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [1][3]* Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention. [1][3]* Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. [3][5]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect all waste, including unused compounds and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, sealed container.

  • Disposal Regulations : The disposal of chemical waste is subject to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance. [12]* Small Quantities : For very small amounts of some boronic acids, dilution with a large volume of water and flushing down a sanitary sewer may be permissible, but this requires explicit approval from local authorities. [13][14]Never assume this is an acceptable practice without confirmation. [12] By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.

References

  • Lab Alley. Boric Acid Safety & Hazards. [Link]

  • DC Fine Chemicals. 110140 - Phenylboronic acid - Safety Data Sheet. [Link]

  • Lab Alley. How To Safely Dispose of Boric Acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

  • Sciencing. Disposal Of Boric Acid. [Link]

  • University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?. [Link]

  • University of Washington. Boric Acid - IsoLab. [Link]

  • Reddit. Tips for disposal of Sparex and Boric acid?. [Link]

  • Chemistry LibreTexts. Proper Protective Equipment. [Link]

  • Chemtalk. Boric acid - #1 Science Forum For Lab Technicians. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.